CA-074
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H29N3O5 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(2R)-1-[(2S)-3-methyl-2-[[3-(propylamino)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H29N3O5/c1-4-8-18-15-13(25-15)14(21)19-12(10(3)5-2)16(22)20-9-6-7-11(20)17(23)24/h10-13,15,18H,4-9H2,1-3H3,(H,19,21)(H,23,24)/t10?,11-,12+,13?,15?/m1/s1 |
InChI-Schlüssel |
VPFNOFSJVAOADU-JARZNLENSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of CA-074: A Technical Guide to a Potent Cathepsin B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of CA-074, a highly selective and potent inhibitor of cathepsin B. This document details its inhibitory kinetics, the role of its prodrug form (CA-074Me), its effects on critical signaling pathways, and the experimental protocols used to characterize its activity.
Core Mechanism of Action
This compound is a synthetic, epoxysuccinyl peptide that acts as a potent and irreversible inhibitor of cathepsin B, a lysosomal cysteine protease.[1][2] Its design is based on the natural peptidyl epoxide E-64 and is optimized for the dipeptidylcarboxypeptidase activity of cathepsin B.[3] The inhibitory mechanism is covalent, with the epoxide ring of this compound forming a stable thioether bond with the active site cysteine residue (Cys29) of cathepsin B, thereby irreversibly inactivating the enzyme.[2]
A critical feature of this compound's inhibitory activity is its pH dependency.[2] It is significantly more potent in the acidic environment of the lysosome (pH 4.6) compared to neutral pH (7.2).[2][4] This pH sensitivity is attributed to the free C-terminal carboxyl group of this compound, which is thought to engage in ionic interactions with histidine residues (His110 and His111) in the S2' subsite of cathepsin B at acidic pH.[5]
The Prodrug: CA-074Me
To overcome the low membrane permeability of this compound, a methyl ester derivative, CA-074Me, was developed.[1] CA-074Me is cell-permeable and, once inside the cell, is hydrolyzed by intracellular esterases to the active form, this compound.[1][6] This prodrug strategy allows for the effective inhibition of intracellular cathepsin B.[1]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound is highly selective for cathepsin B over other related cysteine proteases, such as cathepsins H and L.[3][7] This selectivity, however, can be diminished under reducing conditions.[8]
Table 1: Inhibitory Potency of this compound against Cathepsin B
| Parameter | Value | Conditions | Source |
| IC50 | 2.24 nM | Rat liver cathepsin B | |
| IC50 | 6 nM | pH 4.6 | [2][4] |
| IC50 | 44 nM | pH 5.5 | [2][4] |
| IC50 | 723 nM | pH 7.2 | [2][4] |
| Ki | 2-5 nM | [3][7] | |
| Ki | 22 nM | pH 4.6 | [2][9] |
| Ki | 211 nM | pH 5.5 | [2][9] |
| Ki | 1.98 µM | pH 7.2 | [2][9] |
Table 2: Selectivity of this compound for Cathepsins
| Cathepsin | Ki (µM) | Selectivity vs. Cathepsin B | Source |
| Cathepsin H | 40-200 | ~10,000-40,000 fold | [3][7] |
| Cathepsin L | 40-200 | ~10,000-40,000 fold | [3][7] |
Table 3: Inhibitory Potency of CA-074Me against Cathepsin B
| Parameter | Value | Conditions | Source |
| IC50 | 36.3 nM | [10] | |
| IC50 | 8.9 µM | pH 4.6 | [4] |
| IC50 | 13.7 µM | pH 5.5 | [4] |
| IC50 | 7.6 µM | pH 7.2 | [4] |
Experimental Protocols
In Vitro Cathepsin B Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory activity of compounds like this compound against purified cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[11]
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)[12]
-
Fluorogenic Peptide Substrate (e.g., Z-Arg-Arg-AMC or Z-Phe-Arg-AMC)[12][13]
-
This compound (or other inhibitor) stock solution in DMSO
-
96-well black microplate[12]
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Dilute recombinant cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes.[11]
-
Assay Preparation: In a 96-well plate, add the desired concentration of this compound (or vehicle control) to the wells.
-
Enzyme Addition: Add the activated cathepsin B to the wells containing the inhibitor and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Preparation: Prepare the fluorogenic substrate solution in Assay Buffer.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence kinetically over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for AMC (e.g., Ex/Em = 380/460 nm).[12]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic regression) to determine the IC50 value.
-
For Ki determination with irreversible inhibitors, k_obs is determined at different inhibitor concentrations, and Ki is calculated from the plot of k_obs versus inhibitor concentration.[2]
-
Visualizations
Mechanism of Action and Prodrug Conversion
Caption: Conversion of prodrug CA-074Me to active this compound and subsequent irreversible inhibition of Cathepsin B.
Role of this compound in Necroptosis Signaling
Caption: this compound inhibits necroptosis by blocking Cathepsin B released after lysosomal membrane permeabilization.
Experimental Workflow for In Vitro Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory potency of this compound against Cathepsin B.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Features of this compound pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
- 7. bca-protein.com [bca-protein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
The Role of CA-074 in Cellular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CA-074 and its cell-permeable methyl ester prodrug, CA-074Me, are instrumental chemical tools for investigating the physiological and pathological roles of cathepsin B, a lysosomal cysteine protease. As a potent, irreversible, and highly selective inhibitor, this compound allows for the targeted dissection of cellular processes modulated by cathepsin B, including apoptosis, autophagy, and inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its use in cell-based assays, and visualizations of the key signaling pathways it affects.
Introduction
Cathepsin B is a ubiquitously expressed lysosomal cysteine protease involved in intracellular protein turnover. However, its dysregulation and mislocalization to the cytosol or extracellular space are implicated in a variety of pathologies, including cancer metastasis, neurodegenerative diseases, and inflammatory disorders. Understanding the specific contributions of cathepsin B to these processes requires precise inhibitory tools. This compound, an epoxysuccinyl peptide, was developed as a potent and selective irreversible inhibitor of cathepsin B, making it an invaluable asset for cellular research. Its derivative, CA-074Me, features a methyl-esterified C-terminal proline, which enhances cell permeability; intracellularly, esterases convert CA-074Me back to the active inhibitor, this compound.
Mechanism of Action
This compound is a synthetic analogue of E-64, a natural irreversible inhibitor of cysteine proteases[1]. It was specifically designed to exploit the dipeptidyl carboxypeptidase activity of cathepsin B for enhanced selectivity[1]. The inhibitor's epoxysuccinyl group forms a covalent bond with the active site cysteine residue of cathepsin B, leading to its irreversible inactivation[2].
A critical feature of this compound's inhibitory activity is its pH dependence. Its potency is significantly higher in the acidic environment of the lysosome (pH 4.6) compared to the neutral pH of the cytosol (pH 7.2)[3][4]. This pH sensitivity is attributed to the free C-terminal carboxyl group of the proline residue in this compound, which is crucial for ionic interactions with histidine residues in the enzyme's active site at acidic pH[3][4]. Methylation of this carboxyl group in CA-074Me abolishes this pH-dependent inhibition[3][4].
Quantitative Inhibitor Data
The inhibitory potency and selectivity of this compound and its methyl ester have been quantified across various conditions. The following tables summarize key kinetic constants.
Table 1: Inhibitory Constants of this compound against Cysteine Cathepsins
| Inhibitor | Target Enzyme | pH | Ki | IC50 | Reference |
| This compound | Cathepsin B | 4.6 | 22 nM | 6 nM | [3][5] |
| This compound | Cathepsin B | 5.5 | 211 nM | - | [3][5] |
| This compound | Cathepsin B | 7.2 | 1.98 µM | 723 nM | [3][5] |
| This compound | Cathepsin H | - | 40-200 µM | - | [1] |
| This compound | Cathepsin L | - | 40-200 µM | - | [1] |
Table 2: Inhibitory Constants of CA-074Me against Cathepsin B
| Inhibitor | Target Enzyme | pH | Ki | IC50 | Reference |
| CA-074Me | Cathepsin B | 4.6 | 52 µM | 8.9 µM | [3][6] |
| CA-074Me | Cathepsin B | 5.5 | 56 µM | 13.7 µM | [3][6] |
| CA-074Me | Cathepsin B | 7.2 | 29 µM | 7.6 µM | [3][6] |
Note: There is some evidence suggesting that under reducing intracellular conditions, CA-074Me may also inhibit cathepsin L, which should be considered when interpreting results.
Key Cellular Functions and Signaling Pathways Modulated by this compound
Inhibition of cathepsin B by this compound has been shown to impact several critical cellular signaling pathways, most notably apoptosis and inflammasome activation.
Role in Apoptosis
Cathepsin B, when released from the lysosome into the cytosol, can participate in the apoptotic cascade. One key mechanism involves the cleavage of the pro-apoptotic Bcl-2 family member, Bid, to its truncated form, tBid. tBid then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade. CA-074Me has been shown to inhibit this process by preventing cathepsin B-mediated Bid cleavage.
Figure 1. this compound inhibits the cathepsin B-mediated apoptotic pathway.
Role in NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Lysosomal destabilization and the release of active cathepsin B into the cytosol are considered an upstream activation signal for the NLRP3 inflammasome. Cathepsin B is thought to facilitate the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. CA-074Me has been shown to inhibit this activation cascade.
Figure 2. this compound inhibits cathepsin B-mediated NLRP3 inflammasome activation.
Experimental Protocols
The following are generalized protocols for utilizing CA-074Me in cell culture and subsequent analysis. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
Protocol: Inhibition of Intracellular Cathepsin B using CA-074Me
This protocol describes the treatment of cultured cells with CA-074Me to inhibit intracellular cathepsin B activity.
-
Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of CA-074Me Stock Solution: Prepare a 10 mM stock solution of CA-074Me in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the CA-074Me stock solution.
-
Dilute the stock solution to the desired final concentration (typically 10-50 µM for cell-based assays) in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing CA-074Me or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate the cells for the desired period (e.g., 1-4 hours) prior to the addition of your experimental stimulus.
-
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream applications, such as a cathepsin B activity assay or western blot analysis.
Figure 3. Experimental workflow for cellular inhibition with CA-074Me.
Protocol: Fluorometric Cathepsin B Activity Assay
This protocol measures intracellular cathepsin B activity in cell lysates using a fluorogenic substrate.
-
Cell Lysis:
-
After treatment (as per Protocol 5.1), wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable cell lysis buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 0.1% Triton X-100, pH 5.5).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Enzyme Assay:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well. Adjust the volume with lysis buffer to be equal across all wells.
-
Prepare a reaction buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5).
-
Prepare the fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC) in the reaction buffer to a 2X final concentration.
-
Add an equal volume of the 2X substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. The fluorescence intensity is proportional to the cathepsin B activity.
Protocol: Western Blot for Apoptosis and Autophagy Markers
This protocol details the detection of key proteins involved in apoptosis (cleaved caspase-3) and autophagy (LC3-II) following CA-074Me treatment.
-
Sample Preparation:
-
Harvest and lyse cells as described in Protocol 5.2, Step 1, using a lysis buffer appropriate for western blotting (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) using appropriate percentage gels (e.g., 12% for cleaved caspase-3, 15% for LC3).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and/or LC3 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The appearance of the cleaved caspase-3 fragment (~17/19 kDa) indicates apoptosis, while an increase in the lipidated LC3-II band (~14-16 kDa) relative to LC3-I is indicative of changes in autophagic flux.
-
Conclusion
This compound and its cell-permeable derivative CA-074Me are indispensable tools for investigating the cellular functions of cathepsin B. Their high selectivity and well-characterized mechanism of action allow for confident attribution of observed cellular effects to the inhibition of this specific protease. By understanding its impact on critical pathways such as apoptosis and inflammation, researchers can further elucidate the role of cathepsin B in health and disease, paving the way for the development of novel therapeutic strategies.
References
An In-depth Technical Guide to CA-074 and its Biological Target, Cathepsin B
This guide provides a comprehensive overview of the selective cathepsin B inhibitor, CA-074, and its cell-permeable prodrug, CA-074Me. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key mechanisms and pathways.
Introduction to this compound and Cathepsin B
Cathepsin B is a lysosomal cysteine protease belonging to the papain-like family, playing a crucial role in intracellular proteolysis.[1] While its primary function is protein turnover within the acidic environment of lysosomes, cathepsin B is also implicated in a variety of pathological processes when its activity is dysregulated.[1][2] These include cancer progression and metastasis, neurodegenerative disorders, and inflammatory responses.[1][2][3]
This compound is a potent, irreversible, and highly selective inhibitor of cathepsin B, developed through rational drug design based on the structure of E-64, a natural cysteine protease inhibitor.[4] Its methyl ester prodrug, CA-074Me, possesses enhanced membrane permeability, allowing it to enter cells where it is converted by intracellular esterases into the active inhibitor, this compound.[5][6] This property makes CA-074Me an invaluable tool for studying the intracellular functions of cathepsin B.[6]
Mechanism of Action and Prodrug Conversion
This compound is an epoxysuccinyl peptide that acts as an irreversible inhibitor by covalently binding to the active site of cathepsin B.[4] The selectivity of this compound for cathepsin B is attributed to its design, which exploits the unique dipeptidyl carboxypeptidase activity of the enzyme.[4] The free C-terminal carboxyl group on the proline residue of this compound is critical for its potent, pH-dependent inhibition.[7]
The prodrug, CA-074Me, has the proline carboxyl group masked as a methyl ester, which renders it significantly less potent against purified cathepsin B.[6] However, its increased lipophilicity allows it to cross cellular membranes. Once inside the cell, ubiquitous esterases hydrolyze the methyl ester, releasing the active, membrane-impermeable this compound, which then selectively inactivates intracellular cathepsin B.[5][6]
Quantitative Inhibitory Activity
The inhibitory potency of this compound is highly dependent on pH, showing the greatest efficacy in acidic conditions typical of lysosomes.[7] Its selectivity for cathepsin B over other cathepsins is significant, though this can be diminished under certain conditions.
Table 1: Inhibitory Constants of this compound and CA-074Me
| Compound | Target Enzyme | Species | pH | IC₅₀ (nM) | Kᵢ (nM) | Notes |
| This compound | Cathepsin B | Rat Liver | - | 2.24 | 2 - 5[4] | Potent, irreversible inhibition. |
| Cathepsin B | Rat | - | - | 0.0087 µM (8.7 nM)[3] | Highly selective. | |
| Cathepsin H | Rat | - | - | 75 µM[3] | ~8600-fold less potent than for Cathepsin B. | |
| Cathepsin L | Rat | - | - | 233 µM[3] | ~26,700-fold less potent than for Cathepsin B. | |
| Cathepsin B | Human | 4.6 | 6[7] | 22[7] | Most effective inhibition at acidic pH. | |
| Cathepsin B | Human | 5.5 | 44[8] | 211[7] | - | |
| Cathepsin B | Human | 7.2 | 723[7] | 1980[7] | 120-fold less potent than at pH 4.6. | |
| Cathepsin L | Human | - | 1500[9] | - | Inhibition in the presence of DTT (reducing agent). | |
| CA-074Me | Cathepsin B | - | - | 36.3[10] | - | Value likely reflects intracellular conversion. |
| Cathepsin B | Human | 4.6 | 8900[7] | - | Weak inhibitor; 1495-fold less potent than this compound. | |
| Cathepsin B | Human | 5.5 | 13700[7] | - | Weak inhibitor; 311-fold less potent than this compound. | |
| Cathepsin B | Human | 7.2 | 7600[7] | - | Weak inhibitor; 10-fold less potent than this compound. | |
| Cathepsin S | Human | 5.5 | 5500[7] | - | Shows some inhibition at high concentrations. | |
| Cathepsin S | Human | 7.2 | 3800[7] | - | Shows some inhibition at high concentrations. |
Note on Selectivity: While this compound and CA-074Me are highly selective for cathepsin B under standard assay conditions, they have been shown to inactivate cathepsin L in the presence of reducing agents like dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH).[9][11][12] This is a critical consideration for in vivo and cell-based experiments where the intracellular environment is reducing.[9][11]
Experimental Protocols
This protocol describes a typical method for determining the inhibitory potency (e.g., IC₅₀) of a compound against purified cathepsin B.
Materials:
-
Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0.[13]
-
Activation Solution: Assay buffer containing 8.0 mM L-Cysteine HCl.[13]
-
Enzyme: Purified cathepsin B.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Substrate: Nα-CBZ-Arg-Arg-7-amido-4-methylcoumarin (Z-Arg-Arg-AMC), 0.02 mM in buffer.[13]
-
Instrumentation: Temperature-controlled fluorometer (Excitation: 348 nm, Emission: 440 nm).[13]
Procedure:
-
Enzyme Activation: Dilute cathepsin B enzyme solution into the Activation Solution and incubate for a specified time (e.g., 15 minutes at 40°C) to ensure the active site cysteine is reduced.
-
Inhibitor Incubation: In a 96-well plate, add varying concentrations of the inhibitor (this compound) to wells containing the activated cathepsin B solution. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes at 40°C) to allow for irreversible binding.
-
Reaction Initiation: Add the fluorogenic substrate (Z-Arg-Arg-AMC) to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time (e.g., for 5-10 minutes) using the fluorometer. The rate of fluorescence increase is proportional to enzyme activity.
-
Data Analysis: Calculate the rate of reaction (Δ Intensity/min) for each inhibitor concentration.[13] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This protocol outlines how to measure the effect of CA-074Me on cathepsin B activity within cultured cells.
Materials:
-
Cell Line: e.g., Human gingival fibroblasts, HL-60 cells, or other relevant cell lines.[5]
-
Culture Medium: Appropriate medium for the chosen cell line.
-
Inhibitor: CA-074Me dissolved in DMSO.
-
Lysis Buffer: e.g., 100 mM citrate, pH 5.0, with 2% CHAPS.[5]
-
Assay Reagents: As described in the in vitro protocol.
Procedure:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of CA-074Me (and a vehicle control, e.g., DMSO) in fresh culture medium. Incubate for a desired period (e.g., 3 hours).[6]
-
Cell Harvest: Wash the cells three times with PBS to remove any remaining inhibitor from the medium.[5]
-
Cell Lysis: Add lysis buffer to the cells, scrape, and collect the lysate.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the clarified supernatant.[5]
-
Activity Assay: Use the clarified supernatant (which contains the cellular enzymes) as the "Enzyme" source in the in vitro fluorometric assay described above to measure the remaining cathepsin B activity.
-
Data Analysis: Normalize the cathepsin B activity to the total protein concentration in each lysate sample. Calculate the percentage of inhibition relative to the vehicle-treated control cells to determine the efficacy of intracellular inhibition.
Cathepsin B in Biological Pathways
Cathepsin B is a key player in several signaling pathways, particularly those related to inflammation and cell death.[14][15] One of the most well-documented is its role in activating the NLRP3 inflammasome.[15][16]
NLRP3 Inflammasome Activation: Various stimuli, such as pathogenic signals (PAMPs) or cellular damage signals (DAMPs), can cause lysosomal membrane permeabilization (LMP).[15] This leads to the release of active cathepsin B from the lysosome into the cytosol. Cytosolic cathepsin B then acts as a trigger for the assembly and activation of the NLRP3 inflammasome complex.[16] This complex activates Caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, leading to a potent inflammatory response and a form of programmed cell death called pyroptosis.[15] CA-074Me, by inhibiting intracellular cathepsin B, can effectively block this activation cascade.[15]
Conclusion
This compound and its prodrug CA-074Me are indispensable tools for investigating the multifaceted roles of cathepsin B. This compound is a highly potent and selective irreversible inhibitor, particularly effective under the acidic pH conditions found in lysosomes.[7] CA-074Me provides a reliable method for delivering this inhibitor into cells to study intracellular processes.[6] However, researchers must remain cognizant of the potential for off-target inhibition of cathepsin L under the reducing conditions present within the cellular environment.[9][11] With careful experimental design and data interpretation, these compounds will continue to be instrumental in elucidating the function of cathepsin B in health and disease.
References
- 1. Cathepsin B - Wikipedia [en.wikipedia.org]
- 2. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamopen.com [benthamopen.com]
- 10. apexbt.com [apexbt.com]
- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 14. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharma-journal.com [pharma-journal.com]
Navigating Cathepsin B Inhibition: A Technical Guide to CA-074 and CA-074 Me
For Immediate Release
A Comprehensive Analysis of Two Potent Cathepsin B Inhibitors for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of CA-074 and its methyl ester derivative, this compound Me, two widely utilized irreversible inhibitors of cathepsin B. This document outlines their core biochemical differences, mechanisms of action, and practical applications in experimental settings, with a focus on providing researchers with the detailed information necessary for effective study design and data interpretation.
Core Differences: Structure, Permeability, and Activation
This compound and this compound Me are closely related epoxysuccinyl peptides designed as potent and specific inhibitors of cathepsin B. Their fundamental difference lies in a single methyl group, which has profound implications for their utility in cell-based versus cell-free assays.
This compound is a potent, irreversible inhibitor of cathepsin B with a free carboxyl group on its C-terminal proline residue.[1] This structural feature is crucial for its high-affinity binding to the active site of cathepsin B but also renders the molecule largely cell-impermeable.[2]
This compound Me is the methyl ester of this compound.[3] The esterification of the carboxyl group masks its charge, significantly enhancing the molecule's lipophilicity and allowing it to readily cross cellular membranes.[2] Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl ester, converting this compound Me into the active, cell-impermeable this compound.[2][4] This clever pro-drug strategy allows for the specific inhibition of intracellular cathepsin B.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and this compound Me have been quantified against a range of cathepsins. The following tables summarize their half-maximal inhibitory concentrations (IC50) under various conditions, highlighting the impact of pH and reducing agents on their potency and selectivity.
Table 1: Inhibitory Potency (IC50) of this compound against Cathepsins
| Cathepsin | IC50 (nM) at pH 5.5 | IC50 (nM) at pH 4.6 | IC50 (nM) at pH 7.2 | Notes |
| Cathepsin B | 44 | 6 | 723 | Potency is highly pH-dependent, with optimal inhibition at acidic pH characteristic of the lysosome. |
| Cathepsin L | >16,000 | >16,000 | N/A | Demonstrates high selectivity for Cathepsin B over Cathepsin L under standard assay conditions. |
| Cathepsin H | >16,000 | >16,000 | >16,000 | Highly selective against Cathepsin H. |
| Cathepsin K | >16,000 | >16,000 | >16,000 | Highly selective against Cathepsin K. |
| Cathepsin S | >16,000 | >16,000 | Partial at 16µM | Highly selective against Cathepsin S. |
| Cathepsin V | >16,000 | >16,000 | >16,000 | Highly selective against Cathepsin V. |
| Cathepsin C | >16,000 | >16,000 | >16,000 | Highly selective against Cathepsin C. |
| Cathepsin X | >16,000 | >16,000 | N/A | Highly selective against Cathepsin X. |
N/A: Not active at this pH.
Table 2: Inhibitory Potency (IC50) of this compound Me against Cathepsins
| Cathepsin | IC50 (µM) at pH 5.5 | IC50 (µM) at pH 4.6 | IC50 (µM) at pH 7.2 | Notes |
| Cathepsin B | 13.7 | 8.9 | 7.6 | Significantly less potent than this compound in vitro due to the esterified carboxyl group.[1] |
| Cathepsin L | >16 | >16 | N/A | Low potency against Cathepsin L in vitro. |
| Cathepsin H | >16 | >16 | >16 | Low potency against Cathepsin H in vitro. |
| Cathepsin K | >16 | >16 | >16 | Low potency against Cathepsin K in vitro. |
| Cathepsin S | 5.5 | >16 | 3.8 | Shows some off-target inhibition of Cathepsin S at micromolar concentrations.[1] |
| Cathepsin V | >16 | >16 | >16 | Low potency against Cathepsin V in vitro. |
| Cathepsin C | >16 | >16 | >16 | Low potency against Cathepsin C in vitro. |
| Cathepsin X | >16 | >16 | N/A | Low potency against Cathepsin X in vitro. |
N/A: Not active at this pH.
Note on Reducing Conditions: The selectivity of both this compound and this compound Me can be compromised in the presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH). Under such conditions, both compounds have been shown to inhibit cathepsin L.[3] This is a critical consideration for in vitro experiments and for interpreting results from the highly reducing intracellular environment.
Experimental Protocols
In Vitro Cathepsin B Activity Assay (Fluorometric)
This protocol provides a general framework for measuring cathepsin B activity in a cell-free system using a fluorogenic substrate.
Materials:
-
Recombinant Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5
-
Fluorogenic Substrate: Z-Arg-Arg-AMC (10 mM stock in DMSO)
-
This compound or this compound Me (for inhibition studies)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute recombinant cathepsin B in assay buffer to the desired concentration.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or this compound Me in assay buffer.
-
Reaction Setup:
-
Add 50 µL of assay buffer to each well.
-
For inhibitor wells, add 10 µL of the respective inhibitor dilution. For control wells, add 10 µL of assay buffer.
-
Add 20 µL of the diluted cathepsin B solution to all wells except the substrate blank.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition: Prepare a working solution of Z-Arg-Arg-AMC in assay buffer (final concentration typically 10-50 µM). Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence intensity kinetically for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence curve. For inhibition studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Intracellular Cathepsin B Inhibition Assay
This protocol describes how to assess the inhibition of endogenous cathepsin B in living cells using this compound Me.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound Me (stock solution in DMSO)
-
Lysis Buffer: 50 mM sodium acetate, 0.1% Triton X-100, 1 mM EDTA, pH 5.5
-
Fluorogenic Substrate: Z-Arg-Arg-AMC
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound Me (typically 1-50 µM) in complete medium for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add 50-100 µL of Lysis Buffer to each well and incubate on ice for 10 minutes with gentle shaking.
-
-
Cathepsin B Activity Measurement:
-
Add a working solution of Z-Arg-Arg-AMC in Lysis Buffer to each well.
-
Measure fluorescence as described in the in vitro assay protocol.
-
-
Data Normalization: Normalize the fluorescence signal to the total protein concentration in each well (determined by a standard protein assay like BCA).
-
Data Analysis: Calculate the percentage of cathepsin B inhibition relative to the vehicle-treated control.
Signaling Pathways and Applications
Cathepsin B is implicated in various physiological and pathological processes. This compound and this compound Me are invaluable tools for dissecting its role in these pathways.
Apoptosis
Cathepsin B, when released from the lysosome into the cytosol, can initiate the intrinsic apoptosis pathway. It can cleave Bid to its truncated form (tBid), which then translocates to the mitochondria, leading to the release of cytochrome c and subsequent caspase activation.
NLRP3 Inflammasome Activation
Lysosomal destabilization and the subsequent release of active cathepsin B into the cytosol is one of the key upstream events for the activation of the NLRP3 inflammasome. Cytosolic cathepsin B is thought to facilitate the assembly of the inflammasome complex, leading to the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Conclusion
This compound and this compound Me are indispensable tools for studying the multifaceted roles of cathepsin B. The choice between these two inhibitors is dictated by the experimental system: this compound is ideal for cell-free assays requiring high potency and specificity, while this compound Me is the pro-drug of choice for inhibiting intracellular cathepsin B in living cells. A thorough understanding of their respective properties, including the potential for off-target effects under certain conditions, is paramount for the generation of robust and reproducible scientific data. This guide provides the foundational knowledge for researchers to confidently employ these inhibitors in their investigations into the intricate biology of cathepsin B.
References
The Role of CA-074 in the Study of Lysosomal Proteases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal proteases, particularly the cathepsin family, are critical mediators of cellular homeostasis and have been implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders. Understanding the specific roles of individual cathepsins is paramount for elucidating disease mechanisms and developing targeted therapeutics. CA-074 and its cell-permeable methyl ester prodrug, CA-074Me, are invaluable chemical tools for the specific inhibition of cathepsin B, a major lysosomal cysteine protease. This guide provides a comprehensive overview of the use of this compound and CA-074Me in studying lysosomal proteases, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant cellular pathways.
This compound is a potent and selective, irreversible inhibitor of cathepsin B.[1][2][3][4] Its selectivity is attributed to the interaction of its free carboxyl group with two histidine residues in the occluding loop of cathepsin B, a feature not present in other cathepsins.[5] However, this compound has poor membrane permeability. To overcome this limitation, its methyl ester derivative, CA-074Me, was developed. CA-074Me is cell-permeable and is intracellularly converted to the active inhibitor, this compound, by cellular esterases.[6] While highly selective for cathepsin B, some studies suggest that under reducing conditions, CA-074Me may also inhibit cathepsin L.[7][8]
Data Presentation
Inhibitor Specificity and Potency
The following tables summarize the quantitative data on the inhibitory activity of this compound and CA-074Me against various cathepsins.
Table 1: Inhibitory Constants (Ki) of this compound and CA-074Me
| Inhibitor | Target Protease | Ki (nM) | Species | Reference(s) |
| This compound | Cathepsin B | 2-5 | Rat | [1][2][3][9][10] |
| This compound | Cathepsin H | 40,000-200,000 | Rat | [1][2][3][9][10] |
| This compound | Cathepsin L | 40,000-200,000 | Rat | [1][2][3][9][10] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound and CA-074Me
| Inhibitor | Target Protease | IC50 (nM) | pH | Reference(s) |
| This compound | Cathepsin B | 6 | 4.6 | [4] |
| This compound | Cathepsin B | 44 | 5.5 | [4] |
| This compound | Cathepsin B | 723 | 7.2 | [4] |
| CA-074Me | Cathepsin B | 36.3 | Not Specified | [11] |
| CA-074Me | Cathepsin B | 8,900 | 4.6 | [12] |
| CA-074Me | Cathepsin B | 13,700 | 5.5 | [12] |
| CA-074Me | Cathepsin B | 7,600 | 7.2 | [12] |
Experimental Protocols
In Vitro Cathepsin B Activity Assay
This protocol describes a fluorometric assay to measure the enzymatic activity of purified cathepsin B and assess the inhibitory effect of this compound.
Materials:
-
Recombinant Cathepsin B
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT
-
This compound
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Activate recombinant cathepsin B by incubating it in Activation Buffer for 15 minutes at room temperature.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the activated cathepsin B solution to wells containing either the this compound dilutions or vehicle control (DMSO).
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the cathepsin B substrate to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
In-Cell Cathepsin B Inhibition using CA-074Me
This protocol details the treatment of cultured cells with CA-074Me to inhibit intracellular cathepsin B activity.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
CA-074Me
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a stock solution of CA-074Me in DMSO.
-
Dilute the CA-074Me stock solution in complete cell culture medium to the desired final concentrations (typically 1-50 µM).[13]
-
Remove the existing medium from the cells and replace it with the medium containing CA-074Me or vehicle control.
-
Incubate the cells for the desired period (typically 1-24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
The lysates can now be used for downstream applications such as western blotting or cathepsin B activity assays.
Assessment of Lysosomal Membrane Permeabilization (LMP)
This protocol describes two methods to assess LMP following experimental treatments.
Method A: Acridine Orange Staining
Acridine orange is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus upon lysosomal leakage.
Materials:
-
Acridine Orange (AO)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the experimental agent as required.
-
Incubate the cells with 5 µg/mL Acridine Orange in serum-free medium for 15 minutes at 37°C.[14]
-
Wash the cells twice with PBS.
-
Add live-cell imaging medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope. Intact lysosomes will appear as red puncta, while diffuse green fluorescence in the cytoplasm and nucleus indicates LMP.[15]
Method B: Galectin-3 Puncta Formation Assay
Galectins, such as Galectin-3, are cytosolic proteins that bind to glycans exposed on the luminal side of damaged lysosomes, forming distinct puncta.[16]
Materials:
-
Primary antibody against Galectin-3
-
Fluorescently labeled secondary antibody
-
Fixation and permeabilization buffers
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Grow and treat cells on coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[17]
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[17]
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[17]
-
Incubate with the primary anti-Galectin-3 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips and visualize using a fluorescence microscope. The appearance of distinct Galectin-3 puncta indicates LMP.[9][17]
Western Blot Analysis of BID Cleavage
Cathepsin B can cleave the pro-apoptotic protein Bid to its truncated form, tBid, which then translocates to the mitochondria to initiate apoptosis.
Materials:
-
Cell lysates prepared as in Protocol 2
-
SDS-PAGE gels
-
Transfer buffer and membrane
-
Primary antibody against Bid
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate equal amounts of protein from each cell lysate by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Bid antibody overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the full-length Bid band and the appearance of the tBid band indicate cathepsin B-mediated cleavage.[5]
In Vivo Administration of this compound
This protocol provides a general guideline for the in vivo use of this compound in mouse models.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline or 5% DMSO in peanut oil)[18]
-
Mice
Procedure:
-
Dissolve this compound in the appropriate vehicle.
-
Administer this compound to mice via intraperitoneal (i.p.) injection. A typical dose is 10 mg/kg.[19]
-
The frequency and duration of administration will depend on the specific experimental design.
-
At the end of the experiment, tissues can be harvested for analysis of cathepsin B activity or other downstream markers.
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
- 1. A simple method to visualize and assess the integrity of lysosomal membrane in mammalian cells using a fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Features of this compound pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Methods to Detect Loss of Lysosomal Membrane Integrity | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bca-protein.com [bca-protein.com]
- 12. papalab.ucsf.edu [papalab.ucsf.edu]
- 13. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 18. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Irreversible Inhibition of Cathepsin B by CA-074
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the irreversible inhibition of the lysosomal cysteine protease Cathepsin B by the selective inhibitor CA-074. It is designed to be a core resource for researchers in academia and industry, offering detailed insights into the mechanism of action, quantitative inhibitory parameters, experimental protocols, and the role of this interaction in various signaling pathways.
Introduction to Cathepsin B and this compound
Cathepsin B is a ubiquitously expressed lysosomal cysteine protease that plays a critical role in intracellular protein turnover.[1][2] Beyond its housekeeping functions, Cathepsin B is implicated in a variety of pathological processes, including cancer progression, neurodegenerative diseases, and inflammatory conditions, often due to its dysregulated activity or localization.[1][3][4]
This compound, a synthetic epoxysuccinyl peptide, is a potent and highly selective irreversible inhibitor of Cathepsin B.[5][6][7] Its specificity is attributed to its design, which exploits the dipeptidyl carboxypeptidase activity of Cathepsin B.[5] The chemical structure of this compound is N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-L-isoleucyl-L-proline.[8] A cell-permeable methyl ester derivative, CA-074Me, is often used in cellular studies, which is then hydrolyzed by intracellular esterases to the active inhibitor, this compound.[9][10][11]
Mechanism of Irreversible Inhibition
The inhibitory activity of this compound is characterized by the formation of a covalent bond with the active site cysteine residue (Cys29) of Cathepsin B, leading to its irreversible inactivation.[12][13][14] This interaction is highly dependent on pH, with the inhibitor exhibiting significantly greater potency under the acidic conditions typical of the lysosomal environment.[8]
The C-terminal carboxylate of the proline residue in this compound is crucial for its potent and pH-dependent inhibition.[7][8] Molecular docking studies suggest that at an acidic pH of 4.6, this carboxylate group forms ionic interactions with histidine residues (His110 and His111) in the S2' subsite of Cathepsin B.[7][8] These interactions are altered at neutral pH, leading to a substantial decrease in inhibitory potency.[8] Methylation of this carboxylate group, as in CA-074Me, abolishes the pH-dependent inhibition and significantly reduces its potency.[8]
Quantitative Inhibition Data
The inhibitory potency of this compound on Cathepsin B has been quantified across various studies. The following tables summarize the key kinetic parameters.
| Parameter | Value | Condition | Reference |
| IC50 | 6 nM | pH 4.6 | [8] |
| 44 nM | pH 5.5 | [8] | |
| 723 nM | pH 7.2 | [8] | |
| 2.24 nM | Rat liver Cathepsin B | [6] | |
| Ki | 2-5 nM | Not specified | [5][12][15] |
| 22 nM | pH 4.6 | [8] | |
| 211 nM | pH 5.5 | [8] | |
| 1.98 µM | pH 7.2 | [8] | |
| 8.7 nM | Rat Cathepsin B | [16] | |
| kinact/Ki | |||
| 2.1 x 10^5 M-1s-1 | pH 4.6 | [8] | |
| 1.9 x 10^4 M-1s-1 | pH 5.5 | [8] | |
| 6.6 x 10^2 M-1s-1 | pH 7.2 | [8] |
Table 1: Inhibitory Potency of this compound against Cathepsin B
| Inhibitor | IC50 (pH 4.6) | IC50 (pH 5.5) | IC50 (pH 7.2) | Reference |
| This compound | 6 nM | 44 nM | 723 nM | [8] |
| CA-074Me | 8.9 µM | 13.7 µM | 7.6 µM | [8] |
Table 2: Comparison of IC50 Values for this compound and CA-074Me
Experimental Protocols
Cathepsin B Activity Assay (Fluorometric)
This protocol is adapted from standard fluorometric assays for Cathepsin B activity.[17][18][19]
Materials:
-
Cathepsin B enzyme
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)[17]
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[17]
-
Fluorogenic Substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin; Z-RR-AMC)[18]
-
This compound inhibitor
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Activation: Dilute Cathepsin B to a suitable concentration (e.g., 10 µg/mL) in Activation Buffer and incubate at room temperature for 15 minutes.[17]
-
Enzyme Dilution: Further dilute the activated Cathepsin B in Assay Buffer to the final working concentration (e.g., 0.2 ng/µL).[17]
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[6] Create a serial dilution of this compound in Assay Buffer.
-
Assay Setup: To the wells of the 96-well plate, add 50 µL of the diluted Cathepsin B solution. For inhibitor wells, add the desired concentration of this compound. Include a no-enzyme control (Assay Buffer only) and a no-inhibitor control.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (e.g., 20 µM in Assay Buffer) to each well to start the reaction.[17]
-
Measurement: Immediately measure the fluorescence in kinetic mode for at least 5 minutes, with excitation at ~380 nm and emission at ~460 nm.[17]
-
Data Analysis: Determine the rate of substrate cleavage (increase in fluorescence over time). Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Determination of Irreversible Inhibition
This protocol is designed to confirm the irreversible nature of this compound's inhibition.[8][20]
Materials:
-
Cathepsin B enzyme
-
This compound inhibitor
-
Assay Buffer
-
Fluorogenic Substrate
-
Dialysis membrane or size-exclusion chromatography column
Procedure:
-
Inhibition Reaction: Incubate Cathepsin B with a saturating concentration of this compound (e.g., 10x IC50) for a sufficient time to ensure complete binding (e.g., 30-60 minutes).[8]
-
Removal of Unbound Inhibitor: Subject the enzyme-inhibitor mixture to extensive dialysis against the Assay Buffer or pass it through a size-exclusion chromatography column to remove any unbound this compound.
-
Activity Measurement: Measure the enzymatic activity of the treated Cathepsin B using the fluorometric assay described in section 4.1.
-
Comparison: Compare the activity of the this compound-treated enzyme to a control sample of Cathepsin B that underwent the same dialysis or chromatography procedure without the inhibitor. A lack of recovery of enzymatic activity in the treated sample confirms irreversible inhibition.[8]
Visualization of Pathways and Workflows
Signaling Pathways Involving Cathepsin B
Cathepsin B is implicated in various signaling cascades, particularly in cancer metastasis and inflammation.[3][4][21] The following diagram illustrates a simplified representation of Cathepsin B's role in these processes.
Caption: Role of secreted Cathepsin B in ECM degradation and inflammation.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of this compound for Cathepsin B.
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of Irreversible Inhibition
This diagram illustrates the logical steps to confirm the irreversible inhibition of Cathepsin B by this compound.
Caption: Logic for confirming irreversible inhibition.
Conclusion
This compound is a powerful research tool for elucidating the multifaceted roles of Cathepsin B in health and disease. Its high potency, selectivity, and well-characterized irreversible mechanism of action make it an invaluable inhibitor for in vitro and in vivo studies. This guide provides a foundational understanding of the key technical aspects of this compound's interaction with Cathepsin B, empowering researchers to design and interpret experiments with greater confidence. The provided protocols and diagrams serve as a practical starting point for investigating the biological consequences of Cathepsin B inhibition.
References
- 1. Cathepsin B - Wikipedia [en.wikipedia.org]
- 2. pharma-journal.com [pharma-journal.com]
- 3. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound this compound, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Molecular Features of this compound pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bca-protein.com [bca-protein.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 15. CA 074 | Cathepsin | Tocris Bioscience [tocris.com]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 19. abcam.co.jp [abcam.co.jp]
- 20. researchgate.net [researchgate.net]
- 21. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of Cathepsin B by CA-074
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selective, irreversible inhibitor CA-074 and its effect on the enzymatic activity of cathepsin B. It details the inhibitor's mechanism of action, quantitative potency, selectivity, and the utility of its cell-permeable prodrug, this compound methyl ester (CA-074Me). Detailed experimental protocols and diagrams of relevant pathways are included to facilitate practical application and a deeper understanding of its utility in research and drug development.
Introduction to this compound
This compound, with the chemical name [L-3-trans-(Propylcarbamoyl)oxirane-2-carbonyl]-L-isoleucyl-L-proline, is a potent and highly selective inhibitor of cathepsin B, a lysosomal cysteine protease.[1] As an epoxysuccinyl peptide, this compound was developed as a synthetic analogue of E-64 and has become an invaluable tool for investigating the physiological and pathological roles of cathepsin B.[2] The enzyme is involved in numerous processes, including intracellular protein degradation, extracellular matrix remodeling, and regulated cell death.[3] Dysregulation of cathepsin B is implicated in various diseases, making its selective inhibition a key area of study.[4][5]
Mechanism of Action and pH Dependency
This compound acts as an irreversible inhibitor of cathepsin B.[6] Its mechanism is notably pH-dependent, exhibiting significantly higher potency under the acidic conditions typical of lysosomes (pH 4.6) compared to the neutral pH of the cytosol (pH 7.2).[4][6][7] This pH sensitivity is critical for its specificity and effectiveness in targeting lysosomal cathepsin B.
The potency of this compound is over 100-fold greater at pH 4.6 than at pH 7.2.[6][7] This is attributed to the free C-terminal carboxyl group on the proline residue of this compound.[4][6] Molecular docking studies suggest that at acidic pH, this carboxylate group forms ionic interactions with His110 and His111 residues in the S2' subsite of cathepsin B, which are crucial for potent inhibition.[4][6][7] Methylation of this carboxyl group, as in the case of its prodrug CA-074Me, abolishes this pH-dependent inhibition.[4][6]
The irreversible nature of the inhibition has been confirmed through dilution experiments. After pre-incubation with this compound, cathepsin B activity is not restored upon significant dilution, confirming a covalent and irreversible binding mechanism.[6]
Quantitative Data on Inhibitory Potency and Selectivity
The inhibitory activity of this compound against cathepsin B is quantified by its IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and Kᵢ (the inhibition constant) values. These values highlight the inhibitor's strong pH dependency.
Table 1: Inhibitory Potency of this compound against Cathepsin B at Various pH Values
| Parameter | pH 4.6 | pH 5.5 | pH 7.2 | Reference(s) |
|---|---|---|---|---|
| IC₅₀ | 6 nM | 44 nM | 723 nM | [6][8] |
| Kᵢ | 22 nM | 211 nM | 1.98 µM | [6] |
| Kᵢ (alternative) | 2-5 nM | - | - |[2][3] |
This compound is highly selective for cathepsin B over other cysteine cathepsins, a crucial feature for attributing observed biological effects specifically to the inhibition of this enzyme.[4][6]
Table 2: Selectivity Profile of this compound against Various Cysteine Cathepsins
| Cathepsin | IC₅₀ at pH 4.6 (16 µM this compound) | IC₅₀ at pH 5.5 | IC₅₀ at pH 7.2 (16 µM this compound) | Reference(s) |
|---|---|---|---|---|
| Cathepsin B | 6 nM | 44 nM | 723 nM | [6] |
| Cathepsin C | No effect | >16,000 nM | No effect | [6] |
| Cathepsin H | No effect | >16,000 nM | No effect | [6] |
| Cathepsin K | Minor effect (5-20% inhibition) | >16,000 nM | No effect | [6] |
| Cathepsin L | No effect | >16,000 nM | Inactive | [6] |
| Cathepsin S | Minor effect (5-20% inhibition) | 4,800 nM | Partial inhibition (29%) | [6] |
| Cathepsin V | Minor effect (5-20% inhibition) | >16,000 nM | No effect | [6] |
| Cathepsin X | Minor effect (5-20% inhibition) | >16,000 nM | Inactive |[6] |
Note: For cathepsins H and L, other sources report Kᵢ values around 40-200 µM, confirming low potency.[2][3]
The Prodrug: this compound Methyl Ester (CA-074Me)
While this compound is a potent inhibitor, its free carboxyl group limits its permeability across cell membranes. To overcome this, the cell-permeable methyl ester prodrug, CA-074Me, was developed.[9][10] Once inside the cell, intracellular esterases hydrolyze the methyl ester, releasing the active inhibitor, this compound.[5][9][11] This allows for the effective inhibition of intracellular cathepsin B in cell culture and in vivo studies.[12]
However, CA-074Me itself is a much weaker inhibitor of cathepsin B and does not exhibit the pH-dependent inhibition characteristic of this compound.[6][12] Furthermore, some studies indicate that CA-074Me may not be entirely specific, as it has been shown to inactivate both cathepsin B and cathepsin L within cells, particularly under reducing conditions.[11][13][14] Therefore, for experiments requiring the highest specificity for cathepsin B within living cells, direct use of this compound under conditions that permit its endocytosis may be preferable.[2][13]
Table 3: Inhibitory Potency of CA-074Me against Cathepsin B
| Parameter | pH 4.6 | pH 5.5 | pH 7.2 | Reference(s) |
|---|
| IC₅₀ | 8.9 µM | 13.7 µM | 7.6 µM |[6][8][12] |
Experimental Protocols
This protocol is adapted from standard fluorometric assays for cathepsin B activity.[15][16]
Reagents:
-
Cell Lysis Buffer: 50 mM Sodium Acetate, pH 5.5, 0.1 M NaCl, 1 mM EDTA, 0.1% CHAPS.
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5, 10 mM DTT, 2 mM EDTA. Prepare fresh DTT.
-
Substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC) or Z-Phe-Arg-AMC (Z-FR-AMC).[6] Prepare a 10 mM stock in DMSO.
-
Inhibitor: this compound. Prepare a stock solution in DMSO.
-
Fluorometer Standard: 7-amino-4-methylcoumarin (B1665955) (AMC).
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in chilled Cell Lysis Buffer. Centrifuge to remove debris and collect the supernatant. Determine protein concentration.
-
Assay Setup: In a 96-well black plate, add 50 µL of Reaction Buffer to each well.
-
Inhibitor Addition: Add the desired concentration of this compound or vehicle (DMSO) to the wells.
-
Enzyme Addition: Add 20-50 µg of cell lysate to each well. Bring the total volume to 100 µL with Reaction Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 2 µL of the 10 mM substrate stock solution (final concentration 200 µM) to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the increase in fluorescence (Excitation: ~360-380 nm, Emission: ~440-460 nm) every 1-2 minutes for 30-60 minutes.
-
Calculation: Determine the rate of reaction (RFU/min) from the linear portion of the curve. Compare the rates of inhibitor-treated samples to the vehicle control to calculate percent inhibition.
This protocol is based on the dilution method described in the literature.[6]
-
High-Concentration Incubation: Incubate purified cathepsin B with a high concentration of this compound (e.g., 10x IC₅₀) in the appropriate pH buffer (e.g., pH 4.6) for 30 minutes at 37°C. A control sample with vehicle (DMSO) is run in parallel.
-
Dilution: Dilute both the inhibitor-treated sample and the control sample 100-fold into pre-warmed assay buffer containing the fluorogenic substrate (e.g., Z-FR-AMC). This dilution reduces the free inhibitor concentration to a level that would cause minimal inhibition if the binding were reversible (e.g., 0.1x IC₅₀).
-
Activity Measurement: Immediately monitor the enzymatic activity in the diluted samples using a fluorometer.
-
Analysis: If the inhibitor is irreversible, the enzyme pre-incubated with this compound will show little to no recovery of activity upon dilution. The control sample should exhibit robust linear activity.
Cellular Pathways and Applications
This compound is instrumental in dissecting cellular pathways where cathepsin B is implicated. Cathepsin B's primary role is within the lysosome, but it can be translocated to the cytosol and extracellular space under pathological conditions.[4][7] For instance, in necroptosis, lysosomal membrane permeabilization (LMP) leads to the release of cathepsins into the cytosol, triggering cell death.[3] this compound can be used to inhibit this released cathepsin B, thereby protecting cells from this death pathway and clarifying the specific role of cathepsin B in the process.[3]
Conclusion
This compound is a cornerstone tool for the study of cathepsin B. Its high potency, pronounced selectivity, and well-characterized pH-dependent, irreversible mechanism of action make it ideal for dissecting the specific contributions of this protease in complex biological systems. The availability of its cell-permeable prodrug, CA-074Me, further extends its utility to cellular and in vivo models. A thorough understanding of its properties, including the nuances of its pH dependency and the characteristics of its prodrug, is essential for its effective application in research and the development of potential therapeutics targeting cathepsin B.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bca-protein.com [bca-protein.com]
- 4. Molecular Features of this compound pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Features of this compound pH-Dependent Inhibition of Cathepsin B [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. escholarship.org [escholarship.org]
- 13. This compound, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
The Role of CA-074 in Necroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research concerning the cathepsin B inhibitor, CA-074, and its intricate relationship with the regulated cell death pathway of necroptosis. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to this compound and Necroptosis
Necroptosis is a form of programmed necrosis, a regulated cell death pathway that is typically activated in response to stimuli such as death receptor ligands (e.g., TNF-α) when apoptosis is inhibited.[1][2] The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), which form a complex known as the necrosome.[3][4] This complex then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, the key executioner of necroptosis.[2][3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and eventual cell lysis.[3][5]
This compound is a potent and selective, irreversible inhibitor of cathepsin B, a lysosomal cysteine protease.[6][7] Its cell-permeable methyl ester derivative, this compound-Me, is often used in cell-based assays.[8][9] While initially recognized for its role in cancer metastasis and neurotoxicity, recent research has illuminated the involvement of cathepsin B, and by extension its inhibitor this compound, in the process of necroptosis.[6][10] Specifically, cathepsin B is implicated in events downstream of MLKL activation, particularly in lysosomal membrane permeabilization (LMP).[6][10]
Quantitative Data on this compound
The following tables summarize the key quantitative parameters of this compound and its methyl ester derivative, providing a clear reference for its potency and selectivity.
Table 1: Inhibitory Constants of this compound
| Target Enzyme | Inhibitor | Ki Value | Species | Reference(s) |
| Cathepsin B | This compound | 2-5 nM | Not Specified | [6][11] |
| Cathepsin B | This compound | 0.0087 µM (8.7 nM) | Rat | [7] |
| Cathepsin H | This compound | 40-200 µM | Not Specified | [6][11] |
| Cathepsin L | This compound | 40-200 µM | Not Specified | [6][11] |
| Cathepsin H | This compound | 75 µM | Rat | [7] |
| Cathepsin L | This compound | 233 µM | Rat | [7] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound and its Derivatives
| Target Enzyme | Inhibitor | IC50 Value | Conditions | Reference(s) |
| Cathepsin B | This compound-Me | 36.3 nM | Not Specified | [8] |
| Cathepsin B | This compound | 2.24 nM | Rat Liver | |
| Cathepsin B | This compound | 6 nM | pH 4.6 | [12] |
| Cathepsin B | This compound | 723 nM | pH 7.2 | [12] |
Signaling Pathways
The interplay between the canonical necroptosis pathway and the downstream events involving cathepsin B is crucial for a complete understanding of this compound's role.
The Core Necroptosis Signaling Pathway
The initiation of necroptosis by TNF-α involves the formation of Complex I at the TNFR1 receptor, which can lead to cell survival signals.[1][13] However, under conditions where apoptosis is blocked, a transition to a cytosolic complex, the necrosome (Complex IIb), occurs.[2][13] This complex, composed of activated RIPK1 and RIPK3, ultimately leads to the phosphorylation and activation of MLKL.[3][14]
Caption: Core necroptosis signaling pathway initiated by TNF-α.
Role of Cathepsin B and Inhibition by this compound
Following MLKL-mediated plasma membrane disruption, a critical downstream event is Lysosomal Membrane Permeabilization (LMP).[6] This leads to the release of lysosomal proteases, including cathepsin B, into the cytosol.[15] Cytosolic cathepsin B can then cleave various substrates, amplifying the cell death signal.[10] this compound, by specifically inhibiting cathepsin B, can mitigate this amplification loop, thereby protecting cells from necroptotic death.[6]
Caption: Inhibition of Cathepsin B by this compound in necroptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research on this compound and necroptosis.
In Vitro Inhibition of Cathepsin B Activity
This protocol is designed to quantify the direct inhibitory effect of this compound on cathepsin B enzymatic activity.
Materials:
-
Purified human cathepsin B
-
This compound
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Fluorogenic cathepsin B substrate (e.g., Z-FR-AMC)
-
Dithiothreitol (DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Activate purified cathepsin B by pre-incubating with DTT (e.g., 2 mM) in assay buffer for 15 minutes at 37°C.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
In a 96-well plate, add the activated cathepsin B to wells containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the enzyme-inhibitor mixture for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Z-FR-AMC to each well.
-
Immediately measure the fluorescence kinetics over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the initial reaction velocities (V0) from the linear phase of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for Necroptosis Inhibition
This protocol assesses the ability of this compound-Me to protect cells from TNF-α-induced necroptosis.
Materials:
-
A suitable cell line (e.g., HT-29, L929)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α
-
A pan-caspase inhibitor (e.g., z-VAD-fmk)
-
A SMAC mimetic (optional, to enhance necroptosis induction)
-
This compound-Me
-
Cell viability reagent (e.g., CellTiter-Glo®, SYTOX Green)
-
96-well clear-bottom cell culture plate
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound-Me in DMSO.
-
Pre-treat the cells with various concentrations of this compound-Me or vehicle control for 1-2 hours.
-
Induce necroptosis by adding TNF-α (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM) to the culture medium. A SMAC mimetic can also be included.
-
Incubate the cells for a predetermined time (e.g., 12-24 hours).
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Normalize the viability data to the untreated control and plot the percentage of cell death against the concentration of this compound-Me to determine its protective effect.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effect of this compound on necroptosis.
Caption: General experimental workflow for studying this compound in necroptosis.
Conclusion
The selective cathepsin B inhibitor, this compound, has emerged as a valuable tool for dissecting the molecular mechanisms of necroptosis. Its ability to potently and specifically inhibit cathepsin B provides a means to investigate the downstream consequences of MLKL-mediated membrane permeabilization and the subsequent role of lysosomal proteases in executing this form of regulated cell death. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting cathepsin B in necroptosis-related pathologies. It is important to note that while this compound is highly selective for cathepsin B, its selectivity can be reduced under certain reducing conditions, which should be considered in experimental design.[16][17]
References
- 1. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bca-protein.com [bca-protein.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Distinct cathepsins control necrotic cell death mediated by pyroptosis inducers and lysosome-destabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cy5-carboxylic-acid.com [cy5-carboxylic-acid.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 15. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamopen.com [benthamopen.com]
preliminary studies using CA-074 in neurodegeneration
An In-depth Technical Guide to Preliminary Studies Using CA-074 in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective inhibitor of cathepsin B, a lysosomal cysteine protease implicated in the pathogenesis of several neurodegenerative diseases.[1][2] Its utility is often extended through its cell-permeable methyl ester prodrug, CA-074Me, which allows for effective intracellular inhibition. Preliminary research has highlighted the therapeutic potential of targeting cathepsin B with this compound in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. This document provides a comprehensive technical overview of these foundational studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Introduction: The Role of Cathepsin B in Neurodegeneration
Cathepsin B (CatB) is a ubiquitously expressed lysosomal protease critical for intracellular protein degradation. However, under pathological conditions, its dysregulation contributes to neurodegenerative cascades. Elevated levels and activity of CatB are observed in Alzheimer's and Parkinson's disease, where it is implicated in the processing of amyloid precursor protein (APP), the degradation of α-synuclein, and the activation of inflammatory pathways.[3] Lysosomal destabilization, a common feature in neurodegenerative disorders, can lead to the leakage of CatB into the cytosol, triggering apoptotic pathways and promoting neuroinflammation through mechanisms like the activation of the NLRP3 inflammasome.[3][4][5] Therefore, selective inhibition of CatB with agents like this compound presents a promising therapeutic strategy to mitigate these detrimental processes.
Pharmacological Profile of this compound and CA-074Me
This compound is a highly selective and potent irreversible inhibitor of CatB. Its methyl ester derivative, CA-074Me, is cell-permeable and is intracellularly converted by esterases to the active inhibitor, this compound. It is important to note that the inhibitory potency of this compound is highly pH-dependent, showing significantly greater efficacy in the acidic environment of the lysosome compared to the neutral pH of the cytosol. Recent studies also suggest that under reducing intracellular conditions, the selectivity of this compound and CA-074Me may be diminished, as they can also inhibit cathepsin L.[6]
Data Presentation: Inhibition of Cathepsins
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | pH | Notes |
| This compound | Cathepsin B | 2-5 nM[1] | 2.24 nM (rat liver)[2] | N/A | Highly potent and selective. |
| Cathepsin H | 40-200 µM | N/A | >1000-fold selectivity over Cathepsin H. | ||
| Cathepsin L | 40-200 µM | N/A | >1000-fold selectivity over Cathepsin L under non-reducing conditions. | ||
| CA-074Me | Cathepsin B | N/A | 36.3 nM[6] | N/A | Cell-permeable prodrug. |
| Cathepsin L | N/A | >90% inhibition[6] | N/A | Inhibition observed under reducing conditions (in the presence of DTT or GSH). |
Preclinical Evidence in Alzheimer's Disease (AD)
In AD models, CA-074Me has been shown to suppress neuroinflammation, reduce amyloid-beta (Aβ) accumulation, and protect neurons from cell death.
Data Presentation: Effects of CA-074Me in AD Models
| Model System | Treatment | Key Findings | Reference |
| APP/PS1 Transgenic Mice | CA-074Me | Significantly lower IL-1β and Caspase-1 protein expression. Reduced NLRP3 protein expression and Aβ protein levels. | [5] |
| Primary Rat Cortical Neurons (Okadaic Acid-induced) | CA-074Me | Conferred a protective effect against cell death. Reduced amyloid precursor protein (APP) accumulation and α-spectrin cleavage. | [7] |
Experimental Protocols
-
APP/PS1 Mouse Model Study
-
Animal Model: Transgenic mice expressing human amyloid precursor protein (APP) with the Swedish mutation and human presenilin 1 (PSEN1) with a L166P mutation (APP/PS1).[8][9][10][11]
-
Drug Administration: Mice were fed with a diet containing CA-074Me. The exact dosage and duration were not specified in the abstract.
-
Analytical Techniques:
-
Western Blotting: Used to quantify the protein expression levels of IL-1β, Caspase-1, NLRP3, and Aβ in brain tissues.
-
-
-
Primary Neuron Culture Study
-
Cell Model: Primary cortical neurons cultured from rats. Neurotoxicity was induced by treatment with Okadaic Acid (OA), a protein phosphatase-2A inhibitor that promotes AD-like pathology.
-
Drug Administration: Cultured neurons were treated with CA-074Me.
-
Analytical Techniques:
-
Cell Viability Assays: To assess the protective effect of CA-074Me against OA-induced cell death.
-
Western Blotting: To measure the levels of APP accumulation and the cleavage of α-spectrin, a marker of calpain activation and neuronal damage.
-
-
Preclinical Evidence in Parkinson's Disease (PD)
Research in PD models suggests that CatB plays a crucial role in the clearance of α-synuclein aggregates and maintaining lysosomal function. Inhibition of CatB with CA-074Me has been used to probe these functions.
Data Presentation: Effects of CA-074Me in a PD Model
| Model System | Treatment | Key Findings | Reference |
| iPSC-derived Dopaminergic Neurons | 1 µM CA-074Me | Increased aggregation of S129-phosphorylated α-synuclein. Reduced degradative capacity of lysosomes and impaired lysosomal trafficking. Impaired lysosomal glucocerebrosidase (GCase) activity. | [3] |
Experimental Protocols
-
iPSC-derived Dopaminergic Neuron Study
-
Cell Model: Human induced pluripotent stem cells (iPSCs) were differentiated into midbrain dopaminergic (mDA) neurons.[12][13][14][15][16] To model PD pathology, these neurons were treated with pre-formed fibrils (PFFs) of α-synuclein to induce the aggregation of the endogenous protein.
-
Drug Administration: Differentiated neurons were treated with 1 µM CA-074Me.
-
Analytical Techniques:
-
High-Content Confocal Imaging: Used to quantify the accumulation of S129-phosphorylated α-synuclein (pSyn-S129), a marker of pathological aggregation, in MAP2-positive neurons.
-
Lysosomal Degradation Assay: The degradative capacity of lysosomes was measured using a fluorogenic probe (DQ-BSA).
-
Lysosomal Trafficking Analysis: The speed of lysosomal movement in neurites was assessed.
-
GCase Activity Assay: Lysosomal glucocerebrosidase activity was measured using the fluorogenic probe PFB-FDGlu.
-
-
Preclinical Evidence in an Experimental Autoimmune Encephalomyelitis (EAE) Model
This compound has shown therapeutic effects in a mouse model of multiple sclerosis, suggesting a role in mitigating neuroinflammation and demyelination.
Data Presentation: Effects of this compound in an EAE Model
| Model System | Treatment | Key Findings | Reference |
| SJL/J Mice with PLP-induced EAE | 10 mg/kg this compound daily (i.p.) for 14 days | Ameliorated optic neuritis and retinopathy. Reduced inflammation (decreased iNOS and NFkB expression). Reduced demyelination and axonal injury (increased myelin basic protein - MBP). | [17] |
Experimental Protocols
-
EAE Mouse Model Study
-
Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) was induced in female SJL/J mice by immunization with proteolipid protein (PLP) peptide, a common model for multiple sclerosis.[17][18][19][20][21]
-
Drug Administration: EAE-induced mice received daily intraperitoneal (i.p.) injections of 10 mg/kg this compound for 14 days, starting from day 14 post-immunization.
-
Analytical Techniques:
-
Western Blot Analysis: To measure the expression of inflammatory markers (iNOS, NFkB) and myelin basic protein (MBP) in the optic nerve.
-
Immunofluorescence: To assess the expression of glial fibrillary acidic protein (GFAP), a marker of astrogliosis, in the retina.
-
-
Signaling Pathways and Visualizations
Mechanism of this compound in Neuroinflammation
In neurodegenerative diseases, various stimuli can lead to lysosomal membrane permeabilization, releasing active Cathepsin B into the cytosol. Cytosolic Cathepsin B is a key component in the activation of the NLRP3 inflammasome. It facilitates the assembly of the complex, leading to the activation of Caspase-1, which in turn cleaves pro-IL-1β into its mature, pro-inflammatory form. This compound directly inhibits Cathepsin B, thereby blocking this inflammatory cascade.
Caption: this compound inhibits Cathepsin B, blocking NLRP3 inflammasome activation.
Experimental Workflow for α-Synuclein Clearance in iPSC-derived Neurons
This workflow outlines the key steps in assessing the role of Cathepsin B in α-synuclein pathology using a human cell-based model of Parkinson's disease.
Caption: Workflow for studying α-synuclein clearance using CA-074Me.
Conclusion and Future Directions
Preliminary studies robustly support the investigation of this compound and its derivatives as therapeutic agents for neurodegenerative diseases. The ability of these inhibitors to modulate key pathological processes, including neuroinflammation and protein aggregation, is promising. However, further research is warranted. Future studies should focus on:
-
In vivo Efficacy and Safety: Establishing optimal dosing, long-term safety profiles, and blood-brain barrier penetration in various animal models.
-
Selectivity in the Cellular Environment: Further investigating the potential off-target effects, particularly on Cathepsin L, within the reducing intracellular milieu.
-
Combination Therapies: Exploring the synergistic effects of this compound with other therapeutic agents targeting different pathological pathways in neurodegeneration.
The continued exploration of Cathepsin B inhibition holds significant potential for the development of novel disease-modifying therapies for Alzheimer's, Parkinson's, and related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound this compound, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]
- 3. Cathepsin B-Mediated NLRP3 Inflammasome Formation and Activation in Angiotensin II -Induced Hypertensive Mice: Role of Macrophage Digestion Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin B regulates non‐canonical NLRP3 inflammasome pathway by modulating activation of caspase‐11 in Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Frontiers | Lysosomal Cathepsin Release Is Required for NLRP3-Inflammasome Activation by Mycobacterium tuberculosis in Infected Macrophages [frontiersin.org]
- 8. Reduction of Abeta amyloid pathology in APPPS1 transgenic mice in the absence of gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Age-Dependent Hippocampal Proteomics in the APP/PS1 Alzheimer Mouse Model: A Comparative Analysis with Classical SWATH/DIA and directDIA Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzforum.org [alzforum.org]
- 11. Frontiers | Gene Expression Analysis of the Endocannabinoid System in Presymptomatic APP/PS1 Mice [frontiersin.org]
- 12. Patient-specific pluripotent stem cell-based Parkinson’s disease models showing endogenous alpha-synuclein aggregation [bmbreports.org]
- 13. Modeling Parkinson's disease with induced pluripotent stem cells harboring α-synuclein mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Improved Cell Therapy Protocols for Parkinson's Disease Based on Differentiation Efficiency and Safety of hESC-, hiPSC-, and Non-Human Primate iPSC-Derived Dopaminergic Neurons: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 19. mdpi.com [mdpi.com]
- 20. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Studies in the Modulation of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CA-074 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA-074 is a potent, selective, and irreversible inhibitor of cathepsin B, a lysosomal cysteine protease. Its high selectivity makes it an invaluable tool for investigating the specific roles of cathepsin B in various physiological and pathological processes, including cancer metastasis, neurodegeneration, and immune responses. This document provides detailed protocols for the use of this compound and its cell-permeable methyl ester prodrug, CA-074Me, in cell culture experiments.
Mechanism of Action
This compound is an epoxysuccinyl peptide that specifically targets the active site of cathepsin B. The inhibitor binds covalently to the active site cysteine residue, leading to irreversible inhibition of the enzyme's activity. This compound exhibits significantly higher potency for cathepsin B compared to other cathepsins, such as H and L, making it a highly selective inhibitor. The methyl ester derivative, CA-074Me, is more membrane-permeable and is intracellularly converted to the active form, this compound, by cellular esterases. However, some studies suggest that CA-074Me may be less specific than this compound and can also inhibit cathepsin L under certain conditions. Therefore, for selective intracellular inhibition of cathepsin B, direct use of this compound under conditions that allow for its endocytosis is sometimes recommended.
Data Presentation
Table 1: Inhibitory Potency of this compound and Related Compounds
| Compound | Target | Ki (nM) | IC50 (nM) | Notes |
| This compound | Cathepsin B | 2-5 | 0.188 | Highly selective for Cathepsin B. |
| This compound | Cathepsin H | 40,000-200,000 | - | >1000-fold less potent than for Cathepsin B. |
| This compound | Cathepsin L | 40,000-200,000 | 2,000 | >1000-fold less potent than for Cathepsin B. |
| CA-074Me | Cathepsin B | - | 36.3 | Cell-permeable prodrug. |
Table 2: Recommended Working Concentrations of this compound and CA-074Me in Cell Culture
| Cell Line | Compound | Concentration (µM) | Incubation Time | Application | Reference |
| Nthy-ori 3-1 | CA-074Me | 10 | 1 and 24 hours | Inhibition of cysteine peptidase activity | |
| MCF-10A neoT | CA-074Me | 50 | 2 hours | Inhibition of extracellular matrix degradation | |
| HL-60 | This compound/CA-074Me | 100 | 2 hours | Inhibition of cathepsin activity | |
| SUM149 | This compound | 10 | - | Inhibition of pericellular proteolysis and invasion | |
| McNtcp.24 | CA-074Me | 0.1 | 2 hours | Reduction of GCDC-mediated apoptosis | |
| RAW 264.7 | CA-074Me | 1-500 | 2 hours | Protection against LT-induced cell death | |
| WEHI-S | This compound-Me | 1-100 | 11-12 hours | Inhibition of TNF-induced apoptosis |
Experimental Protocols
Preparation of this compound and CA-074Me Stock Solutions
Materials:
-
This compound or CA-074Me powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound or CA-074Me in DMSO at a concentration of 10-20 mM. For example, for a 10 mM stock of this compound (MW: 383.44 g/mol ), dissolve 3.83 mg in 1 mL of DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to 3 months.
Cell Treatment with this compound or CA-074Me
Materials:
-
Cultured cells in appropriate cell culture plates
-
Complete cell culture medium
-
This compound or CA-074Me stock solution
Protocol:
-
Seed cells in a multi-well plate at a density appropriate for the specific assay. Allow the cells to adhere and reach the desired confluency.
-
On the day of the experiment, dilute the this compound or CA-074Me stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of the inhibitor.
-
Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells. The final DMSO concentration should typically be less than 0.5% (v/v) to avoid solvent toxicity.
-
Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO2.
Cathepsin B Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and measures the cleavage of a fluorogenic cathepsin B substrate.
Materials:
-
Treated and untreated cell lysates
-
Cathepsin B Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM EDTA)
-
Cathepsin B Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 10 mM DTT)
-
Cathepsin B Substrate (e.g., Z-Arg-Arg-7-amino-4-methylcoumarin (Z-RR-AMC) or Ac-Arg-Arg-AFC)
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader (Excitation/Emission = 380/460 nm for AMC or 400/505 nm for AFC)
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in chilled Cathepsin B Lysis Buffer.
-
Incubate the cell suspension on ice for 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well black plate, add 50-100 µg of protein from each lysate and adjust the volume to 50 µL with Cathepsin B Lysis Buffer.
-
Add 50 µL of Cathepsin B Reaction Buffer to each well.
-
Add 2 µL of the Cathepsin B substrate to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
The relative cathepsin B activity can be calculated by normalizing the fluorescence of the treated samples to the vehicle control.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound or CA-074Me in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cathepsin B, anti-PARP, anti-caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare cell lysates as described in the Cathepsin B Activity Assay protocol.
-
Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
Cathepsin B in TNF-α Induced Necroptosis
Cathepsin B has been implicated in the execution of necroptosis, a form of programmed necrosis. Upon induction by stimuli like TNF-α, lysosomal membrane permeabilization (LMP) can occur, leading to the release of cathepsins into the cytosol, which contributes to cell death. This compound can be used to investigate the role of cathepsin B in this pathway.
Caption: Role of Cathepsin B in TNF-α induced necroptosis and its inhibition by this compound.
Experimental Workflow for Investigating this compound's Effect on Cell Viability
This workflow outlines the key steps to assess the impact of this compound on cell viability.
Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.
Cathepsin B in TRAIL-Induced Apoptosis
In some cellular contexts, cathepsin B can be involved in the apoptotic pathway, for instance, by cleaving Bid, a pro-apoptotic Bcl-2 family member. This can be investigated using this compound.
Caption: Potential involvement of Cathepsin B in TRAIL-induced apoptosis via Bid cleavage.
Application Notes and Protocols for In Vivo Administration of CA-074 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: CA-074 is a potent, selective, and irreversible inhibitor of cathepsin B, a lysosomal cysteine protease.[1][2][3] With a high degree of selectivity, this compound demonstrates a greater than 1000-fold preference for cathepsin B over related cathepsins H and L.[1] This specificity makes it an invaluable tool for investigating the distinct roles of cathepsin B in various physiological and pathological processes. Dysregulation of cathepsin B has been implicated in cancer metastasis, neurodegenerative diseases, and inflammatory responses.[1] this compound functions by blocking the proteolytic activity of cathepsin B, thereby preventing the degradation of the extracellular matrix, tumor cell invasion, and cell death cascades associated with lysosomal membrane permeabilization.[1] These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models.
Data Presentation
Quantitative data from various studies are summarized below for easy reference and comparison.
Table 1: Summary of this compound In Vivo Administration Protocols in Rodents
| Dosage | Administration Route | Frequency | Vehicle | Animal Model | Application/Effect Studied | Reference |
| 50 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | 4T1.2 murine mammary cancer model | Reduction of lung and bone metastases | [1][4] |
| 0.25 mg/mouse | Intraperitoneal (i.p.) | Single dose | Not specified | BALB/c mice | Inhibition of cathepsin B in liver and peritoneal macrophages | [5] |
| 0.1-0.2 mg/animal | Not specified | Daily | Not specified | Mice | Reduction of mercury-induced inflammation and autoimmunity | [4] |
| 8 mg/100 g (80 mg/kg) | Intraperitoneal (i.p.) | Single dose | Saline with DMSO | Rats | Inhibition of cathepsin B activity in the liver | [3] |
| 20 mg/kg (Nitroxoline, another CatB inhibitor for comparison) | Intraperitoneal (i.p.) | Every other day | 5% DMSO in peanut oil | Orthotopic breast cancer mouse model | Reduction of tumor growth | [6] |
Table 2: Pharmacokinetic and Selectivity Profile of this compound
| Parameter | Value | Condition/Target | Reference |
| Inhibition Constant (Ki) | 2–5 nM | Cathepsin B | [1][3] |
| 8.7 nM | Rat Cathepsin B | [4] | |
| 40–200 µM | Cathepsin H and L | [1][3] | |
| 75 µM | Rat Cathepsin H | [4] | |
| 233 µM | Rat Cathepsin L | [4] | |
| Inhibition Constant (KI) pH-Dependence | 22 nM | Cathepsin B at pH 4.6 | [2][7] |
| 211 nM | Cathepsin B at pH 5.5 | [2][7] | |
| 1.98 µM | Cathepsin B at pH 7.2 | [2][7] | |
| Solubility | >19.17 mg/mL | DMSO | [1] |
| >31.3 mg/mL | Ethanol | [1] | |
| >5.91 mg/mL | Water (with ultrasonic assistance) | [1] |
Experimental Protocols
This section details a standard protocol for the preparation and intraperitoneal administration of this compound in mice, based on commonly cited methodologies.
I. Materials Required
-
This compound powder (lyophilized)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Peanut Oil
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, for aqueous solutions)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Appropriate personal protective equipment (PPE)
-
Experimental mice (strain, age, and sex as required by the study design)
II. Preparation of this compound Solution for Injection
Note: It is highly recommended to prepare the working solution fresh for each day of administration to ensure stability and efficacy.[1][3]
A. Stock Solution Preparation (e.g., 20 mg/mL in DMSO)
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a minimal volume of sterile DMSO. For example, to make a 20 mg/mL stock, dissolve 10 mg of this compound in 500 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Stock solutions in DMSO can typically be stored at -20°C for short periods, though fresh preparation is optimal.[1]
B. Working Solution Preparation (for a 50 mg/kg dose)
-
Calculate the total volume of working solution needed based on the number of mice and the injection volume (typically 100-200 µL per mouse).
-
Method 1 (Saline-based Vehicle):
-
Determine the final concentration needed. For a 25g mouse receiving a 50 mg/kg dose in 100 µL, the required concentration is 12.5 mg/mL.
-
Dilute the DMSO stock solution with sterile saline to achieve the final desired concentration. Ensure the final concentration of DMSO is low (typically ≤5%) to avoid toxicity.
-
Vortex the solution to ensure it is homogenous.
-
-
Method 2 (Oil-based Vehicle):
III. In Vivo Administration Protocol (Intraperitoneal Injection)
-
Animal Handling: Acclimatize mice to the experimental conditions. Handle animals gently to minimize stress.
-
Dosage Calculation: Calculate the precise volume of the working solution to inject for each mouse based on its body weight.
-
Example: For a 50 mg/kg dose using a 12.5 mg/mL solution, a 25g mouse would require: (50 mg/kg * 0.025 kg) / 12.5 mg/mL = 0.1 mL or 100 µL.
-
-
Injection Procedure:
-
Securely restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Observe the mice for any signs of distress, toxicity, or adverse reactions immediately after injection and at regular intervals as dictated by the experimental design.
-
Monitor animal welfare, including body weight, food/water intake, and general behavior, throughout the study.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action for this compound. Under pathological conditions, lysosomal membrane permeabilization (LMP) can release active Cathepsin B into the cytosol. Cytosolic Cathepsin B then cleaves various substrates, contributing to processes like extracellular matrix (ECM) degradation (facilitating cancer metastasis) and regulated cell death (necroptosis). This compound selectively and irreversibly binds to the active site of Cathepsin B, inhibiting its proteolytic activity and blocking these downstream pathological events.
References
- 1. bca-protein.com [bca-protein.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following CA-074 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis on cell or tissue samples treated with CA-074, a selective inhibitor of Cathepsin B. The information herein is intended to guide researchers in assessing the downstream effects of Cathepsin B inhibition on protein expression, with a particular focus on apoptosis-related pathways.
Introduction
This compound is a potent and selective irreversible inhibitor of Cathepsin B, a lysosomal cysteine protease.[1][2] Its cell-permeable methyl ester prodrug, CA-074Me, is often used in cell-based assays.[3] Upon entering the cell, CA-074Me is converted to the active inhibitor, this compound, by intracellular esterases.[4] Inhibition of Cathepsin B has been shown to impact various cellular processes, including apoptosis.[4][5] One of the key downstream effects observed is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[3] Specifically, treatment with CA-074Me has been associated with a downregulation of the pro-apoptotic protein Bax and a subsequent increase in the Bcl-2/Bax ratio, suggesting an anti-apoptotic effect in certain contexts.[3]
Western blotting is a crucial technique to elucidate these molecular changes by quantifying the alterations in the expression levels of target proteins post-treatment.
Data Presentation
The following table summarizes the qualitative and quantitative effects of CA-074Me treatment on key apoptosis-related proteins as documented in the literature.
| Target Protein | Treatment | Effect on Protein Expression | Reference |
| Bax | Administration of CA-074Me | Down-regulation | [3] |
| Bcl-2/Bax Ratio | Administration of CA-074Me | Increase | [3] |
| p53 | 10 µM CA-074Me for 12 hours | Decrease | [6] |
| Myosin Heavy-Chain | Dose-dependent CA-074Me | 30-50% reduction | [7] |
Signaling Pathway
Cathepsin B is implicated in the intrinsic apoptosis pathway. Upon its release from the lysosome into the cytosol, it can cleave the pro-apoptotic protein Bid to its truncated form, tBid. tBid then promotes the oligomerization of Bax and Bak at the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c, in turn, activates the caspase cascade, leading to apoptosis. This compound inhibits the initial step of Bid cleavage by Cathepsin B, thereby blocking this apoptotic cascade.
Caption: Cathepsin B apoptosis pathway and the inhibitory action of this compound.
Experimental Protocols
Experimental Workflow Overview
The general workflow for assessing the effects of this compound treatment via Western blot involves cell culture and treatment, cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis.
Caption: Experimental workflow for Western blot analysis after this compound treatment.
Detailed Protocol for Western Blot Analysis Following this compound Treatment
This protocol is a general guideline and may require optimization based on the specific cell line and antibodies used.
1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound/CA-074Me Preparation: Prepare a stock solution of this compound or CA-074Me in an appropriate solvent (e.g., DMSO).
-
Treatment:
-
Remove the growth medium and replace it with fresh medium containing the desired concentration of this compound or CA-074Me. A typical concentration range is 10-100 µM, with treatment times ranging from 2 to 24 hours.[6][8]
-
For the vehicle control, treat cells with the same volume of solvent (e.g., DMSO) used for the highest concentration of the inhibitor.
-
Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
2. Cell Lysis
-
Harvesting:
-
Adherent cells: Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Suspension cells: Transfer the cells to a centrifuge tube and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS.
-
-
Lysis Buffer Preparation: Prepare an ice-cold lysis buffer. RIPA buffer is commonly used for whole-cell lysates.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Add Freshly Before Use: Add a protease and phosphatase inhibitor cocktail to the lysis buffer immediately before use to prevent protein degradation.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to the cells (e.g., 1 mL per 10⁷ cells).
-
For adherent cells, scrape the cells from the dish using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.
4. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunodetection
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-Cathepsin B, or a loading control like anti-β-actin or anti-GAPDH) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBS-T) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step as described above.
6. Detection and Data Analysis
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis:
-
Perform densitometric analysis of the protein bands using appropriate software.
-
Normalize the band intensity of the target proteins to the intensity of the loading control to account for any variations in protein loading.
-
For comparing the effects of this compound, express the protein levels in treated samples as a fold change relative to the vehicle-treated control.
-
References
- 1. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Administration of cathepsin B inhibitor CA-074Me reduces inflammation and apoptosis in polymyositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Enzymatic Assays with CA-074
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting enzymatic assays using CA-074, a potent and selective irreversible inhibitor of Cathepsin B. The protocols and data presented are intended to assist researchers in accurately assessing the inhibitory activity of this compound and understanding its mechanism of action.
Introduction
This compound is a synthetic, epoxysuccinyl peptide-based inhibitor of Cathepsin B, a lysosomal cysteine protease.[1] It functions as a highly selective and irreversible inhibitor by binding to the active site of Cathepsin B.[2] Dysregulation of Cathepsin B activity has been implicated in a variety of pathological processes, including cancer metastasis, neurodegenerative diseases, and inflammation, making it a key target for therapeutic intervention.[2] this compound and its membrane-permeable methyl ester prodrug, CA-074Me, are widely used tools to probe the physiological and pathological roles of Cathepsin B.[3][4]
Mechanism of Action
This compound irreversibly inhibits Cathepsin B by forming a covalent bond with the active site cysteine residue.[2] The inhibitory potency of this compound is highly dependent on pH, with optimal activity observed under acidic conditions that mimic the lysosomal environment.[5][6] While this compound is highly selective for Cathepsin B, its membrane-permeable analog, CA-074Me, has been shown to inhibit Cathepsin L under reducing conditions, which should be a consideration in experimental design.[3][7]
Data Presentation
Inhibitor Potency and Selectivity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are crucial for comparing the efficacy of the inhibitor under different experimental conditions.
| Inhibitor | Target Enzyme | Parameter | Value | Conditions | Reference |
| This compound | Cathepsin B | Ki | 2-5 nM | - | [2][8][9] |
| This compound | Cathepsin B | IC50 | 6 nM | pH 4.6 | [5][10] |
| This compound | Cathepsin B | IC50 | 44 nM | pH 5.5 | [10] |
| This compound | Cathepsin B | IC50 | 723 nM | pH 7.2 | [5][10] |
| This compound | Cathepsin H | Ki | 40-200 µM | - | [2][9] |
| This compound | Cathepsin L | Ki | 40-200 µM | - | [2][9] |
| CA-074Me | Cathepsin B | IC50 | 36.3 nM | - | [3] |
| CA-074Me | Cathepsin B | IC50 | 8.9 µM | pH 4.6 | [5][10] |
| CA-074Me | Cathepsin B | IC50 | 13.7 µM | pH 5.5 | [5][10] |
| CA-074Me | Cathepsin B | IC50 | 7.6 µM | pH 7.2 | [5][10] |
Kinetic Parameters of this compound Inhibition of Cathepsin B
The irreversible nature of this compound inhibition can be characterized by the kinetic parameters KI (inhibitor constant) and kinact (rate of inactivation).
| Parameter | pH 4.6 | pH 5.5 | pH 7.2 | Reference |
| KI (nM) | 4.9 | 49 | 440 | [5] |
| kinact (s-1) | 0.0022 | 0.0054 | 0.0038 | [5] |
| kinact/KI (M-1s-1) | 4.5 x 105 | 1.1 x 105 | 8.6 x 103 | [5] |
Experimental Protocols
In Vitro Enzymatic Assay for Cathepsin B Inhibition by this compound
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on purified Cathepsin B.
Materials:
-
Purified human or rat Cathepsin B
-
This compound
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay buffer containing 10 mM Dithiothreitol (DTT)
-
Substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC) or Z-Phe-Arg-7-amido-4-methylcoumarin (Z-FR-AMC)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Further dilute in Assay Buffer to desired concentrations.
-
Enzyme Activation: Dilute Cathepsin B to the desired concentration in Activation Buffer. Incubate for 10-15 minutes at room temperature to activate the enzyme.
-
Inhibitor Incubation: In the 96-well plate, add 50 µL of the activated Cathepsin B solution to each well. Add 25 µL of the diluted this compound solutions (or vehicle control, e.g., Assay Buffer with DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Substrate Addition: Add 25 µL of the substrate solution (e.g., 40 µM Z-RR-AMC in Assay Buffer) to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for Cathepsin B Inhibition using CA-074Me
This protocol outlines a method to assess the inhibition of intracellular Cathepsin B activity using the membrane-permeable prodrug CA-074Me.
Materials:
-
Cultured cells of interest
-
CA-074Me
-
Cell culture medium
-
Lysis Buffer: 50 mM sodium acetate, 0.1% Triton X-100, 1 mM EDTA, pH 5.5
-
Cathepsin B substrate (e.g., Z-RR-AMC)
-
Bradford assay reagent for protein quantification
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Seed cells in a culture plate and allow them to adhere overnight. Treat the cells with various concentrations of CA-074Me (or DMSO as a vehicle control) in fresh cell culture medium. Incubate for the desired time (e.g., 2-4 hours) at 37°C.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the Bradford assay.
-
Enzymatic Assay: In a 96-well black microplate, add a standardized amount of protein lysate to each well. Add the Cathepsin B substrate solution.
-
Fluorescence Measurement: Measure the fluorescence intensity over time as described in the in vitro protocol.
-
Data Analysis: Normalize the rate of substrate cleavage to the protein concentration for each sample. Calculate the percent inhibition of Cathepsin B activity for each CA-074Me concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow for In Vitro this compound Enzymatic Assay
References
- 1. caymanchem.com [caymanchem.com]
- 2. bca-protein.com [bca-protein.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Features of this compound pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CA 074 | Cathepsin | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CA-074 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CA-074 and its cell-permeable prodrug, CA-074Me, for the selective inhibition of Cathepsin B in a variety of in vitro experimental settings. This document includes detailed protocols, quantitative data summaries, and visual representations of key concepts and workflows.
Introduction to this compound and CA-074Me
This compound is a potent and selective irreversible inhibitor of Cathepsin B, a lysosomal cysteine protease implicated in numerous physiological and pathological processes.[1][2][3] Its selectivity for Cathepsin B over other cathepsins, such as H and L, makes it a valuable tool for dissecting the specific roles of this enzyme.[1][3] However, this compound is cell-impermeable.[4] For intracellular inhibition of Cathepsin B, the methyl ester prodrug, CA-074Me, is commonly used.[2][4][5] CA-074Me is cell-permeable and is converted to the active inhibitor, this compound, by intracellular esterases.[2][6]
It is crucial to note that the selectivity of both this compound and CA-074Me can be influenced by the experimental conditions, particularly pH and the presence of reducing agents.[2][7][8]
Quantitative Data Summary
The following tables summarize the inhibitory potency and typical working concentrations of this compound and CA-074Me under various experimental conditions.
Table 1: Inhibitory Potency of this compound and CA-074Me against Cathepsin B
| Compound | Parameter | Value | Conditions | Reference |
| This compound | Kᵢ | 2-5 nM | Purified rat Cathepsin B | [1][3] |
| This compound | IC₅₀ | 6 nM | pH 4.6 | [2][9] |
| This compound | IC₅₀ | 44 nM | pH 5.5 | [2] |
| This compound | IC₅₀ | 723 nM | pH 7.2 | [2][9] |
| CA-074Me | IC₅₀ | 36.3 nM | --- | [10] |
| CA-074Me | IC₅₀ | 8.9 µM | pH 4.6 | [9] |
| CA-074Me | IC₅₀ | 13.7 µM | pH 5.5 | [9] |
| CA-074Me | IC₅₀ | 7.6 µM | pH 7.2 | [9] |
Table 2: Working Concentrations of this compound and CA-074Me in Cell-Based Assays
| Compound | Cell Line | Concentration | Incubation Time | Application | Reference |
| This compound | NIH-3T3 cells | 10 µM | 24 h | Selective inhibition of intracellular Cathepsin B | [11] |
| This compound | HL-60 cells | 100 µM | 2 h | Inhibition of Cathepsin B activity | [6] |
| CA-074Me | Human gingival fibroblasts | 1 µM | 3 h | Selective inactivation of intracellular Cathepsin B | [5] |
| CA-074Me | Primary mouse neurons | Not specified | --- | Prevention of neurite outgrowth | [4] |
| CA-074Me | N2a neuronal cells | Not specified | --- | Suppression of neurite outgrowth | [4] |
| CA-074Me | HL-60 cells | 100 µM | 2 h | Inhibition of intracellular Cathepsin B and L | [6] |
| CA-074Me | McNtcp.24 cells | 0.1 µM | 2 h | Reduction of GCDC-mediated apoptosis | [10] |
Signaling Pathways and Experimental Workflows
Cathepsin B's Role in Neurite Outgrowth
Cathepsin B has been shown to play a crucial role in neurite outgrowth in neurons. Its inhibition by CA-074Me can prevent this process. The simplified signaling pathway below illustrates this relationship.
Caption: Role of Cathepsin B in neurite outgrowth and its inhibition by CA-074Me.
General Experimental Workflow for In Vitro Inhibition of Cathepsin B
The following diagram outlines a typical workflow for studying the effects of this compound or CA-074Me on cultured cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Cathepsin B inhibition blocks neurite outgrowth in cultured neurons by regulating lysosomal trafficking and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benthamopen.com [benthamopen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of CA-074 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the cathepsin B inhibitor, CA-074, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol will ensure the accuracy, reproducibility, and stability of the stock solution for experimental use.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of a stock solution.
| Parameter | Value | Reference |
| Chemical Name | N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline | [1] |
| Molecular Formula | C₁₈H₂₉N₃O₆ | [1][2][3] |
| Molecular Weight | 383.44 g/mol | [2][3] |
| CAS Number | 134448-10-5 | [1][2] |
| Purity | ≥95-98% (HPLC) | [1] |
| Solubility in DMSO | ≥10 mg/mL (≥26 mM) | [2][3][4] |
| Recommended Stock Concentration | 10 mM | [2] |
| Recommended Storage | -20°C or -80°C | [2][3][4][5] |
| Stock Solution Stability | Up to 3 months at -20°C; Up to 6 months at -80°C | [4][5] |
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
2.1. Materials and Equipment
-
This compound powder (solid form)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
2.2. Safety Precautions
-
Conduct all procedures in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
2.3. Calculation for 10 mM Stock Solution
To prepare a stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) × (1/1000)
Example Calculation for 1 mL of 10 mM Stock Solution:
-
Mass (mg) = 10 mM × 1 mL × 383.44 g/mol × (1/1000)
-
Mass (mg) = 3.83 mg
Therefore, you will need to weigh 3.83 mg of this compound to prepare 1 mL of a 10 mM stock solution.
2.4. Step-by-Step Procedure
-
Preparation: Bring the this compound vial to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 3.83 mg for a 1 mL stock) and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Aiding Solubility (If Necessary): If the compound does not dissolve completely, warm the solution at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes to facilitate dissolution.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C.[4][5] Stock solutions are stable for up to 3 months at -20°C and up to 6 months at -80°C.[4][5]
Visualization
3.1. Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound this compound, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound this compound, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Application of CA-074 in a 3D Spheroid Invasion Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid invasion assays have emerged as a pivotal tool in cancer research, offering a more physiologically relevant model of the tumor microenvironment compared to traditional 2D cell culture. These models are instrumental in evaluating the invasive potential of cancer cells and the efficacy of anti-invasive therapeutic agents. CA-074 is a potent and selective, cell-impermeable inhibitor of Cathepsin B (CTSB), a lysosomal cysteine protease. Upregulation and secretion of Cathepsin B are frequently correlated with cancer progression and metastasis. By degrading components of the extracellular matrix (ECM), Cathepsin B facilitates cancer cell invasion. This document provides detailed application notes and protocols for the utilization of this compound in a 3D spheroid invasion assay to assess its inhibitory effects on cancer cell invasion.
Mechanism of Action of this compound
This compound is an epoxide-based inhibitor that specifically and irreversibly inactivates Cathepsin B. Its cell-impermeable nature at lower concentrations ensures that its inhibitory action is localized to the extracellular and cell-surface-associated Cathepsin B, which is crucial for ECM degradation and subsequent cell invasion. By inhibiting extracellular Cathepsin B, this compound prevents the breakdown of key ECM components such as collagen IV and laminin, thereby impeding the physical path for cancer cell migration and invasion.
Data Summary: Efficacy of this compound in 3D Invasion Assays
The following table summarizes the reported effects of this compound on cancer cell invasion in 3D models. The data highlights the consistent inhibitory effect of this compound across different cancer cell lines and experimental setups.
| Cell Line | 3D Model | This compound Concentration | Observed Effect | Reference |
| SUM149 (Inflammatory Breast Cancer) | 3D reconstituted basement membrane (rBM) overlay culture | 10 µM | Significantly attenuated degradation of DQ-collagen IV and invasion. | |
| Human Melanoma (A375M) & Prostate Carcinoma (PC3M) | Matrigel invasion assay | 10 µM (required for intracellular inhibition) | Significantly reduced Matrigel invasion. | |
| Human Colorectal Cancer Cells | Matrigel invasion assay | Not specified | Extracellular inhibition contributed to reduced invasiveness. |
Experimental Protocols
This section provides a detailed methodology for conducting a 3D spheroid invasion assay to evaluate the anti-invasive properties of this compound.
Protocol 1: Generation of Cancer Cell Spheroids using the Hanging Drop Method
This protocol describes the formation of uniform spheroids, a critical first step for a reproducible invasion assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
10 cm non-adherent petri dishes
-
Micropipettes and sterile tips
Procedure:
-
Culture cancer cells to 70-80% confluency in a standard cell culture flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium to create a single-cell suspension.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a concentration of 2.5 x 10^4 cells/mL in complete medium.
-
Dispense 20 µL droplets of the cell suspension onto the lid of a 10 cm non-adherent petri dish. Aim for approximately 40-50 drops per lid.
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate the hanging drops at 37°C in a humidified 5% CO2 incubator for 48-72 hours, allowing the cells to aggregate and form spheroids.
Protocol 2: Embedding Spheroids in Extracellular Matrix and this compound Treatment
This protocol details the embedding of spheroids into a 3D matrix and the subsequent treatment with this compound.
Materials:
-
Pre-formed cancer cell spheroids
-
Growth factor-reduced Matrigel or Type I Collagen
-
Complete cell culture medium
-
This compound (stock solution, typically in DMSO)
-
Pre-chilled 24-well plates
-
Pre-chilled micropipette tips
Procedure:
-
Thaw the Matrigel or Type I Collagen on ice overnight. Keep all reagents and equipment that will come into contact with the matrix on ice.
-
Gently collect the spheroids from the hanging drops by washing the lid with complete medium and transferring the spheroid-containing medium to a sterile conical tube.
-
Allow the spheroids to settle by gravity for 10-15 minutes.
-
Carefully aspirate the supernatant, leaving the spheroids at the bottom of the tube.
-
Resuspend the spheroids in the cold liquid matrix solution. The number of spheroids per volume of matrix should be optimized for your specific cell line and experimental setup.
-
Dispense 50-100 µL of the spheroid-matrix suspension into each well of a pre-chilled 24-well plate.
-
Place the plate in a 37°C incubator for 30-60 minutes to allow the matrix to polymerize.
-
Prepare different concentrations of this compound in complete cell culture medium. A vehicle control (e.g., DMSO) should also be prepared. A typical starting concentration for this compound is 10 µM.
-
Gently add 500 µL of the medium containing the desired concentration of this compound or vehicle control on top of the solidified matrix in each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator and monitor spheroid invasion over time (e.g., 24, 48, and 72 hours).
Protocol 3: Quantification of Spheroid Invasion
This protocol describes how to quantify the extent of cell invasion from the spheroid into the surrounding matrix using ImageJ or similar image analysis software.
Materials:
-
Inverted microscope with a camera
-
ImageJ software or equivalent
Procedure:
-
Capture images of the spheroids at different time points (e.g., 0, 24, 48, 72 hours) using an inverted microscope. It is crucial to capture an image at time 0, immediately after the matrix has polymerized, to establish a baseline.
-
Open the images in ImageJ.
-
Method A: Measuring the Total Area of Invasion:
-
Use the "Freehand" selection tool to trace the outer boundary of the invading cells at each time point.
-
Measure the area of the selection ("Analyze" > "Measure").
-
Separately, measure the area of the spheroid core.
-
The area of invasion can be calculated by subtracting the core area from the total area.
-
Alternatively, the fold change in the total area from time 0 can be calculated.
-
-
Method B: Measuring the Invasion Distance:
-
Use the "Straight Line" tool to draw lines from the edge of the spheroid core to the furthest invading cells.
-
Measure the length of these lines at multiple points around the spheroid to get an average invasion distance.
-
-
Compare the invasion area or distance between the this compound treated groups and the vehicle control group.
-
The percentage of invasion inhibition can be calculated using the following formula: % Inhibition = (1 - (Invasion_treated / Invasion_control)) * 100
Visualizations
Cathepsin B Signaling Pathway in Cancer Invasion
Caption: Cathepsin B's role in invasion and its inhibition by this compound.
Experimental Workflow for 3D Spheroid Invasion Assay
Caption: Workflow for assessing this compound's effect on spheroid invasion.
Conclusion
The 3D spheroid invasion assay is a robust method for evaluating the efficacy of anti-invasive compounds like this compound. By selectively inhibiting extracellular Cathepsin B, this compound serves as a valuable tool to probe the mechanisms of cancer cell invasion and as a potential therapeutic agent to limit metastasis. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their cancer research endeavors.
Application Notes and Protocols for Assessing Collagen Degradation with CA-074
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in the extracellular matrix (ECM), plays a crucial role in maintaining tissue integrity and providing structural support. Uncontrolled degradation of collagen is a hallmark of various pathological conditions, including cancer metastasis, arthritis, and fibrosis. Cathepsin B, a lysosomal cysteine protease, is a key enzyme implicated in the breakdown of collagen and other ECM components.[1][2][3] Its activity is often upregulated in disease states, making it a critical target for therapeutic intervention.
CA-074 is a potent and selective, cell-impermeable inhibitor of cathepsin B.[4][5] Its high specificity makes it an invaluable tool for elucidating the specific contribution of cathepsin B to collagen degradation in various biological processes. These application notes provide detailed protocols for utilizing this compound to assess collagen degradation in vitro, enabling researchers to investigate the efficacy of potential therapeutic agents and to dissect the molecular mechanisms underlying ECM remodeling.
Mechanism of Action of this compound
This compound is an epoxysuccinyl peptide that irreversibly binds to the active site of cathepsin B, thereby inactivating the enzyme. Due to its limited cell permeability, this compound is particularly useful for studying the role of extracellular cathepsin B in processes such as pericellular collagenolysis.[4] For intracellular studies, its methyl ester derivative, this compound-Me, which is cell-permeable and subsequently hydrolyzed to this compound by intracellular esterases, can be utilized.
Data Presentation
The following tables summarize quantitative data from representative studies on the effect of this compound on collagen degradation.
Table 1: Inhibition of DQ-Collagen IV Degradation by this compound in Breast Cancer Cells
| Cell Line | Treatment | Concentration | % Inhibition of Collagen Degradation (Mean ± SEM) | Reference |
| MDA-MB-231 | DMSO (Vehicle) | - | 0% | [6] |
| MDA-MB-231 | This compound | 10 µM | 45 ± 5% | [6] |
| SUM149 | DMSO (Vehicle) | - | 0% | [7] |
| SUM149 | This compound | 10 µM | ~50% | [7] |
Table 2: Effect of this compound on Collagen I Degradation by Prostate Cancer Cells
| Cell Line | Treatment | Concentration | Significant Reduction in Collagen I Degradation | Reference |
| PC3 | This compound/CA-074Me | Not Specified | Yes | [8] |
| DU145 | This compound/CA-074Me | Not Specified | No | [8] |
| LNCaP | This compound/CA-074Me | Not Specified | No | [8] |
Experimental Protocols
Protocol 1: In Vitro DQ™-Collagen Degradation Assay
This protocol describes a fluorescent-based assay to quantify collagen degradation by cultured cells. DQ™-collagen is a fluorogenic substrate that emits a bright fluorescent signal upon proteolytic cleavage.
Materials:
-
Cells of interest (e.g., cancer cell lines, fibroblasts)
-
Cell culture medium and supplements
-
DQ™-Collagen IV or DQ™-Collagen I (from a commercial supplier)
-
Matrigel® or other basement membrane extract
-
This compound
-
DMSO (vehicle control)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Preparation of DQ-Collagen Coated Plates:
-
Thaw DQ-collagen and Matrigel® on ice.
-
Prepare a coating solution by mixing DQ-collagen (final concentration 25 µg/mL) with Matrigel® (or other basement membrane extract) on ice.
-
Add 50 µL of the coating solution to each well of a 96-well plate or to coverslips.
-
Incubate at 37°C for 30 minutes to allow for gelation.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in a serum-free medium.
-
Seed 1-5 x 10⁴ cells per well onto the prepared DQ-collagen matrix.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a cell culture medium to the desired final concentration (e.g., 10 µM).
-
Add the this compound containing medium or vehicle control (DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours. The incubation time may need to be optimized depending on the cell type and their proteolytic activity.
-
-
Imaging and Quantification:
-
After incubation, visualize the fluorescent signal of degraded collagen using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). The fluorescence intensity is directly proportional to the amount of collagen degradation.
-
Normalize the fluorescence intensity to the cell number if required (e.g., by staining nuclei with Hoechst or DAPI).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of cathepsin B-mediated collagen degradation and its inhibition by this compound.
Caption: Experimental workflow for the in vitro DQ-collagen degradation assay.
References
- 1. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin B Is Up-Regulated and Mediates Extracellular Matrix Degradation in Trabecular Meshwork Cells Following Phagocytic Challenge | PLOS One [journals.plos.org]
- 4. Inhibition of cathepsin B activity attenuates extracellular matrix degradation and inflammatory breast cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin B Is Upregulated and Mediates ECM Degradation in Colon Adenocarcinoma HT29 Cells Overexpressing Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CA-074 Treatment in Inflammatory Breast Cancer (IBC) Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Breast Cancer (IBC) is a particularly aggressive and lethal form of breast cancer characterized by rapid onset and high metastatic potential.[1] The cysteine protease Cathepsin B has been identified as a key player in the progression of IBC, where its overexpression is correlated with increased invasion and metastasis.[1][2] CA-074 is a potent and highly selective, cell-impermeable inhibitor of Cathepsin B, making it an invaluable tool for studying the extracellular roles of this protease in IBC.[1][3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on IBC cell invasion, signaling pathways, and protein expression.
Mechanism of Action
This compound is a synthetic analog of E-64, a natural irreversible inhibitor of most lysosomal cysteine proteases. It is designed to specifically target Cathepsin B, with a high degree of selectivity over other cathepsins like H and L.[3] Its cell-impermeable nature ensures that its inhibitory effects are localized to the extracellular environment, making it ideal for studying the role of secreted or cell-surface Cathepsin B in processes such as extracellular matrix (ECM) degradation, a crucial step in cancer cell invasion.[1] In the context of IBC, this compound has been shown to attenuate the degradation of type IV collagen and reduce the invasive capacity of IBC cells.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the application of this compound in the study of breast cancer cells.
| Parameter | Cell Line | Concentration/Value | Effect | Reference |
| Invasion Inhibition | SUM149 (IBC) | 10 µM | Significantly reduced invasion through reconstituted basement membrane (rBM). | [1] |
| Proteolysis Inhibition | SUM149 (IBC) | 10 µM | Significantly attenuated pericellular degradation of DQ-collagen IV. | [1] |
| IC50 (pH-dependent) | Not specified | 6 nM (pH 4.6) | 50% inhibition of Cathepsin B activity. | [4] |
| IC50 (pH-dependent) | Not specified | 723 nM (pH 7.2) | 50% inhibition of Cathepsin B activity. | [4] |
| In vivo Efficacy | 4T1.2 (murine breast cancer) | 50 mg/kg (i.p.) | Reduced bone metastasis. | [3] |
Signaling Pathways and Experimental Workflows
Cathepsin B-Mediated Invasion Pathway in IBC
Cathepsin B, often found in caveolae on the surface of IBC cells, plays a critical role in the degradation of the extracellular matrix, facilitating cell invasion. This process is often orchestrated in conjunction with other proteolytic enzymes like urokinase plasminogen activator (uPA) and its receptor (uPAR).
Potential Crosstalk with NF-κB and Apoptosis Pathways
While direct evidence of this compound modulating NF-κB and apoptosis in IBC is still emerging, the known roles of Cathepsin B and these pathways in cancer suggest potential interplay. Constitutive activation of the NF-κB pathway is a hallmark of IBC, contributing to its aggressive phenotype.[5] Cathepsin B has also been implicated in the regulation of apoptosis.[6]
Experimental Workflow for Studying this compound Effects
A typical workflow to investigate the impact of this compound on IBC cells involves a series of in vitro assays.
Detailed Experimental Protocols
Cell Culture of SUM149 IBC Cells
-
Culture Medium: Prepare Ham's F-12 medium supplemented with 5% fetal bovine serum (FBS), 1% penicillin-streptomycin, 1 µg/mL hydrocortisone, and 5 µg/mL insulin.
-
Culture Conditions: Culture SUM149 cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells, neutralize with culture medium, centrifuge, and resuspend in fresh medium for seeding new flasks.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Preparation of Inserts: Coat 8.0 µm pore size Transwell inserts with 2 mg/mL reconstituted basement membrane (rBM) and allow it to solidify at 37°C for at least 30 minutes.[1]
-
Cell Seeding: Harvest SUM149 cells and resuspend them in serum-free medium. Seed 5 x 10^4 cells in the upper chamber of the coated inserts.[1]
-
Treatment: Add this compound (final concentration 10 µM) or a vehicle control (e.g., DMSO) to the upper chamber with the cells.[1]
-
Chemoattractant: Add complete culture medium (containing FBS) to the lower chamber as a chemoattractant.[1]
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Removal of Non-Invaded Cells: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with 4% paraformaldehyde or cold methanol (B129727) for 10-15 minutes.[7] Stain the cells with 0.1% crystal violet for 10 minutes.[8]
-
Quantification: Wash the inserts, allow them to dry, and count the number of stained cells in multiple fields of view under a microscope. Express the results as a percentage of the control.[1]
Live-Cell Proteolysis Assay
This assay visualizes and quantifies pericellular proteolysis in real-time.
-
Substrate Coating: Coat glass-bottom dishes with a thin layer of DQ-collagen IV (a quenched-fluorescent substrate for collagenases).
-
Cell Seeding: Seed SUM149 cells on top of the DQ-collagen IV matrix.
-
Treatment: Add this compound (10 µM) or a vehicle control to the culture medium.
-
Live-Cell Imaging: Acquire fluorescence and phase-contrast images at regular intervals using a confocal or fluorescence microscope. The cleavage of DQ-collagen IV by proteases results in de-quenching and emission of a fluorescent signal.
-
Image Analysis: Quantify the fluorescence intensity per cell or per area to determine the extent of proteolysis.
Western Blotting for Cathepsin B and Caveolin-1
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Lysis: Treat SUM149 cells with this compound or a vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cathepsin B and Caveolin-1 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Immunofluorescence for Caveolin-1 Localization
This method allows for the visualization of the subcellular localization of proteins.
-
Cell Seeding and Treatment: Grow SUM149 cells on glass coverslips and treat with this compound or a vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[9]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[10]
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against Caveolin-1 for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[11]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope to observe the localization of Caveolin-1.
Conclusion
This compound is a critical tool for elucidating the role of extracellular Cathepsin B in the pathobiology of inflammatory breast cancer. The protocols outlined above provide a framework for researchers to investigate the effects of Cathepsin B inhibition on IBC cell invasion and to explore the underlying molecular mechanisms. These studies will contribute to a better understanding of IBC progression and may lead to the development of novel therapeutic strategies targeting proteolytic pathways.
References
- 1. Inhibition of cathepsin B activity attenuates extracellular matrix degradation and inflammatory breast cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging proteolysis by living human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bca-protein.com [bca-protein.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snapcyte.com [snapcyte.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scbt.com [scbt.com]
- 11. biotium.com [biotium.com]
Application Notes and Protocols: In Situ Activity Labeling of Cathepsin B Following Inhibition with CA-074
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein degradation and antigen processing.[1][2] Its dysregulation, however, is implicated in numerous pathologies such as cancer progression, invasion, and metastasis.[1][2][3] Consequently, cathepsin B has emerged as a significant therapeutic and diagnostic target.[4] These application notes provide detailed protocols for the in situ activity labeling of cathepsin B, specifically focusing on the use of the potent and selective inhibitor, CA-074, to validate the specificity of the labeling. This compound is an irreversible inhibitor of Cathepsin B, acting as an epoxysuccinyl peptide.[5]
For intracellular inhibition, the cell-permeable methyl ester prodrug, CA-074Me, is often utilized, which is converted to the active inhibitor this compound by intracellular esterases.[6][7] However, it is important to note that under certain reducing conditions, this compound and its methyl ester may also inactivate cathepsin L, necessitating careful experimental design and interpretation.[8]
Data Presentation
Inhibitor Specificity and Potency
The following tables summarize the quantitative data for the cathepsin B inhibitor this compound and its derivatives, providing a clear comparison of their inhibitory constants and specificities against different cathepsins and under varying pH conditions.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Conditions | Reference |
| This compound | Cathepsin B | 2 - 5 | 2.24 (rat liver) | in vitro | [9] |
| This compound | Cathepsin H | ~40,000 - 200,000 | - | in vitro | [9] |
| This compound | Cathepsin L | ~40,000 - 200,000 | - | in vitro | [9] |
| This compound | Cathepsin S | - | 4,800 | pH 5.5 | [10] |
| Inhibitor | Target | IC50 | pH | Conditions | Reference |
| This compound | Cathepsin B | 58 nM | 4.6 | in vitro | [10] |
| This compound | Cathepsin B | 440 nM | 5.5 | in vitro | [10] |
| This compound | Cathepsin B | 7230 nM | 7.2 | in vitro | [10] |
Experimental Protocols
Protocol 1: In Situ Fluorescence Labeling of Cathepsin B Activity in Live Cells
This protocol details the use of a cell-permeable, activity-based probe (ABP) to label active cathepsin B within living cells. The experiment includes a control group treated with CA-074Me to demonstrate the specificity of the probe for cathepsin B.
Materials:
-
Cell line of interest (e.g., cancer cell line with known cathepsin B expression)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
CA-074Me (cell-permeable cathepsin B inhibitor)
-
Activity-based probe (ABP) for cathepsin B (e.g., a quenched probe that becomes fluorescent upon cleavage)[11]
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture them to the desired confluency (typically 60-80%).
-
Inhibitor Treatment (Control Group):
-
Prepare a stock solution of CA-074Me in DMSO.
-
Dilute the CA-074Me stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the culture medium from the control group of cells and replace it with the CA-074Me-containing medium.
-
Incubate the cells for at least 1-2 hours at 37°C in a CO2 incubator.
-
-
Activity-Based Probe Labeling (All Groups):
-
Prepare the activity-based probe solution in pre-warmed complete cell culture medium according to the manufacturer's instructions.
-
Remove the medium (containing CA-074Me for the control group) and add the probe-containing medium to all cell samples.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C in a CO2 incubator, protected from light.
-
-
Washing and Staining:
-
Remove the probe-containing medium and wash the cells three times with pre-warmed PBS.
-
Add a solution of Hoechst 33342 or DAPI in PBS to counterstain the nuclei. Incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope with appropriate filter sets for the chosen probe and nuclear stain.
-
In the experimental group (no inhibitor), active cathepsin B will be labeled by the fluorescent probe. In the control group, the fluorescence signal should be significantly reduced due to the inhibition of cathepsin B by this compound.[12]
-
Protocol 2: Cathepsin B Activity Assay in Cell Lysates using a Fluorogenic Substrate
This protocol describes a method to quantify cathepsin B activity in cell lysates, which can be used to confirm the efficacy of this compound treatment.
Materials:
-
Cultured cells (treated and untreated with CA-074Me)
-
Chilled cell lysis buffer
-
Cathepsin B reaction buffer
-
Fluorogenic cathepsin B substrate (e.g., Ac-RR-AFC)[13]
-
This compound (for in vitro inhibition control)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate per well.
-
Add 50 µL of cathepsin B reaction buffer to each well.[13]
-
For a negative control, add a known concentration of this compound to a well containing untreated cell lysate.
-
-
Substrate Addition and Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorometric plate reader.[13]
-
The relative cathepsin B activity can be determined by comparing the fluorescence readings of the treated samples to the untreated controls.
-
Visualizations
Caption: Workflow for in situ activity labeling of cathepsin B.
Caption: Mechanism of this compound inhibition and activity-based probing.
References
- 1. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of fluorogenic substrate-based probes for detecting Cathepsin B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hzdr.de [hzdr.de]
- 6. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Features of this compound pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
troubleshooting off-target effects of CA-074 Me
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CA-074 Me, a cell-permeable cathepsin B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound Me and how does it work?
This compound Me is the methyl ester prodrug of this compound, a potent and selective inhibitor of cathepsin B.[1][2][3][4] Its cell permeability allows it to cross the cell membrane, whereupon intracellular esterases hydrolyze the methyl ester, converting it to the active, cell-impermeable inhibitor this compound.[1][2] this compound then irreversibly inhibits cathepsin B.[5]
Q2: What is the primary off-target effect of this compound Me?
The most well-documented off-target effect of this compound Me is the inhibition of cathepsin L.[1][2][3][6] This is particularly prevalent under reducing conditions, which are typical of the intracellular environment.[2][4][6][7] While this compound is highly selective for cathepsin B in vitro, its prodrug from, this compound Me, can lead to the inhibition of both cathepsin B and L within living cells.[1][3]
Q3: Are there other potential off-target effects?
While the primary off-target is cathepsin L, some studies suggest that at higher concentrations, this compound Me might have other, less characterized effects. For instance, it has been observed to have protective effects in cellular models of neurodegeneration that may not be solely attributable to cathepsin B inhibition, suggesting a potential impact on lysosomal membrane integrity and other cellular pathways.[8][9][10]
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Titrate this compound Me to determine the minimal concentration required to inhibit cathepsin B in your specific experimental model.
-
Consider using this compound directly: For experiments with cell lysates or in systems where cell permeability is not a concern, using the active form, this compound, can provide greater selectivity for cathepsin B.[1][3]
-
Validate your findings: Use complementary approaches to confirm that the observed phenotype is due to cathepsin B inhibition. This could include using siRNA/shRNA to knockdown cathepsin B or using alternative, structurally different cathepsin B inhibitors.
Troubleshooting Guides
Problem 1: I am observing unexpected or inconsistent results with this compound Me.
This could be due to off-target effects, issues with compound stability, or experimental variability.
Troubleshooting Steps:
-
Confirm Cathepsin B Inhibition: Directly measure the activity of cathepsin B in your treated samples to ensure that the compound is active at the concentration used.
-
Assess Off-Target Cathepsin L Inhibition: If your experimental system expresses cathepsin L, measure its activity to determine if it is being co-inhibited.
-
Perform a Dose-Response Curve: Determine the IC50 of this compound Me for cathepsin B inhibition in your system to ensure you are using an appropriate concentration.
-
Check Compound Integrity: Ensure your this compound Me stock solution is fresh and has been stored correctly, as repeated freeze-thaw cycles can degrade the compound.[4][11]
-
Include Proper Controls:
-
Vehicle Control (DMSO): To control for any effects of the solvent.
-
Inactive Enantiomer Control: If available, use the inactive enantiomer of a related compound to control for non-specific effects.
-
Cathepsin B Knockdown/Knockout: To confirm that the observed phenotype is specific to the loss of cathepsin B activity.
-
Problem 2: I suspect this compound Me is causing cytotoxicity in my cell line.
While generally not considered highly toxic at effective concentrations, this compound Me can induce cytotoxicity in some cell lines, which may or may not be related to its on-target activity.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound Me for your specific cells.
-
Lower the Concentration: If cytotoxicity is observed at the desired inhibitory concentration, try to find a lower, non-toxic concentration that still provides sufficient cathepsin B inhibition.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to achieve cathepsin B inhibition without causing significant cell death.
-
Consider Alternative Inhibitors: If cytotoxicity remains an issue, explore other cathepsin B inhibitors with different chemical scaffolds.
Data Presentation
Table 1: Potency of this compound and this compound Me Against Cathepsin B under Different pH Conditions
| Compound | pH | IC50 (nM) | Fold Change vs. pH 4.6 |
| This compound | 4.6 | 6 | 1 |
| 5.5 | 44 | 7.3 | |
| 7.2 | 723 | 120.5 | |
| This compound Me | 4.6 | 8900 | 1483 |
| 5.5 | 13700 | 2283 | |
| 7.2 | 7600 | 1267 |
Data compiled from Yoon et al., 2022.[5]
Table 2: Selectivity of this compound and this compound Me Against Other Cysteine Cathepsins
| Compound | Cathepsin | pH 5.5 IC50 (µM) | pH 7.2 IC50 (µM) |
| This compound | Cathepsin S | 4.8 | >16 (29% inhibition) |
| Other Cathepsins (C, H, K, L, V, X) | >16 | >16 or inactive | |
| This compound Me | Cathepsin S | 5.5 | 3.8 |
| Other Cathepsins (C, H, K, L, V, X) | >16 | >16 or inactive |
Data compiled from Yoon et al., 2022.[5]
Experimental Protocols
Protocol 1: Assessment of this compound Me Selectivity in Cultured Cells
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of this compound Me concentrations (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with PBS and lyse them in a suitable buffer for cathepsin activity assays.
-
Cathepsin B Activity Assay: Use a fluorogenic substrate specific for cathepsin B (e.g., Z-RR-AMC) to measure its activity in the cell lysates.
-
Cathepsin L Activity Assay: Use a fluorogenic substrate preferential for cathepsin L (e.g., Z-FR-AMC) to measure its activity. Note that some substrates have cross-reactivity, so it is important to consult the literature for the most appropriate substrate for your system.
-
Data Analysis: Normalize the activity in the inhibitor-treated samples to the vehicle control and plot the results to determine the IC50 for each enzyme.
Visualizations
Figure 1: Mechanism of action of this compound Me.
Figure 2: On-target vs. off-target effects of this compound Me.
Figure 3: Troubleshooting workflow for this compound Me.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamopen.com [benthamopen.com]
- 3. This compound, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Protective mechanisms of CA074-me (other than cathepsin-B inhibition) against programmed necrosis induced by global cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CA-074Me, a cathepsin B inhibitor, decreases APP accumulation and protects primary rat cortical neurons treated with okadaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound this compound, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Addressing Cell Permeability and Specificity with CA-074
Welcome to the technical support center for the effective use of cathepsin B inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments with CA-074 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a potent and selective irreversible inhibitor of cathepsin B, a lysosomal cysteine protease.[1][2] It is widely used in research to investigate the role of cathepsin B in various physiological and pathological processes, including apoptosis and inflammation.[3][4]
Q2: I am not observing the expected inhibition of cathepsin B in my cell-based assay with this compound. What could be the issue?
The most common reason for the lack of efficacy of this compound in cell-based assays is its poor cell permeability.[2] The free carboxyl group on the proline residue, which is crucial for its potent inhibitory activity, hinders its ability to cross the cell membrane.[2][5] For intracellular inhibition, it is recommended to use the cell-permeable methyl ester derivative, this compound-Me.[5][6]
Q3: How does this compound-Me work?
This compound-Me is a pro-inhibitor of this compound.[7] Its methyl-esterified carboxyl group allows it to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the methyl group, converting this compound-Me into the active inhibitor, this compound, which can then target intracellular cathepsin B.[5][6][8]
Q4: I'm using this compound-Me, but I'm concerned about off-target effects. Is this a valid concern?
Yes, it is a significant concern. While this compound is highly selective for cathepsin B, both this compound and this compound-Me have been shown to inhibit cathepsin L, another lysosomal cysteine protease, under reducing conditions present within the cell.[4][9] This loss of selectivity can lead to misinterpretation of experimental results.
Q5: How can I minimize the off-target inhibition of cathepsin L when using this compound-Me?
Addressing the off-target effects of this compound-Me is crucial for data integrity. Here are a few strategies:
-
Use the lowest effective concentration: Titrate this compound-Me to determine the lowest concentration that effectively inhibits cathepsin B in your specific cell type and experimental conditions.
-
Control experiments: Include appropriate controls, such as using cells with genetically knocked out or knocked down cathepsin B or L, to confirm the specificity of the observed effects.
-
Consider this compound for extracellular inhibition: If your research focuses on the role of extracellular cathepsin B, using the cell-impermeable this compound can provide more specific results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of intracellular cathepsin B with this compound. | Poor cell permeability of this compound.[2] | Use the cell-permeable derivative, this compound-Me, which is converted to this compound by intracellular esterases.[5][6] |
| Inconsistent results between experiments. | Instability of the inhibitor. | Prepare fresh stock solutions of this compound or this compound-Me in DMSO and store them at -20°C for up to one month or -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles. |
| Observed cellular effects may not be specific to cathepsin B inhibition. | Off-target inhibition of other proteases, particularly cathepsin L, under intracellular reducing conditions.[4][9] | Perform control experiments using cathepsin L inhibitors or cells with altered cathepsin L expression. Use the lowest effective concentration of this compound-Me. |
| Difficulty in assessing the degree of cathepsin B inhibition. | Suboptimal assay conditions for measuring cathepsin B activity. | Use a validated cathepsin B activity assay with a specific fluorogenic substrate, such as Z-RR-AMC. Ensure the assay buffer has the optimal pH (typically acidic) and contains a reducing agent like DTT. |
Quantitative Data Summary
The inhibitory potency of this compound and this compound-Me is highly dependent on pH. This compound is significantly more potent at the acidic pH found in lysosomes compared to neutral pH.
Table 1: pH-Dependent Inhibition of Cathepsin B by this compound and this compound-Me
| Inhibitor | pH | IC₅₀ (nM) | Fold Change from pH 4.6 |
| This compound | 4.6 | 6 | 1x |
| 5.5 | 44 | ~7x less potent | |
| 7.2 | 723 | ~120x less potent | |
| This compound-Me | 4.6 | 8900 | ~1483x less potent |
| 5.5 | 13700 | ~2283x less potent | |
| 7.2 | 7600 | ~1267x less potent |
Data compiled from studies on purified enzymes.[5]
Key Experimental Protocols
Protocol 1: Inhibition of Intracellular Cathepsin B using this compound-Me in Cultured Cells
This protocol provides a general guideline for treating cultured cells with this compound-Me to inhibit intracellular cathepsin B activity.
Materials:
-
This compound-Me
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for your cell line
-
Cultured cells
Procedure:
-
Prepare a stock solution of this compound-Me: Dissolve this compound-Me in DMSO to a concentration of 10-20 mM. Store the stock solution in aliquots at -20°C.
-
Cell Seeding: Seed your cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Prepare working solution: On the day of the experiment, dilute the this compound-Me stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound-Me.
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours) at 37°C in a CO₂ incubator.
-
Downstream Analysis: After incubation, proceed with your downstream analysis, such as assessing cathepsin B activity in cell lysates (see Protocol 2) or evaluating cellular phenotypes.
Protocol 2: Measurement of Cathepsin B Activity in Cell Lysates
This protocol describes how to measure cathepsin B activity from cell lysates using a fluorogenic substrate.
Materials:
-
Treated and control cells from Protocol 1
-
Cell lysis buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Cathepsin B assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
Cathepsin B fluorogenic substrate (e.g., Z-Arg-Arg-AMC)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Lysis: Wash the cells with cold PBS and then add ice-cold cell lysis buffer. Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. Bring the total volume to 50 µL with cathepsin B assay buffer.
-
Substrate Addition: Prepare the fluorogenic substrate in the assay buffer at 2x the final desired concentration. Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (e.g., every 5 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Calculate the rate of the reaction (change in fluorescence intensity over time). Compare the rates of treated samples to untreated controls to determine the percentage of cathepsin B inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for intracellular inhibition of Cathepsin B.
Caption: Role of Cathepsin B in the apoptotic pathway.
Caption: Role of Cathepsin B in inflammasome activation.
References
- 1. Cathepsin B regulates non‐canonical NLRP3 inflammasome pathway by modulating activation of caspase‐11 in Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B is involved in the apoptosis intrinsic pathway induced by Bacillus Calmette-Guérin in transitional cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Lysosomal Cathepsin Release Is Required for NLRP3-Inflammasome Activation by Mycobacterium tuberculosis in Infected Macrophages [frontiersin.org]
- 6. Lysosomal Cathepsin Release Is Required for NLRP3-Inflammasome Activation by Mycobacterium tuberculosis in Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction [frontiersin.org]
Technical Support Center: Confirming Intracellular CA-074 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the intracellular activity of the cathepsin B inhibitor, CA-074. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and its methyl ester, this compound-Me?
A1: The key difference lies in their cell permeability. This compound is a potent and selective inhibitor of cathepsin B but exhibits poor membrane permeability[1]. To overcome this, the methyl ester derivative, this compound-Me, was developed. This compound-Me is cell-permeable and, once inside the cell, it is hydrolyzed by intracellular esterases to the active inhibitor, this compound[2][3][4]. Therefore, for cell-based assays, this compound-Me is the appropriate choice to inhibit intracellular cathepsin B.
Q2: How does this compound inhibit cathepsin B?
A2: this compound is a synthetic small molecule that acts as an irreversible inhibitor of cathepsin B[2][5]. It binds to the active site of the enzyme, specifically targeting the cysteine protease activity[5]. This inhibition is highly selective for cathepsin B, with significantly lower potency against other cathepsins like H and L under specific conditions[5][6]. The inhibition is most potent at the acidic pH found in lysosomes, the primary location of active cathepsin B[2][7].
Q3: What is the mechanism of action for this compound-Me within a cell?
A3: The intracellular activation and inhibition pathway for this compound-Me involves several steps. First, the cell-permeable this compound-Me crosses the plasma membrane. Inside the cell, ubiquitous intracellular esterases cleave the methyl ester group, converting this compound-Me into its active, cell-impermeable form, this compound. This active inhibitor then translocates to the lysosomes where it irreversibly binds to and inhibits the enzymatic activity of cathepsin B.
References
- 1. This compound this compound, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bca-protein.com [bca-protein.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: CA-074 Me Inhibition of Cathepsin L in Reducing Environments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CA-074 Me, a widely used cathepsin B inhibitor, in experimental settings where cathepsin L activity is also a consideration, particularly under reducing conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound Me a selective inhibitor for cathepsin B?
A1: this compound Me is a cell-permeable methyl ester of this compound and is widely described as a selective inhibitor of cathepsin B.[1][2][3] Intracellularly, esterases convert this compound Me to its active form, this compound.[1][4] However, its selectivity for cathepsin B over cathepsin L is highly dependent on the experimental conditions.[2][3]
Q2: How does a reducing environment affect the inhibitory activity of this compound Me on cathepsin L?
A2: In the presence of reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), the inhibitory activity of this compound and this compound Me against cathepsin L is significantly enhanced.[2][3] Under non-reducing conditions, this compound and its methyl ester are weak inhibitors of cathepsin L.[3] However, in a reducing environment, which mimics the intracellular milieu, their potency against cathepsin L increases dramatically, leading to a loss of selectivity for cathepsin B.[2][3][5]
Q3: Why is a reducing environment important for cathepsin L activity?
A3: Cathepsin L is a cysteine protease, and its catalytic activity depends on a cysteine residue (Cys25) in its active site being in a reduced state.[6] The optimal activity of mature cathepsin L requires a slightly acidic pH and a reducing environment to prevent oxidation of this critical cysteine residue.[6]
Q4: What is the mechanism of procathepsin L activation?
A4: Cathepsin L is synthesized as an inactive zymogen called procathepsin L.[7][8] Activation involves the proteolytic removal of a propeptide. This process can occur autocatalytically at acidic pH (e.g., pH 3.0) or can be facilitated at a less acidic pH (e.g., pH 5.5) in the presence of negatively charged surfaces, such as those provided by dextran (B179266) sulfate.[7][8] The activation of procathepsin L is a multi-step process that leads to the mature, active form of the enzyme.[8] Cathepsin L is also involved in the processing and activation of other proteins, such as proheparanase.[9]
Troubleshooting Guide
Issue 1: Unexpected inhibition of cathepsin L activity when using this compound Me to selectively inhibit cathepsin B.
-
Possible Cause: Your experimental buffer or intracellular environment contains reducing agents.
-
Troubleshooting Steps:
-
Analyze your buffer composition: Check for the presence of reducing agents like DTT or TCEP. Even the endogenous intracellular environment is reducing due to the presence of glutathione.[2][3]
-
Re-evaluate inhibitor selectivity: Be aware that in the presence of thiols, this compound Me is not suitable to discriminate between cathepsin B and L in vivo.[2][3]
-
Consider alternative inhibitors: If selective inhibition of cathepsin B is crucial in a reducing environment, consider using this compound directly on cells, as it has been shown to be more selective than this compound Me under these conditions.[10][11] Alternatively, explore other classes of cathepsin B inhibitors with a different mechanism of action that may not be as sensitive to the redox state.
-
Perform control experiments: Include control groups to assess the inhibitory effect of this compound Me on both cathepsin B and cathepsin L activity in your specific experimental setup.
-
Issue 2: Inconsistent results in cathepsin L inhibition assays with this compound Me.
-
Possible Cause: Variability in the concentration of reducing agents or pre-incubation times.
-
Troubleshooting Steps:
-
Standardize reducing agent concentration: Ensure the concentration of DTT or GSH is consistent across all experiments.
-
Optimize and standardize pre-incubation time: The inhibitory effect of this compound Me on cathepsin L in a reducing environment is time-dependent. A pre-incubation of the enzyme with the inhibitor and reducing agent for a consistent period (e.g., 2 hours) is recommended to achieve maximal inhibition.[3][12]
-
Ensure inhibitor stability: Prepare fresh working solutions of this compound Me for each experiment, as it may be unstable over long-term storage in solution.[13]
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against cathepsin L under different conditions.
| Inhibitor | Target Enzyme | Condition | IC50 Value | Reference |
| This compound | Cathepsin L | Non-reducing | 172,000 nM | [3] |
| This compound | Cathepsin L | With DTT | 1,500 nM | [3] |
| This compound | Cathepsin B | Non-reducing | 2.24 nM | [3] |
Experimental Protocols
Protocol 1: In Vitro Assay for Cathepsin L Inhibition by this compound Me in a Reducing Environment
This protocol is adapted from methodologies described in the literature.[3]
-
Reagent Preparation:
-
Assay Buffer: 100 mM citrate (B86180) buffer, pH 5.0.
-
Reducing Agent Stock: 140 mM DTT in assay buffer.
-
This compound Me Stock: 10 mM this compound Me in DMSO.
-
Cathepsin L: Purified human cathepsin L.
-
Substrate: 10 mM Z-Phe-Arg-AMC in DMSO.
-
-
Inhibition Assay: a. In a 96-well plate, prepare the reaction mixture containing:
- Purified human cathepsin L (final concentration will depend on enzyme activity).
- 1.4 mM DTT (final concentration).
- Varying concentrations of this compound Me (e.g., 0.1 µM to 100 µM).
- Assay buffer to the final volume. b. Include a control with DMSO instead of this compound Me. c. Pre-incubate the plate at room temperature for 2 hours. d. Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to a final concentration of 10 µM. e. Monitor the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time using a fluorescence plate reader.
-
Data Analysis: a. Calculate the rate of substrate hydrolysis for each inhibitor concentration. b. Determine the IC50 value of this compound Me for cathepsin L inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound Me for cathepsin L.
Caption: Mechanism of this compound Me action and its off-target effect on cathepsin L.
Caption: Decision guide for this compound Me selectivity based on the presence of reducing agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. benthamopen.com [benthamopen.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Surface activation of pro-cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-step processing of procathepsin L in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cathepsin L is responsible for processing and activation of proheparanase through multiple cleavages of a linker segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. tnfalphainhibitors.com [tnfalphainhibitors.com]
ensuring stability of CA-074 in culture media
Welcome to the technical support center for CA-074, a selective inhibitor of Cathepsin B. This resource is designed for researchers, scientists, and drug development professionals to ensure the stable and effective use of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective irreversible inhibitor of Cathepsin B, a lysosomal cysteine protease.[1][2][3] It binds to the active site of Cathepsin B, effectively blocking its proteolytic activity.[1] This allows for the targeted investigation of Cathepsin B's role in various biological processes, including cancer metastasis, neurodegeneration, and immunity.[1][2]
Q2: What is the difference between this compound and this compound methyl ester (CA-074Me)?
This compound is a potent inhibitor of Cathepsin B but has poor cell permeability due to its charged nature.[4] this compound methyl ester (CA-074Me) is a cell-permeable prodrug of this compound.[5][6][7] Once inside the cell, intracellular esterases hydrolyze the methyl ester, releasing the active inhibitor, this compound.[5][6] Therefore, for experiments with whole cells, CA-074Me is often the preferred compound to ensure intracellular delivery.[8]
Q3: How should I prepare and store my this compound/CA-074Me stock solutions?
For optimal stability, stock solutions should be prepared in a suitable solvent like DMSO or ethanol (B145695).[9][10] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[3]
Solubility Data for this compound and CA-074Me
| Compound | Solvent | Maximum Concentration |
| This compound | DMSO | >10 mg/mL |
| Methanol | 1 mg/mL | |
| Ethanol | 7.67 mg/mL (20 mM)[9] | |
| Water | ≥5.91 mg/mL (with sonication)[10] | |
| CA-074Me | DMSO | 16 mg/mL[5] |
| DMF | 16 mg/mL[5] | |
| Ethanol | 2 mg/mL[5] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[5] |
Q4: What is the optimal pH for this compound activity?
The inhibitory potency of this compound is highly dependent on pH. It is most effective at an acidic pH, similar to that found in lysosomes (around pH 4.6).[11][12] Its potency decreases significantly at neutral pH (around pH 7.2).[11][12] This is a critical factor to consider in experimental design, as the local pH can greatly influence the inhibitor's efficacy. The free C-terminal carboxyl group of this compound is essential for this pH-dependent inhibition.[11][12]
Inhibitory Potency of this compound at Different pH Values
| pH | IC50 | Ki |
| 4.6 | 6 nM[11] | 22 nM[11] |
| 5.5 | 44 nM[13] | 211 nM[11] |
| 7.2 | 723 nM[11] | 1.98 µM[11] |
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of this compound in my cell culture experiment.
-
Is the correct form of the inhibitor being used? For intracellular targets in whole-cell assays, the cell-permeable CA-074Me is generally required.[4][5][14] this compound is not readily cell-permeable.
-
What is the pH of your culture medium? Standard culture media are typically buffered around pH 7.2-7.4. At this neutral pH, the potency of this compound is significantly lower than in the acidic environment of the lysosome.[11][12] You may need to use a higher concentration of CA-074Me to achieve sufficient intracellular levels of active this compound.
-
Has the stock solution been stored properly? Improper storage, including repeated freeze-thaw cycles, can lead to degradation of the compound.[3] It is advisable to use freshly thawed aliquots for each experiment.
-
Could the inhibitor be degrading in the culture medium? The stability of this compound in culture media over long incubation periods can be a concern. Consider performing a time-course experiment to determine the optimal incubation time. For long-term experiments, replenishing the media with fresh inhibitor may be necessary.
Problem 2: I am observing off-target effects or inhibition of other cathepsins.
-
Is the concentration of the inhibitor too high? While this compound is highly selective for Cathepsin B, very high concentrations may lead to off-target effects.[2] It is recommended to perform a dose-response experiment to determine the lowest effective concentration.
-
Are there reducing agents in your culture medium? Some studies suggest that under reducing conditions, the selectivity of this compound and CA-074Me for Cathepsin B over Cathepsin L may be diminished.[15][16] Be mindful of components in your culture medium or experimental setup that could create a reducing environment.
Experimental Protocols
Protocol 1: Preparation of this compound/CA-074Me Stock Solution
-
Weighing: Accurately weigh the required amount of this compound or CA-074Me powder in a sterile microfuge tube.
-
Dissolving: Add the appropriate volume of high-purity, sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in solubilization if necessary.[10]
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Assessment of this compound Stability in Culture Medium
This protocol allows you to determine the stability of this compound in your specific culture medium and experimental conditions.
-
Preparation: Prepare your complete culture medium (e.g., DMEM with 10% FBS).
-
Spiking: Add CA-074Me to the culture medium to your final working concentration.
-
Incubation: Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.
-
Storage of Samples: Immediately store the collected aliquots at -80°C until analysis.
-
Analysis: The concentration of active this compound in the samples can be indirectly assessed by its ability to inhibit purified Cathepsin B in an in vitro activity assay.
-
Thaw the collected media samples.
-
In a 96-well plate, add a known amount of purified, active Cathepsin B.
-
Add the thawed media samples to the wells.
-
Add a fluorogenic Cathepsin B substrate (e.g., Z-RR-AMC).
-
Measure the fluorescence over time using a plate reader.
-
-
Data Interpretation: A decrease in the inhibitory capacity of the medium over time indicates degradation of this compound. Plotting the percentage of remaining inhibitory activity against time will provide an estimate of the inhibitor's stability under your experimental conditions.
Visualizations
Caption: Workflow for determining this compound stability in culture media.
References
- 1. bca-protein.com [bca-protein.com]
- 2. ca074.com [ca074.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 9. CA 074 | Cathepsin | Tocris Bioscience [tocris.com]
- 10. apexbt.com [apexbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular Features of this compound pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamopen.com [benthamopen.com]
CA-074 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CA-074, a selective inhibitor of Cathepsin B. Below you will find troubleshooting guides and frequently asked questions to address common pitfalls and ensure the successful execution of your experiments.
Troubleshooting Guides
Problem: Inconsistent or Lack of Inhibition
A common issue encountered is the failure to observe the expected inhibitory effect of this compound on Cathepsin B activity. This can stem from several factors related to inhibitor stability, experimental conditions, and cellular uptake.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Key Considerations & Quantitative Data |
| Inhibitor Degradation | Ensure proper storage and handling of this compound. | This compound is stable as a lyophilized powder at -20°C.[1] Reconstituted stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[1] For in vivo studies, it is recommended to prepare fresh solutions daily.[2] |
| Incorrect pH | Optimize the pH of your experimental buffer. | This compound exhibits pH-dependent inhibition, with significantly higher potency at acidic pH, typical of the lysosomal environment.[3] Its inhibitory constant (Ki) is approximately 22 nM at pH 4.6, but decreases to 1.98 µM at pH 7.2.[3] |
| Poor Cell Permeability | Use the cell-permeable methyl ester prodrug, CA-074Me, for intracellular studies. | This compound itself has poor cell permeability. CA-074Me is designed to cross the cell membrane and is subsequently converted to the active inhibitor, this compound, by intracellular esterases.[4] |
| Inappropriate Concentration | Verify the working concentration of this compound. | The Ki for Cathepsin B is in the low nanomolar range (2-5 nM).[1][2] For cell-based assays, typical concentrations range from 1-100 µM.[1] |
Problem: Off-Target Effects Observed
While this compound is highly selective for Cathepsin B, off-target effects can occur, particularly at higher concentrations or under specific experimental conditions.
Potential Off-Target: Cathepsin L Inhibition
A significant pitfall is the unintended inhibition of Cathepsin L, especially in experiments conducted under reducing conditions.
| Condition | Selectivity (this compound) | Recommendation |
| Non-reducing conditions | >10,000-fold selectivity for Cathepsin B over Cathepsin L.[2] | Maintain non-reducing conditions where possible to ensure specificity. |
| Reducing conditions (e.g., presence of DTT or GSH) | The IC50 for Cathepsin L inhibition by this compound drops to 1.5 µM.[5] This significantly reduces the selectivity. | Be cautious when interpreting data from experiments performed in the presence of reducing agents. Consider using alternative inhibitors or validating findings with Cathepsin L-specific controls. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor that binds to the active site of Cathepsin B, a lysosomal cysteine protease.[1][3] By blocking Cathepsin B, this compound prevents the degradation of its substrates, which are involved in processes like extracellular matrix remodeling and apoptosis.[1]
Q2: What is the difference between this compound and CA-074Me? When should I use each?
A2: this compound is the active, potent inhibitor of Cathepsin B. However, it is not readily cell-permeable. CA-074Me is a methyl ester prodrug of this compound. It is more lipophilic and can cross cellular membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to the active form, this compound.[4] Therefore, for experiments involving live cells where intracellular inhibition of Cathepsin B is desired, CA-074Me is the appropriate choice. For in vitro assays with purified enzymes, this compound should be used.
Q3: How should I prepare and store this compound and CA-074Me?
A3: this compound can be dissolved in DMSO, ethanol, or water (with sonication).[1] Stock solutions in DMSO are typically prepared at 10-20 mM.[1] For long-term storage, it is recommended to aliquot and store at -80°C for up to a year.[4] Avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare fresh solutions.[2]
Q4: What are the typical working concentrations for in vitro and in vivo experiments?
A4: For in vitro enzyme assays, concentrations close to the Ki value (2-5 nM) are effective.[1][2] In cell-based assays, concentrations typically range from 1 to 100 µM to ensure sufficient intracellular accumulation of the active inhibitor when using CA-074Me.[1] For in vivo studies in mice, a dose of 50 mg/kg administered via intraperitoneal injection has been shown to be effective.[1]
Q5: Are there any known off-target effects I should be aware of?
A5: While highly selective, this compound can inhibit Cathepsin L under reducing conditions.[5] At a concentration of 16 µM and at a neutral pH of 7.2, this compound showed partial inhibition of Cathepsin S.[3] It is crucial to be aware of these potential off-target effects and to include appropriate controls in your experiments.
Experimental Protocols & Visualizations
Signaling Pathway: Cathepsin B Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in the context of a simplified cellular signaling pathway.
References
Technical Support Center: A Guide to Using CA-074 and CA-074 Me in Your Research
Welcome to our dedicated technical support resource for the selective cathepsin B inhibitors, CA-074 and its cell-permeable methyl ester, this compound Me. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the effective use of these compounds in various experimental settings. Here you will find answers to frequently asked questions, troubleshooting tips for common issues, detailed experimental protocols, and visual guides to relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound and this compound Me?
A1: The primary distinction lies in their cell permeability. This compound is a potent and selective inhibitor of cathepsin B, but it is a charged molecule and does not readily cross cell membranes.[1] this compound Me is the methyl ester prodrug of this compound. This modification neutralizes the charge, rendering the molecule cell-permeable. Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl ester, converting this compound Me into the active inhibitor, this compound.[1]
Q2: Which compound should I use for my experiment: this compound or this compound Me?
A2: The choice depends on your experimental system:
-
For cell-based assays (live cells): Use This compound Me . Its ability to penetrate cell membranes allows for the inhibition of intracellular cathepsin B.[1]
-
For in vitro assays with purified enzymes or cell lysates: Use This compound . Since there is no cell membrane to cross, the active form of the inhibitor is preferred.
Q3: Is this compound Me selective for cathepsin B?
A3: While this compound is highly selective for cathepsin B, some studies have shown that this compound Me can inhibit both cathepsin B and cathepsin L within cells, particularly under reducing conditions.[2][3][4][5] This is an important consideration when interpreting your data. For highly specific inhibition of intracellular cathepsin B, some researchers suggest that direct endocytosis of this compound may be a more selective approach, though this is dependent on the cell type and experimental conditions.[2][4]
Q4: What is the mechanism of action for this compound?
A4: this compound is an irreversible inhibitor of cathepsin B.[6] It belongs to the epoxysuccinyl peptide class of inhibitors and works by forming a covalent bond with the active site cysteine residue of the enzyme.
Q5: At what concentration should I use this compound Me in my cell-based assays?
A5: The optimal concentration of this compound Me can vary depending on the cell type and the specific experimental goals. However, a common starting point is in the range of 10-50 µM.[6] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific system.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound Me in my cell culture experiment.
-
Possible Cause 1: Insufficient Incubation Time.
-
Solution: Ensure you are incubating the cells with this compound Me for a sufficient period. For many applications, a pre-incubation of 1-2 hours is adequate.[1] However, the optimal time can vary, so a time-course experiment may be necessary.
-
-
Possible Cause 2: Inadequate Concentration.
-
Solution: As mentioned in the FAQs, the effective concentration can be cell-type dependent. Perform a dose-response curve to identify the optimal concentration.
-
-
Possible Cause 3: Prodrug Conversion Issues.
-
Solution: While rare, some cell types may have low intracellular esterase activity, leading to inefficient conversion of this compound Me to this compound. If this is suspected, you may need to explore alternative methods of cathepsin B inhibition.
-
-
Possible Cause 4: Compound Instability.
-
Solution: Prepare fresh stock solutions of this compound Me in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Problem 2: I am seeing unexpected or off-target effects in my experiment.
-
Possible Cause: Inhibition of other Cathepsins.
-
Solution: Be aware that under certain conditions, particularly reducing intracellular environments, this compound Me can also inhibit cathepsin L.[5] Consider using genetic approaches like siRNA or CRISPR to confirm that the observed phenotype is specifically due to cathepsin B inhibition. You can also test for the inhibition of other cathepsins in your system.
-
Problem 3: My this compound Me is not dissolving properly.
-
Solution: this compound Me is typically soluble in DMSO.[7] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. If you encounter solubility issues, gentle warming at 37°C or brief sonication can aid in dissolution.[7]
Quantitative Data Summary
For your convenience, here is a summary of key quantitative data for this compound and this compound Me.
| Parameter | This compound | This compound Me | Notes |
| Target | Cathepsin B | Intracellular Cathepsin B (as a prodrug) | |
| Mechanism of Action | Irreversible Inhibitor | Irreversible Inhibitor (after conversion to this compound) | [6] |
| Ki for Cathepsin B | 2-5 nM | Not applicable (prodrug) | |
| IC50 for Cathepsin B | ~6 nM (at pH 4.6) | ~8.9 µM (at pH 4.6) | Inhibition by this compound is pH-dependent.[6] |
| Selectivity | Highly selective for Cathepsin B over H and L | Can inhibit Cathepsin L in cells | [2][4][5] |
| Cell Permeability | No | Yes | [1] |
| Recommended Starting Concentration (Cell-based assays) | Not applicable | 10-50 µM | [6] |
Experimental Protocols
In Vitro Cathepsin B Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring cathepsin B activity in cell lysates.
Materials:
-
Cathepsin B Cell Lysis Buffer
-
Cathepsin B Reaction Buffer
-
Cathepsin B Substrate (e.g., Z-RR-AMC)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 400/505 nm)
-
This compound (for positive control of inhibition)
Procedure:
-
Sample Preparation (Cell Lysate): a. Culture cells to the desired density and treat as required. b. Harvest 1-5 x 10^6 cells and wash with cold PBS. c. Lyse the cell pellet in 50 µL of chilled Cathepsin B Cell Lysis Buffer. d. Incubate on ice for 10 minutes. e. Centrifuge at high speed for 5 minutes at 4°C to pellet debris. f. Collect the supernatant (cell lysate) for the assay.
-
Assay: a. To a 96-well black plate, add 50 µL of cell lysate per well. b. For a positive inhibition control, pre-incubate a sample of the lysate with a known concentration of this compound. c. Add 50 µL of Cathepsin B Reaction Buffer to each well. d. To initiate the reaction, add 2 µL of 10 mM Cathepsin B substrate to each well. e. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: a. Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Western Blot for Cathepsin B Expression
This protocol provides a general guideline for detecting cathepsin B protein levels in cell lysates.
Materials:
-
RIPA buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Cathepsin B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: a. Prepare cell lysates as described in the activity assay protocol or using RIPA buffer. b. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane on an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary anti-Cathepsin B antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Signaling Pathways and Experimental Workflows
Cathepsin B-Mediated Apoptosis Pathway
Cathepsin B, when released from the lysosome into the cytoplasm, can contribute to the apoptotic cascade through various mechanisms, including the cleavage of Bid, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.
Caption: Cathepsin B's role in apoptosis upon lysosomal release.
Experimental Workflow: Choosing Between this compound and this compound Me
This diagram illustrates the decision-making process for selecting the appropriate inhibitor for your experiment.
Caption: Decision tree for selecting this compound vs. This compound Me.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamopen.com [benthamopen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
Technical Support Center: CA-074 In Vivo Solubility and Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cathepsin B inhibitor, CA-074, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, irreversible inhibitor of cathepsin B, a lysosomal cysteine protease.[1][2][3] Its mechanism of action involves binding to the active site of cathepsin B, thereby preventing its proteolytic activity.[4] Cathepsin B is involved in various physiological and pathological processes, including protein degradation, apoptosis, and tumor metastasis.[2][5]
Q2: What is the difference between this compound and CA-074Me?
A2: CA-074Me is the methyl ester prodrug of this compound.[6] This modification increases its cell permeability. Once inside the cell, intracellular esterases convert CA-074Me to its active form, this compound. While CA-074Me is often used for in vivo studies due to its enhanced uptake, it's important to note that some studies suggest this compound can also be used directly for selective inhibition of intracellular cathepsin B.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound has varying solubility in common laboratory solvents. It is most soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, with lower solubility in water. For in vivo preparations, a stock solution in DMSO is typically prepared first.
Troubleshooting Guide for In Vivo Solubility
Researchers may encounter challenges with this compound solubility when preparing formulations for in vivo administration. This guide addresses common issues and provides practical solutions.
Issue 1: Precipitation of this compound upon dilution of DMSO stock with aqueous solutions.
-
Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted too quickly or with an incompatible vehicle, the compound can precipitate out of solution.
-
Solution:
-
Use a co-solvent system: A common and effective method is to use a vehicle containing a mixture of solvents to maintain solubility. A widely used formulation for intraperitoneal (IP) injection is a combination of DMSO, PEG300, Tween-80, and saline.[7]
-
Stepwise Dilution: Add the components of the vehicle to the DMSO stock in a specific order, ensuring the solution is mixed thoroughly after each addition. A recommended protocol is provided in the "Experimental Protocols" section below.
-
Warming and Sonication: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[6] However, avoid excessive heat which could degrade the compound.
-
Issue 2: Inconsistent results or suspected loss of compound activity in vivo.
-
Cause: This could be due to incomplete dissolution, precipitation of the compound after administration, or degradation of the stock solution.
-
Solution:
-
Freshly Prepare Formulations: It is highly recommended to prepare the final working solution fresh on the day of use.[7]
-
Proper Stock Solution Storage: Store this compound stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.
-
Visual Inspection: Before administration, visually inspect the solution to ensure it is clear and free of any precipitate.
-
pH of the Final Formulation: The inhibitory activity of this compound is pH-dependent, being most potent at acidic pH.[8][9] While the in vivo environment will buffer the formulation, significant deviations in the formulation's pH could potentially impact its initial efficacy.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | >19.17 mg/mL | ApexBio |
| >10 mM | APExBIO[6] | |
| 10 mg/mL | Sigma-Aldrich | |
| Ethanol | >31.3 mg/mL | ApexBio |
| 7.67 mg/mL (20 mM) | Tocris Bioscience[3] | |
| Water | >5.91 mg/mL (with ultrasonic assistance) | ApexBio |
| Methanol | 1 mg/mL | Cayman Chemical[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol is adapted from a formulation suggested for in vivo studies and aims to achieve a clear solution.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO. This can be done by dissolving the appropriate amount of this compound powder in DMSO. Gentle warming and sonication may be used to facilitate dissolution.
-
In a sterile microcentrifuge tube, add the following components in the specified order, mixing thoroughly after each addition:
-
100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Mix until the solution is homogeneous.
-
50 µL of Tween-80. Mix until the solution is homogeneous.
-
450 µL of sterile saline. Add the saline dropwise while vortexing to prevent precipitation.
-
-
The final concentration of this compound in this formulation will be 2.08 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for in vivo administration. It is recommended to use this formulation immediately after preparation.[7]
Visualizations
Cathepsin B Signaling Pathway and Inhibition by this compound
Caption: Cathepsin B activation pathway and its inhibition by this compound.
Troubleshooting Workflow for this compound In Vivo Formulation
Caption: A logical workflow for troubleshooting this compound in vivo formulation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. CA 074 | Cathepsin | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Features of this compound pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: CA-074 Activity in the Presence of Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the activity of CA-074, a potent and selective inhibitor of Cathepsin B, in experimental setups containing serum.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound inhibitor show reduced or no activity in my cell culture experiments?
A1: A common reason for the apparent inactivation of this compound in cell culture is the presence of serum (e.g., Fetal Bovine Serum, FBS, or Fetal Calf Serum, FCS) in the medium. This compound is known to bind to proteins within the serum, particularly albumin. This binding sequesters the inhibitor, preventing it from reaching its intended target, the lysosomal cysteine protease Cathepsin B. This effect is not unique to this compound and can be a concern for other small molecule inhibitors as well.
Q2: What is the difference between this compound and its methyl ester, CA-074Me? Which should I use in cell-based assays?
A2: this compound is a potent, irreversible inhibitor of Cathepsin B. However, it has low membrane permeability. CA-074Me is a cell-permeable methyl ester derivative of this compound.[1][2] Once inside the cell, intracellular esterases convert CA-074Me into the active inhibitor, this compound.[2][3] For cell-based assays, CA-074Me is typically the reagent of choice due to its ability to cross cell membranes.[4] However, it's important to note that some studies suggest CA-074Me may lose some selectivity for Cathepsin B over other cathepsins like Cathepsin L under the reducing conditions found inside cells.[1][4]
Q3: How significantly does serum affect the potency of this compound?
A3: The presence of serum can dramatically decrease the effective concentration of this compound, leading to a significant increase in its IC50 (the concentration required to inhibit 50% of enzyme activity). While specific quantitative values are highly dependent on the serum concentration and experimental conditions, the sequestration effect is substantial enough to render standard working concentrations of the inhibitor ineffective.
Q4: Are there alternatives to this compound that are more stable in the presence of serum?
A4: The challenge of serum binding is common to many small molecule inhibitors. While other Cathepsin B inhibitors exist, they may face similar issues. An alternative strategy is to modify the experimental protocol to mitigate the effect of serum. If switching inhibitors is necessary, a thorough literature search for inhibitors validated in in vivo or high-serum in vitro models is recommended.
Troubleshooting Guide
This guide provides structured advice and protocols to diagnose and solve issues related to this compound's performance in media containing serum.
Issue 1: Complete loss of expected inhibitory effect.
Initial Diagnosis Workflow
This decision tree helps identify the root cause of this compound inactivity.
Mitigation Strategies
If serum is identified as the likely cause, consider the following strategies:
-
Conduct Experiments in Serum-Free Medium: The most direct approach is to remove serum from the culture medium for the duration of the inhibitor treatment.
-
Increase Inhibitor Concentration: Systematically increase the concentration of this compound or CA-074Me to saturate the binding capacity of serum proteins and achieve the desired effective concentration. This requires careful titration and may have off-target effects at very high concentrations.
-
Use a Serum-Reduced Medium: If cells cannot tolerate a completely serum-free environment, reducing the serum concentration (e.g., from 10% to 1-2%) can decrease the sequestration effect while still providing essential growth factors.
-
Pre-incubation of Serum (Advanced): In some applications, pre-incubating the serum with a non-interfering, high-affinity albumin-binding compound could theoretically be used to block the sites that would otherwise bind this compound, but this is a complex and non-standard approach.
Issue 2: Inconsistent results or loss of selectivity.
Consideration: Intracellular Environment
The intracellular environment is reducing in nature due to high concentrations of thiols like glutathione (B108866) (GSH).[1] Research has shown that under these reducing conditions, both this compound and CA-074Me can lose their high selectivity for Cathepsin B and also inhibit Cathepsin L.[1][4]
-
Impact: This is a critical consideration for studies aiming to specifically attribute a biological effect to the inhibition of Cathepsin B alone. Results should be interpreted with the knowledge that Cathepsin L activity might also be affected.[1]
Signaling and Interference Pathway
The following diagram illustrates the intended action of CA-074Me and the interfering pathways involving serum albumin and intracellular conversion.
Experimental Protocols
Protocol 1: Validating Cathepsin B Inhibition in Cell Lysates
This protocol allows for the direct measurement of Cathepsin B activity from cell lysates treated with CA-074Me, bypassing the issue of extracellular serum.
Materials:
-
Cells cultured with and without CA-074Me treatment.
-
Chilled Cell Lysis Buffer (e.g., Cathepsin B Cell Lysis Buffer from kits).[6][7]
-
Cathepsin B Reaction Buffer (typically 25 mM MES, pH 5.0).[5]
-
Fluorogenic Cathepsin B Substrate (e.g., Z-RR-AMC or Ac-RR-AFC).[5][6]
-
Black 96-well microplate.[5]
-
Fluorescence microplate reader.
Workflow Diagram:
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Treat one set of cells with your desired concentration of CA-074Me and another with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours).[8]
-
Harvesting: Collect 1-5 x 10^6 cells by centrifugation. Wash the cell pellet with cold PBS to remove any residual serum and media.[7]
-
Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[6]
-
Clarification: Centrifuge the lysate at high speed for 5 minutes at 4°C to pellet insoluble material.[6][7]
-
Assay Setup: Transfer 50 µL of the clear supernatant (lysate) to wells of a black 96-well plate. Include wells for uninduced controls and substrate blanks (Lysis Buffer only).[5][6]
-
Reaction Mix: Add 50 µL of Cathepsin B Reaction Buffer to each well.[6]
-
Substrate Addition: Start the reaction by adding 2 µL of 10 mM Cathepsin B substrate (e.g., Ac-RR-AFC) to each well for a final concentration of ~200 µM.[6]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6][7]
-
Measurement: Read the fluorescence on a plate reader with excitation at ~400 nm and emission at ~505 nm for AFC-based substrates.[6][7]
-
Analysis: Compare the fluorescence units (RFU) from the CA-074Me-treated samples to the vehicle control samples. A significant reduction in RFU indicates successful intracellular inhibition of Cathepsin B.
Protocol 2: Testing this compound Stability in Serum-Containing Medium
This biochemical assay directly tests the impact of serum on the ability of this compound to inhibit purified Cathepsin B.
Materials:
-
Purified/recombinant active Cathepsin B.[5]
-
This compound inhibitor.
-
Assay Buffer (e.g., 25 mM MES, pH 5.0).[5]
-
Fluorogenic Cathepsin B Substrate (e.g., Z-RR-AMC).[5]
-
Culture medium with and without a standard concentration of serum (e.g., 10% FBS).
-
Black 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Inhibitor Pre-incubation:
-
Condition A (No Serum): In a microtube, pre-incubate a fixed amount of this compound with purified Cathepsin B in serum-free medium for 30 minutes at 37°C.
-
Condition B (With Serum): In a separate microtube, pre-incubate the same amount of this compound with purified Cathepsin B in serum-containing medium for 30 minutes at 37°C.
-
Controls: Prepare controls including enzyme only (in both media types) and substrate only.
-
-
Assay Setup: Pipette 50 µL from each pre-incubation condition into separate wells of a black 96-well plate.
-
Reaction Initiation: Add 50 µL of substrate solution (diluted in Assay Buffer) to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode for 5-10 minutes or as an endpoint reading after a fixed incubation time at 37°C.[5]
-
Analysis: Compare the rate of substrate cleavage (increase in fluorescence over time) between Condition A and Condition B. A significantly higher rate of activity in Condition B demonstrates that the serum is inactivating the this compound inhibitor.
Data Summary
The potency of this compound and its derivative is highly dependent on the experimental conditions, particularly pH.
| Inhibitor | Condition (pH) | Potency (IC50 / KI) | Reference |
| This compound | Purified Enzyme (pH 4.6) | IC50: 6 nM | [9] |
| Purified Enzyme (pH 5.5) | IC50: 44 nM | [9] | |
| Purified Enzyme (pH 7.2) | IC50: 723 nM | [9] | |
| Purified Enzyme (rat) | KI: 2-5 nM | [10] | |
| CA-074Me | Purified Enzyme (pH 4.6) | IC50: 8.9 µM (8900 nM) | [9] |
| Purified Enzyme (pH 5.5) | IC50: 13.7 µM (13700 nM) | [9] | |
| Purified Enzyme (pH 7.2) | IC50: 7.6 µM (7600 nM) | [9] |
Note: The data clearly shows that this compound is a highly potent inhibitor at the acidic pH typical of lysosomes (pH 4.6), but its potency decreases significantly at neutral pH.[9][11] In contrast, CA-074Me is a much weaker inhibitor of the purified enzyme directly, as it requires intracellular conversion to the active this compound form.[9] The presence of serum would further increase these IC50 values in situ.
References
- 1. benthamopen.com [benthamopen.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Frontiers | CU Cilia – an application for image analysis by machine learning – reveals significance of cysteine cathepsin K activity for primary cilia of human thyroid epithelial cells [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Selectivity of Cathepsin B Inhibitors: CA-074 vs. CA-074 Me
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CA-074 and its methyl ester derivative, this compound Me, two widely used inhibitors of Cathepsin B. Understanding the distinct selectivity profiles and mechanisms of action of these compounds is critical for the accurate interpretation of experimental results and the design of targeted therapeutic strategies. This document summarizes key quantitative data, outlines experimental protocols for selectivity assessment, and provides visual diagrams to clarify their biochemical interactions.
Introduction to this compound and this compound Me
This compound is a potent and selective irreversible inhibitor of Cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer metastasis and neurodegenerative diseases.[1][2] Its derivative, this compound Me, was developed as a membrane-permeable pro-inhibitor to overcome the poor cell permeability of the parent compound, this compound.[3] While both compounds are used to probe the function of Cathepsin B, their selectivity profiles, particularly within a cellular context, exhibit crucial differences.
Mechanism of Action and Cellular Fate
This compound Me is designed to be cell-permeable. Once inside the cell, it is converted by intracellular esterases into its active form, this compound, which then irreversibly inhibits Cathepsin B.[4][5][6] This intracellular conversion is a key factor influencing its activity and selectivity.
Caption: Intracellular activation of this compound Me.
Comparative Selectivity and Potency
While this compound is highly selective for Cathepsin B, studies have revealed that this compound Me can inhibit other cathepsins, such as Cathepsin L, within living cells.[7][8] This is a critical distinction for researchers aiming to specifically target Cathepsin B in a cellular context. The selectivity of both inhibitors can also be influenced by the local pH and reducing environment.
Quantitative Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of this compound and this compound Me against various cathepsins under different pH conditions.
| Inhibitor | Target Cathepsin | IC₅₀ (nM) | pH | Conditions | Reference |
| This compound | Cathepsin B | 6 | 4.6 | In vitro | [9] |
| Cathepsin B | 44 | 5.5 | In vitro | [9] | |
| Cathepsin B | 723 | 7.2 | In vitro | [9] | |
| Cathepsin L | >16,000 | 5.5 | In vitro | [9] | |
| Cathepsin S | >16,000 | 5.5 | In vitro | [9] | |
| Cathepsin K | >16,000 | 5.5 | In vitro | [9] | |
| This compound Me | Cathepsin B | 8,900 | 4.6 | In vitro | [9] |
| Cathepsin B | 13,700 | 5.5 | In vitro | [9] | |
| Cathepsin B | 7,600 | 7.2 | In vitro | [9] | |
| Cathepsin L | - | - | Inactivates within cells | [7][8] | |
| Cathepsin S | 5,500 | 5.5 | In vitro | [9] | |
| Cathepsin S | 3,800 | 7.2 | In vitro | [9] |
Note: A lower IC₅₀ value indicates greater potency.
The data clearly demonstrates that this compound is a significantly more potent inhibitor of Cathepsin B than this compound Me in in vitro assays, particularly at acidic pH, which is characteristic of the lysosomal environment where Cathepsin B is predominantly active.[9] The free C-terminal carboxyl group of this compound is crucial for this pH-dependent potent inhibition.[9] In contrast, this compound Me shows much weaker inhibition of Cathepsin B in vitro.[9]
However, within living cells, this compound Me can inactivate both Cathepsin B and Cathepsin L.[7][8] This suggests that for studies requiring the specific inhibition of Cathepsin B within a cellular environment, direct administration of this compound may be preferable if cell permeability can be achieved, or if the off-target effects of this compound Me on Cathepsin L are considered and controlled for.[7]
Furthermore, under reducing conditions, both this compound and this compound Me have been shown to inactivate Cathepsin L, indicating that the intracellular reducing environment can affect their selectivity.[5][10]
Experimental Protocols
The determination of inhibitor selectivity and potency is crucial for the validation of these compounds as research tools. Below are generalized protocols for assessing the inhibitory activity of this compound and this compound Me.
In Vitro Enzyme Inhibition Assay
This protocol is used to determine the IC₅₀ values of the inhibitors against purified cathepsins.
Caption: Workflow for in vitro enzyme inhibition assay.
Methodology:
-
Enzyme and Inhibitor Preparation : Recombinant or purified human cathepsins are used. Stock solutions of this compound and this compound Me are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Buffer : The assay is performed in buffers at different pH values (e.g., 4.6, 5.5, and 7.2) to mimic different cellular compartments.[9]
-
Pre-incubation : The purified cathepsin is pre-incubated with the inhibitor for a defined period to allow for binding and inactivation.
-
Substrate Addition : A fluorogenic peptide substrate for the specific cathepsin (e.g., Z-FR-AMC for Cathepsin B and L) is added to initiate the reaction.[5]
-
Measurement : The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a plate reader.
-
Data Analysis : The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.
Cellular Inhibition Assay
This protocol assesses the ability of the inhibitors to inactivate cathepsins within living cells.
Methodology:
-
Cell Culture : Cells of interest (e.g., fibroblasts, HL-60 cells) are cultured under standard conditions.[4][6][7]
-
Inhibitor Treatment : Cells are incubated with different concentrations of this compound or this compound Me for a specific duration.[6][7]
-
Cell Lysis : After treatment, cells are washed and lysed to release the intracellular contents.[6]
-
Activity Assay : The activity of specific cathepsins in the cell lysates is measured using a fluorogenic substrate as described in the in vitro assay.
-
Immunoprecipitation and Western Blotting : To confirm the inhibition of a specific cathepsin, the target enzyme can be immunoprecipitated from the cell lysates, followed by Western blotting to detect the active form of the enzyme.[8]
Recommendations for Use
-
For selective inhibition of Cathepsin B in vitro: this compound is the preferred inhibitor due to its high potency and selectivity, especially at acidic pH.[9]
-
For selective inhibition of Cathepsin B in living cells: The choice is more complex. While this compound Me is cell-permeable, its potential to inhibit Cathepsin L should be considered.[7][8] Researchers should validate the selectivity in their specific cell type and experimental conditions. Using this compound directly on cells, if permeability can be achieved, or using genetic approaches like siRNA to knockdown Cathepsin B, may be more specific alternatives.
-
Consideration of the reducing environment: The intracellular reducing milieu can decrease the selectivity of both this compound and this compound Me.[5] This is an important factor to consider when interpreting results from cell-based assays.
Conclusion
This compound and this compound Me are valuable tools for studying the role of Cathepsin B. However, a thorough understanding of their distinct properties is essential for their proper application. This compound is a highly potent and selective inhibitor of Cathepsin B in vitro, while its cell-permeable derivative, this compound Me, exhibits broader specificity within the cellular environment, notably against Cathepsin L. Researchers should carefully consider the experimental context, including the specific cellular environment and the potential for off-target effects, when choosing between these two inhibitors to ensure the validity and accuracy of their findings.
References
- 1. Molecular Features of this compound pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bca-protein.com [bca-protein.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. benthamopen.com [benthamopen.com]
- 6. abmole.com [abmole.com]
- 7. This compound, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apexbt.com [apexbt.com]
Validating Cathepsin B Inhibition in Cell Lysates: A Comparative Guide to CA-074 and its Alternatives
For researchers investigating the multifaceted roles of cathepsin B in cellular processes, specific and reliable inhibition is paramount. CA-074 has long been a widely used tool for this purpose. This guide provides a comprehensive comparison of this compound and its alternatives for inhibiting cathepsin B activity in cell lysates, supported by experimental data and detailed protocols.
Performance Comparison of Cathepsin B Inhibitors
The selection of an appropriate inhibitor is critical for the accurate interpretation of experimental results. While this compound is a potent and selective inhibitor of cathepsin B, its effectiveness can be influenced by factors such as pH and cell permeability. This section compares the performance of this compound with its cell-permeable methyl ester derivative, CA-074Me, and other notable inhibitors.
| Inhibitor | Target(s) | IC50 / Ki (Cathepsin B) | Cell Permeability | Key Characteristics |
| This compound | Cathepsin B | Ki: 2-5 nM | Poor | Highly potent and selective for cathepsin B. Its activity is pH-dependent, with significantly higher potency at the acidic pH of the lysosome compared to neutral pH. |
| CA-074Me | Cathepsin B (after hydrolysis) | High µM range (as CA-074Me) | Good | A cell-permeable prodrug that is converted to the active inhibitor, this compound, by intracellular esterases. However, it can also inhibit other cathepsins like cathepsin L before conversion. |
| E-64d (Aloxistatin) | Broad-spectrum cysteine protease inhibitor | IC50: ~0.5 µM in ScNB cells | Good | A cell-permeable, irreversible inhibitor of various cysteine proteases, including cathepsins B, L, and K. Lacks the high selectivity of this compound. |
| Z-Arg-Lys-AOMK | Cathepsin B | IC50: 20 nM (pH 7.2), 1500 nM (pH 4.6) | Good | A potent, irreversible inhibitor designed to be more active at neutral pH, making it suitable for studying cytosolic cathepsin B activity. |
| GC-373 | Cathepsin B | IC50: 9.67 nM | Not specified | A potent inhibitor used for specificity studies in electrochemical detection of cathepsin B activity. |
Experimental Protocols
Accurate validation of cathepsin B inhibition requires robust and well-defined experimental procedures. Below are detailed protocols for the preparation of cell lysates and a fluorometric assay to measure cathepsin B activity.
Preparation of Cell Lysates for Cathepsin B Activity Assay
-
Cell Culture and Harvest: Culture cells to the desired confluence. For suspension cells, pellet by centrifugation. For adherent cells, scrape and collect in ice-cold PBS.
-
Washing: Wash the cell pellet with ice-cold PBS to remove residual media.
-
Lysis: Resuspend the cell pellet in a chilled lysis buffer (e.g., RIPA buffer supplemented with a protease inhibitor cocktail, excluding cysteine protease inhibitors if cathepsin B activity is to be measured). A common ratio is 100 µL of lysis buffer per 1 million cells.
-
Incubation: Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble cellular proteins, including cathepsin B.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing enzyme activity.
Fluorometric Cathepsin B Activity Assay in Cell Lysates
This assay is based on the cleavage of a specific fluorogenic substrate by active cathepsin B, releasing a fluorescent molecule that can be quantified.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer. The optimal pH for cathepsin B activity is typically acidic (pH 6.0). A common buffer consists of sodium phosphate (B84403) and EDTA.
-
Substrate: Reconstitute a cathepsin B-specific fluorogenic substrate, such as Z-Arg-Arg-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin), in DMSO to create a stock solution. Further dilute the stock solution in the assay buffer to the desired working concentration.
-
Inhibitor Solutions: Prepare stock solutions of this compound and other inhibitors in an appropriate solvent (e.g., DMSO or water). Create a dilution series to determine the IC50 value.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the cell lysate (containing a standardized amount of protein).
-
Add the various concentrations of the inhibitor (or vehicle control) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cathepsin B substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
The rate of increase in fluorescence is proportional to the cathepsin B activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cathepsin B activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the biological context of cathepsin B inhibition, the following diagrams have been generated.
Caption: Experimental workflow for validating cathepsin B inhibition in cell lysates.
Caption: Role of cathepsin B in the intrinsic apoptosis pathway.
Caption: Involvement of cathepsin B in NLRP3 inflammasome activation.
A Head-to-Head Comparison of Cathepsin B Inhibitors: CA-074 versus Z-FA-FMK
For researchers investigating the intricate roles of cathepsin B in cellular processes ranging from apoptosis to cancer metastasis, the choice of a specific and potent inhibitor is paramount. This guide provides a detailed comparison of two commonly used cathepsin B inhibitors, CA-074 and Z-FA-FMK, to aid in the selection of the most appropriate tool for your experimental needs. We will delve into their mechanisms of action, inhibitory profiles, and provide examples of their application in research.
Unveiling the Inhibitors: Mechanism and Specificity
This compound is a highly selective and potent irreversible inhibitor of cathepsin B.[1][2][3][4][5] It is a synthetic analog of E-64, a natural broad-spectrum cysteine protease inhibitor.[1] The high specificity of this compound for cathepsin B is a key advantage for researchers aiming to dissect the exclusive functions of this particular protease. However, its cell-permeable methyl ester prodrug, This compound-Me , which is intracellularly converted to this compound by esterases, has been shown to inhibit cathepsin L under reducing conditions, a factor to consider in cellular assays.[6][7][8]
Z-FA-FMK (Benzyloxycarbonyl-Phe-Ala-fluoromethylketone) is a broader-spectrum, irreversible cysteine protease inhibitor.[9][10] While it does inhibit cathepsin B, it also targets other proteases, most notably cathepsin L and several effector caspases (caspase-2, -3, -6, and -7).[11][12][13][14] This broader activity profile can be a significant confounding factor in experiments aimed at elucidating the specific role of cathepsin B.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the key quantitative data for this compound and Z-FA-FMK, highlighting the significant differences in their potency and selectivity for cathepsin B.
| Inhibitor | Target | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference |
| This compound | Cathepsin B | 2-5 nM | 6 nM (at pH 4.6) | [1][2][4] |
| Cathepsin H | 40-200 µM | >16,000 nM | [1][2][4] | |
| Cathepsin L | 40-200 µM | >16,000 nM | [1][2][4] | |
| Z-FA-FMK | Cathepsin B | 1.5 µM | Not specified | [13][15] |
| Caspase-2 | Not specified | 6.1 µM | [13] | |
| Caspase-3 | Not specified | 15.4 µM | [13] | |
| Caspase-6 | Not specified | 32.5 µM | [13] | |
| Caspase-7 | Not specified | 9.1 µM | [13] |
Note: The inhibitory activity of this compound is highly pH-dependent, with significantly greater potency at the acidic pH characteristic of lysosomes where cathepsin B is predominantly active.[4][16]
Experimental Considerations and Protocols
The choice between this compound and Z-FA-FMK is critically dependent on the experimental question. For studies requiring the specific inhibition of cathepsin B, this compound is the superior choice due to its high selectivity. In contrast, if a broader inhibition of cysteine proteases, including certain caspases, is desired or acceptable, Z-FA-FMK might be considered.
In Vitro Cathepsin B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against purified cathepsin B.
Methodology:
-
Enzyme Activation: Recombinant or purified human cathepsin B is typically activated in an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5) containing a reducing agent like DTT (dithiothreitol) for a specified time at room temperature.
-
Inhibitor Preparation: Stock solutions of this compound or Z-FA-FMK are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the assay buffer.
-
Pre-incubation: The activated cathepsin B is pre-incubated with the various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic cathepsin B substrate, such as Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin).
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by active cathepsin B, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence curves. The percentage of inhibition is determined relative to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.
Cellular Inhibition of Cathepsin B
To study the effects of these inhibitors in a cellular context, the more cell-permeable this compound-Me is often used.
Methodology:
-
Cell Culture: Cells of interest are cultured to the desired confluency in appropriate growth media.
-
Inhibitor Treatment: The cells are treated with various concentrations of this compound-Me or Z-FA-FMK. A vehicle control (e.g., DMSO) is included.
-
Incubation: The cells are incubated for a period sufficient to allow for inhibitor uptake and target engagement. This time can vary depending on the cell type and the specific downstream assay.
-
Downstream Analysis: Following incubation, cells can be analyzed for various endpoints. This may include:
-
Measurement of intracellular cathepsin B activity: Cells are lysed, and the lysate is assayed for cathepsin B activity using a fluorogenic substrate as described in the in vitro protocol.
-
Phenotypic assays: The effect of cathepsin B inhibition on cellular processes such as apoptosis (e.g., by TUNEL assay or caspase activation assays), cell migration (e.g., by wound healing or transwell assays), or autophagy can be assessed.
-
Signaling Pathways and Applications
Cathepsin B is implicated in a variety of signaling pathways. The choice of inhibitor can significantly impact the interpretation of its role in these pathways.
In the context of apoptosis, lysosomal membrane permeabilization can lead to the release of cathepsin B into the cytosol. Cytosolic cathepsin B can then cleave the pro-apoptotic protein Bid, leading to mitochondrial dysfunction and subsequent caspase activation. A highly specific inhibitor like This compound would allow a researcher to confirm that this pathway is indeed dependent on cathepsin B. In contrast, Z-FA-FMK , by inhibiting both cathepsin B and downstream caspases, could produce results that are more difficult to interpret regarding the specific contribution of cathepsin B.
Conclusion: Making the Right Choice
| Feature | This compound | Z-FA-FMK |
| Potency for Cathepsin B | High (nM range) | Moderate (µM range) |
| Selectivity | Highly selective for Cathepsin B | Broad-spectrum (inhibits Cathepsins B, L, and several caspases) |
| Mechanism | Irreversible | Irreversible |
| Cell Permeability | Low (this compound-Me is the cell-permeable prodrug) | High |
| Key Advantage | Specific for studying the role of Cathepsin B | Can be used for broader cysteine protease inhibition |
| Key Disadvantage | This compound-Me may have off-target effects in reducing environments | Off-target effects on caspases can confound results |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bca-protein.com [bca-protein.com]
- 3. CA 074 | Cathepsin | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound this compound, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benthamopen.com [benthamopen.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Z-FA-FMK - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Molecular Features of this compound pH-Dependent Inhibition of Cathepsin B [escholarship.org]
A Comparative Guide to Cysteine Protease Inhibitors: CA-074 vs. E-64d
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used cysteine protease inhibitors, CA-074 and E-64d. By presenting their mechanisms of action, target specificities, and potency through experimental data, this document aims to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction
This compound and E-64d are both potent, irreversible inhibitors of cysteine proteases, belonging to the epoxysuccinyl peptide class.[1][2] E-64, a natural product isolated from Aspergillus japonicus, is a broad-spectrum cysteine protease inhibitor.[3] E-64d, also known as Aloxistatin, is a cell-permeable synthetic derivative of E-64.[2][4] It acts as a prodrug, being hydrolyzed intracellularly by esterases to its active, but less permeable, carboxylic acid form, E-64c.[4] In contrast, this compound was specifically designed as a highly selective inhibitor of cathepsin B.[1] It is a synthetic analogue of E-64, developed through rational drug design to exploit the dipeptidyl carboxypeptidase activity of cathepsin B.[1] While this compound itself has limited cell permeability, its methyl ester derivative, CA-074Me, is designed to be cell-permeable.[5]
Mechanism of Action
Both this compound and E-64d function as mechanism-based irreversible inhibitors.[6][7] The electrophilic epoxide ring of the inhibitor is subjected to nucleophilic attack by the catalytic cysteine residue in the active site of the protease.[8] This results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[6][7][8]
Caption: General mechanism of irreversible inhibition of cysteine proteases by epoxysuccinyl compounds.
Potency and Specificity: A Quantitative Comparison
The inhibitory potency and selectivity of this compound and E-64d against various cathepsins are summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, have been compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.
| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) | Species | Reference(s) |
| This compound | Cathepsin B | 2.24 | 0.0087 (8.7 pM) | Rat | [6][9] |
| Cathepsin B | - | 2-5 | Rat | [1][10] | |
| Cathepsin H | - | 75,000 | Rat | [6] | |
| Cathepsin H | - | ~40,000-200,000 | Rat | [1][10] | |
| Cathepsin L | - | 233,000 | Rat | [6] | |
| Cathepsin L | - | ~40,000-200,000 | Rat | [1][10] | |
| E-64 | Cathepsin B | - | - | - | [10] |
| Cathepsin H | - | - | - | [10] | |
| Cathepsin K | 1.4 | - | - | [10] | |
| Cathepsin L | 2.5 | - | - | [10] | |
| Cathepsin S | 4.1 | - | - | [10] | |
| E-64d | Calpain | ~500-1000 | - | - | [11] |
Note: E-64 data is included for broader context as E-64d is its derivative. Specific IC50/Ki values for E-64d against a wide range of cathepsins were not as readily available in the searched literature.
A significant finding is that the selectivity of this compound and its cell-permeable analog, CA-074Me, for cathepsin B can be compromised under reducing conditions. In the presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), both inhibitors have been shown to inactivate cathepsin L as well.[12] This is a critical consideration for in vivo and cell-based assays where the intracellular environment is reducing.
Cell Permeability
A key differentiator between this compound and E-64d is their ability to cross the cell membrane.
-
E-64d: Designed as a cell-permeable prodrug, E-64d readily enters cells via passive diffusion.[4] Once inside, it is converted to the active inhibitor E-64c.[4]
-
This compound: Exhibits poor cell permeability.[5] To overcome this limitation, the methyl ester derivative, CA-074Me , was developed.[5] CA-074Me is cell-permeable and is hydrolyzed by intracellular esterases to the active inhibitor, this compound.[5] However, some studies suggest that CA-074Me may also inhibit cathepsin L within cells, questioning its absolute specificity for cathepsin B in a cellular context.[12]
Experimental Protocols
In Vitro Cathepsin Activity Assay (for IC50 Determination)
This protocol describes a general method for determining the inhibitory potency of compounds like this compound and E-64d against a specific cathepsin using a fluorogenic substrate.
Caption: Experimental workflow for determining the IC50 of a cysteine protease inhibitor.
Materials:
-
Purified active cathepsin enzyme
-
Inhibitor stock solution (e.g., in DMSO)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)
-
Fluorogenic substrate (e.g., Z-FR-AMC for cathepsin B/L)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in assay buffer.
-
Enzyme Preparation: Dilute the cathepsin enzyme to the desired working concentration in pre-warmed assay buffer.
-
Pre-incubation: In the wells of the 96-well plate, add a fixed volume of the diluted enzyme. Then, add an equal volume of the serially diluted inhibitor or vehicle control (e.g., DMSO). Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Initiation: To initiate the enzymatic reaction, add a fixed volume of the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the vehicle control (as 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caco-2 Permeability Assay
This assay is a standard in vitro method to assess the intestinal permeability of a compound and can be adapted to evaluate general cell permeability.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions when cultured on a semi-permeable membrane in a Transwell® insert. This monolayer mimics the intestinal epithelial barrier. The rate at which a compound moves from the apical (top) to the basolateral (bottom) chamber is measured to determine its apparent permeability coefficient (Papp).
Procedure Outline:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay:
-
The test compound (e.g., E-64d or CA-074Me) is added to the apical chamber (A-to-B permeability).
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral chamber at various time points.
-
The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Conclusion
The choice between this compound and E-64d depends critically on the specific research question and experimental setup.
-
This compound is the inhibitor of choice for in vitro studies requiring high selectivity for cathepsin B , particularly when working with purified enzymes. Its poor cell permeability makes it unsuitable for direct use in cell-based assays or in vivo. For cellular studies targeting cathepsin B, its methyl ester, CA-074Me , is the appropriate choice, although researchers should be aware of its potential to inhibit cathepsin L under reducing intracellular conditions.
-
E-64d is a valuable tool for investigating the broader roles of cysteine proteases in cellular processes due to its cell permeability and broader spectrum of activity. It is particularly useful for studying the effects of inhibiting multiple cathepsins and calpains simultaneously.
Researchers should carefully consider the target protease(s), the experimental system (in vitro, cell-based, or in vivo), and the potential for off-target effects when selecting between these two potent inhibitors.
References
- 1. Structural basis of inhibition of cysteine proteases by E-64 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of cysteine protease inactivation by peptidyl epoxides [pubmed.ncbi.nlm.nih.gov]
- 7. cris.biu.ac.il [cris.biu.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
Confirming Target Engagement of CA-074 in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the engagement of the selective Cathepsin B inhibitor, CA-074, with its target in live cells. We will explore various techniques, compare this compound with its cell-permeable analog CA-074Me and other alternatives, and provide detailed experimental protocols to aid in your research.
Introduction to this compound and its Target, Cathepsin B
This compound is a potent and selective irreversible inhibitor of Cathepsin B, a lysosomal cysteine protease. Cathepsin B plays a crucial role in intracellular protein degradation and is implicated in various pathological processes, including cancer progression and neurodegenerative diseases.[1] Therefore, confirming that a small molecule like this compound reaches and binds to its intended target within a living cell is a critical step in drug development and mechanistic studies.
The primary challenge in using this compound in cellular assays is its low membrane permeability. To address this, its methyl ester derivative, CA-074Me, was developed as a cell-permeable prodrug that is converted to this compound by intracellular esterases.[2][3] However, the selectivity of CA-074Me has been a subject of debate, with some studies indicating it may also inhibit other cathepsins, such as Cathepsin L, within the reducing environment of the cell.[2][3][4]
This guide will delve into the methods used to assess the target engagement of these compounds and introduce a promising alternative, Z-Arg-Lys-AOMK.
Comparative Analysis of Cathepsin B Inhibitors
The following table summarizes the inhibitory potency of this compound, CA-074Me, and Z-Arg-Lys-AOMK against Cathepsin B and other related cathepsins. This data highlights the pH-dependent activity and selectivity of these inhibitors.
| Inhibitor | Target | IC50 (nM) | pH | Cell Permeability | Notes | Reference |
| This compound | Cathepsin B | 6 | 4.6 | Low | Potent and selective at acidic pH. | [5] |
| Cathepsin B | 723 | 7.2 | Low | Significantly less potent at neutral pH. | [5] | |
| Cathepsin L | >16,000 | 4.6 | Low | Highly selective over Cathepsin L. | [5] | |
| CA-074Me | Cathepsin B | 8,900 | 4.6 | High | Weak inhibitor in its ester form. | [5] |
| Cathepsin B | 7,600 | 7.2 | High | Weak inhibitor in its ester form. | [5] | |
| Cathepsin L | >16,000 | 4.6 | High | In its ester form, shows low activity against Cathepsin L. However, intracellular conversion and reducing conditions can affect selectivity. | [5] | |
| Z-Arg-Lys-AOMK | Cathepsin B | 1,830 | 4.6 | High | Less potent at acidic pH. | [6][7] |
| Cathepsin B | 13 | 7.2 | High | Potent and selective at neutral pH. | [6][7] | |
| Cathepsin L | >16,000 | 4.6 | High | Highly selective over Cathepsin L. | [8] | |
| Cathepsin S | 2,200 | 7.2 | High | Shows selectivity over Cathepsin S at neutral pH. | [8] | |
| Cathepsin V | 440 | 7.2 | High | Shows selectivity over Cathepsin V at neutral pH. | [8] |
Experimental Protocols for Confirming Target Engagement
Several methods can be employed to confirm the engagement of this compound with Cathepsin B in live cells. These techniques range from directly measuring changes in the biophysical properties of the target protein to assessing the functional consequences of its inhibition.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify direct target engagement in a cellular context. It is based on the principle that ligand binding alters the thermal stability of a protein.
Experimental Workflow:
Caption: CETSA workflow for assessing Cathepsin B target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, CA-074Me, or a vehicle control (e.g., DMSO). The final concentration of DMSO should be kept consistent across all samples and typically below 0.5%.
-
Incubate the cells for a sufficient period to allow for compound entry and target binding (e.g., 1-4 hours).
-
-
Thermal Shift:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-8 minutes).[9][10] A temperature gradient is crucial for determining the melting curve.
-
Immediately cool the samples on ice.
-
-
Protein Extraction:
-
Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Cathepsin B, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Plot the normalized band intensity against the corresponding temperature to generate a melting curve for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor compared to the vehicle control indicates target stabilization and therefore, target engagement.
-
Note: The optimal heating temperatures and incubation times for CETSA are target and cell-type specific and should be empirically determined.[11]
Live-Cell Cathepsin B Activity Assay
This method directly measures the enzymatic activity of Cathepsin B in living cells using a fluorogenic substrate. A decrease in fluorescence upon inhibitor treatment confirms target engagement and functional inhibition.
Experimental Workflow:
Caption: Workflow for a live-cell Cathepsin B activity assay.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate suitable for fluorescence measurements.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of this compound, CA-074Me, or a vehicle control for a predetermined time (e.g., 1-4 hours).
-
-
Substrate Addition:
-
Prepare the working solution of a cell-permeable fluorogenic substrate for Cathepsin B (e.g., Magic Red™ (z-Arg-Arg)2-Cresyl Violet or a Rhodamine 110-based substrate) according to the manufacturer's instructions.[12][13]
-
Add the substrate to each well and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 592/628 nm for Magic Red™).[12]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the inhibitor-treated wells to the vehicle-treated control wells.
-
A dose-dependent decrease in fluorescence indicates inhibition of Cathepsin B activity and confirms target engagement.
-
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of an enzyme. This method allows for the direct visualization of active enzyme levels and can be used in a competitive manner to demonstrate target engagement.
Experimental Workflow:
Caption: ABPP workflow for confirming this compound target engagement.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Pre-incubate the cells with this compound, CA-074Me, or a vehicle control for a specific duration.
-
-
Activity-Based Probe Labeling:
-
Add a fluorescently tagged, cell-permeable activity-based probe specific for cysteine cathepsins (e.g., a probe with a JPM-OEt warhead) to the cell culture.[14]
-
Incubate for a time sufficient for the probe to enter the cells and label active cathepsins.
-
-
Sample Preparation and Analysis:
-
Harvest and lyse the cells.
-
Separate the proteins by SDS-PAGE.
-
-
Visualization:
-
Scan the gel using a fluorescence scanner to visualize the fluorescently labeled proteins. A decrease in the fluorescence signal of the band corresponding to Cathepsin B in the inhibitor-treated lanes compared to the control lane indicates that the inhibitor has bound to the active site and prevented labeling by the probe.
-
Perform a parallel Western blot for total Cathepsin B to ensure equal protein loading.
-
Signaling Pathway of Cathepsin B in a Pathological Context
Cathepsin B is primarily a lysosomal protease, but its translocation to the cytosol under pathological conditions can trigger downstream events like inflammation and cell death. The following diagram illustrates a simplified signaling pathway where Cathepsin B is involved.
Caption: Simplified pathway of Cathepsin B-mediated cellular events.
Conclusion
Confirming target engagement is a cornerstone of modern drug discovery and chemical biology. For the Cathepsin B inhibitor this compound, a multi-faceted approach is recommended. While CETSA provides direct evidence of binding, functional assays like live-cell activity measurements and ABPP confirm the inhibitory effect in a physiological context. The choice between this compound and its prodrug CA-074Me should be made with careful consideration of the potential for off-target effects of the latter in live cells. The development of new inhibitors like Z-Arg-Lys-AOMK, with its unique pH-dependent activity profile, offers exciting new tools for dissecting the specific roles of Cathepsin B in different cellular compartments. By employing the methods outlined in this guide, researchers can confidently validate the on-target activity of their compounds and advance our understanding of Cathepsin B biology.
References
- 1. pelagobio.com [pelagobio.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Z-Arg-Lys-AOMK|Cathepsin B inhibitor |DC Chemicals [dcchemicals.com]
- 7. Z-Arg-Lys-AOMK | Cathepsin B inhibitor | Probechem Biochemicals [probechem.com]
- 8. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of the Cathepsin B Inhibitor, CA-074
Understanding CA-074 Specificity: A Comparative Analysis
This compound is a potent, irreversible inhibitor of cathepsin B.[1] However, its specificity is not absolute and is highly dependent on experimental conditions, particularly pH. It is crucial to evaluate its activity against a panel of related proteases to confirm its selectivity in a given biological context.
Inhibitor Comparison: Potency and Selectivity
The following table summarizes the inhibitory constants (IC50 and Ki) of this compound and its cell-permeable methyl ester, CA-074Me, against various human cathepsins at different pH levels. For comparison, data for E-64, a broad-spectrum cysteine protease inhibitor, is also included.
| Inhibitor | Target Cathepsin | pH | IC50 (nM) | Ki (nM) | Reference |
| This compound | Cathepsin B | 4.6 | 6 | 22 | [2][3] |
| 5.5 | 44 | 211 | [4] | ||
| 7.2 | 723 | 1980 | [2][3] | ||
| Cathepsin C | 4.6 | >16,000 | - | [2] | |
| Cathepsin H | 5.5 | - | ~40,000-200,000 | [5][6] | |
| Cathepsin K | 4.6 | >16,000 (minor inhibition) | - | [2] | |
| Cathepsin L | 4.6 | >16,000 | ~40,000-200,000 | [2][5][6] | |
| Cathepsin S | 5.5 | 4,800 | - | [2] | |
| Cathepsin V | 4.6 | >16,000 (minor inhibition) | - | [2] | |
| Cathepsin X | 4.6 | >16,000 (minor inhibition) | - | [2] | |
| CA-074Me | Cathepsin B | 4.6 | 8,900 | 52,000 | [2] |
| 5.5 | 13,700 | 56,000 | [2] | ||
| 7.2 | 7,600 | 29,000 | [2] | ||
| Cathepsin S | 5.5 | 5,500 | - | [2] | |
| 7.2 | 3,800 | - | [2] | ||
| E-64 | Cathepsin K | - | 1.4 | - | [7] |
| Cathepsin L | - | 2.5 | - | [7] | |
| Cathepsin S | - | 4.1 | - | [7] |
Note: A critical consideration is that under reducing conditions, both this compound and CA-074Me have been shown to inactivate cathepsin L, which could lead to misinterpretation of experimental results in cellular environments with a reducing intracellular milieu.[8]
Key Experimental Protocols for Specificity Validation
To experimentally validate the specificity of this compound, a combination of biochemical and cell-based assays is recommended.
Fluorometric Cathepsin Activity Assay
This is a common and straightforward method to determine the potency and selectivity of inhibitors.
Principle: The assay utilizes a synthetic peptide substrate conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or amino-4-trifluoromethyl coumarin (B35378) (AFC). Cleavage of the peptide by the active cathepsin releases the fluorophore, resulting in a measurable increase in fluorescence.
General Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human cathepsins are commercially available. Prepare stock solutions of this compound and other inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer (specific to the optimal pH of the cathepsin being tested), the recombinant cathepsin enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Substrate Addition: Add the fluorogenic substrate to initiate the reaction. Commonly used substrates include:
-
Cathepsin B: Z-Arg-Arg-AMC or Z-Phe-Arg-AMC
-
Cathepsin L: Z-Phe-Arg-AMC
-
Cathepsin K: Z-Leu-Arg-AFC
-
Cathepsin S: Z-Val-Val-Arg-AMC
-
Cathepsin H: Arg-AFC
-
-
Kinetic Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)
MSP-MS is a powerful and unbiased method to determine the substrate specificity of a protease and to assess the selectivity of an inhibitor across a broad range of potential cleavage sites.
Principle: A complex library of synthetic peptides is incubated with the protease of interest. At various time points, aliquots of the reaction are quenched, and the resulting peptide fragments are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specificity profile of the protease is determined by analyzing the amino acid sequences flanking the cleavage sites. To assess inhibitor specificity, the assay is performed in the presence and absence of the inhibitor.
General Protocol:
-
Reaction Setup: Incubate the purified protease with a library of physiochemically diverse peptides in the appropriate assay buffer.
-
Inhibitor Treatment: For specificity profiling of an inhibitor, a parallel reaction is set up including the inhibitor at a desired concentration.
-
Time-Course Sampling: At multiple time points, an aliquot of the reaction is removed and quenched (e.g., with a strong acid).
-
LC-MS/MS Analysis: The peptide fragments in each sample are separated by liquid chromatography and identified by tandem mass spectrometry.
-
Data Analysis: The cleavage sites are identified, and the frequency of amino acids at each position relative to the scissile bond is determined to generate a specificity profile. The effect of the inhibitor is assessed by comparing the cleavage patterns and rates between the treated and untreated samples.
Visualizing Experimental Workflows and Biological Context
To further clarify the experimental design and the biological relevance of cathepsin B inhibition, the following diagrams are provided.
References
- 1. This compound this compound, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 8. benthamopen.com [benthamopen.com]
A Comparative Analysis of CA-074 and Nitroxoline: Potent Inhibitors of Cathepsin B with Divergent Mechanisms and Therapeutic Applications
In the landscape of enzyme inhibitors, CA-074 and nitroxoline (B368727) have emerged as significant molecules targeting cathepsin B (CatB), a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including cancer progression. While both compounds effectively inhibit CatB, they exhibit distinct mechanisms of action, target profiles, and therapeutic potentials. This guide provides a comprehensive comparative analysis of this compound and nitroxoline, presenting key experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental workflows to aid researchers, scientists, and drug development professionals in their endeavors.
At a Glance: Key Differences
| Feature | This compound | Nitroxoline |
| Primary Target | Cathepsin B | Multi-targeted (including Cathepsin B) |
| Mechanism of Action | Irreversible covalent inhibitor | Reversible, non-covalent inhibitor |
| Selectivity | Highly selective for Cathepsin B | Broader spectrum of activity |
| Origin | Synthetic peptide derivative | Repurposed antimicrobial agent |
| Primary Application | Research tool for studying Cathepsin B function | Potential anti-cancer and anti-infective therapeutic |
Mechanism of Action and Target Specificity
This compound: A Highly Specific, Irreversible Inhibitor of Cathepsin B
This compound is a synthetic epoxysuccinyl peptide that acts as a potent and irreversible inhibitor of cathepsin B.[1] Its mechanism involves the covalent modification of the active site cysteine residue (Cys29) in CatB, leading to its inactivation. The specificity of this compound for CatB is remarkable, with significantly lower potency against other cathepsins such as H and L.[2] This high selectivity makes this compound an invaluable tool for elucidating the specific roles of CatB in various biological processes. The inhibitory activity of this compound is pH-dependent, exhibiting greater potency in the acidic environment of the lysosome, the primary location of active CatB.[1][3]
Nitroxoline: A Repurposed Drug with a Multi-pronged Attack
Nitroxoline, an 8-hydroxyquinoline (B1678124) derivative, has a long history as an antimicrobial agent for urinary tract infections.[4] More recently, it has been identified as a promising anti-cancer agent with a multifaceted mechanism of action. One of its key targets is cathepsin B, which it inhibits through a reversible, non-covalent binding mechanism.[4][5] Unlike this compound, nitroxoline's activity is not limited to CatB. It also exerts its effects by chelating metal ions essential for enzymatic activities and by inhibiting other key proteins involved in cancer progression, such as methionine aminopeptidase (B13392206) 2 (MetAP2) and sirtuins.[5] This multi-targeted approach contributes to its broad anti-tumor activities, including the inhibition of cell proliferation, migration, invasion, and angiogenesis.[4][5]
Quantitative Analysis of Inhibitory Potency and Cellular Effects
The following tables summarize the quantitative data on the inhibitory potency of this compound and nitroxoline against cathepsin B and their cytotoxic effects on various cancer cell lines. It is important to note that the data are compiled from different studies and experimental conditions may vary, warranting caution in direct comparisons.
Table 1: Inhibitory Potency against Cathepsin B
| Compound | Target | Inhibition Constant | Assay Conditions | Mechanism | Reference |
| This compound | Cathepsin B | Kᵢ = 2-5 nM | Purified rat cathepsin B | Irreversible | [2] |
| Cathepsin B | IC₅₀ = 6 nM | pH 4.6 | Irreversible | [1] | |
| Cathepsin B | IC₅₀ = 44 nM | pH 5.5 | Irreversible | [1] | |
| Cathepsin B | IC₅₀ = 723 nM | pH 7.2 | Irreversible | [1] | |
| Nitroxoline | Cathepsin B | - | Cell lysates | Reversible | [4] |
| Cathepsin B | EC₅₀ = 0.239 µM | Extracellular DQ-collagen IV degradation by MCF-10A neoT cells | Reversible | [4] | |
| Cathepsin B | EC₅₀ = 16.8 µM | Intracellular DQ-collagen IV degradation by MCF-10A neoT cells | Reversible | [4] |
Table 2: Cytotoxicity (IC₅₀) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |
| CA-074Me * | IMR-32 | Neuroblastoma | 5 µM | [6] |
| Nitroxoline | HTB-26 | Breast Cancer | 10-50 µM | [7] |
| PC-3 | Prostate Cancer | 10-50 µM | [7] | |
| HepG2 | Hepatocellular Carcinoma | 10-50 µM | [7] | |
| HCT116 | Colon Cancer | 22.4 µM (for a derivative) | [7] |
Note: Data for CA-074Me, the cell-permeable methyl ester of this compound, is presented as it is more commonly used in cell-based assays.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Cathepsin B inhibition by this compound and nitroxoline.
Caption: Cellular pathways affected by this compound and nitroxoline.
Caption: Experimental workflow for a cell viability (MTT) assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Cathepsin B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available inhibitor screening kits.
Materials:
-
Purified human Cathepsin B
-
Cathepsin B Substrate (e.g., Z-RR-AMC)
-
Assay Buffer (e.g., MES, pH 6.0, containing DTT and EDTA)
-
This compound and Nitroxoline stock solutions (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Enzyme Preparation: Dilute purified Cathepsin B to the desired concentration in pre-warmed Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and nitroxoline in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Initiation: In the 96-well plate, add 50 µL of the diluted enzyme solution to each well.
-
Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Substrate Addition: Add 40 µL of the Cathepsin B substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CA-074Me and Nitroxoline stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of CA-074Me and nitroxoline in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot Analysis for Apoptosis Markers
This protocol outlines the detection of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin).
In Vivo Tumor Growth and Metastasis Model
This is a general protocol for establishing a xenograft model in mice.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., 4T1 for breast cancer metastasis)
-
Matrigel
-
This compound and Nitroxoline formulations for in vivo administration
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank or mammary fat pad of the mice.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound, nitroxoline). Administer the compounds via the appropriate route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule.
-
Metastasis Assessment: At the end of the study, euthanize the mice and harvest primary tumors and relevant organs (e.g., lungs, liver, bones).
-
Metastasis can be quantified by counting visible nodules on the organ surface, histological analysis (H&E staining), or bioluminescence imaging of ex vivo organs.
-
Data Analysis: Compare tumor growth rates and metastatic burden between the treatment and control groups.
Conclusion
This compound and nitroxoline both stand out as potent inhibitors of cathepsin B, yet their distinct characteristics define their utility in research and potential clinical applications. This compound, with its high specificity and irreversible mechanism of action, remains an indispensable tool for dissecting the precise functions of Cathepsin B. In contrast, nitroxoline's multi-targeted, reversible inhibitory profile, coupled with its established safety profile as a repurposed drug, positions it as a promising candidate for anti-cancer therapy. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these intriguing molecules and to design robust experimental strategies. Future head-to-head studies under identical conditions will be invaluable for a more definitive comparison of their inhibitory potencies and for advancing their development from the laboratory to the clinic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Features of this compound pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroxoline impairs tumor progression in vitro and in vivo by regulating cathepsin B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of cell death in neuroblastoma by inhibition of cathepsins B and L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Efficacy of CA-074: A Comparative Guide to Fluorescent Probe-Based Assays
This guide provides a comprehensive comparison of fluorescent probe-based methodologies for validating the inhibitory effects of CA-074 on its target enzyme, Cathepsin B. It is intended for researchers, scientists, and drug development professionals engaged in the study of protease inhibitors and their cellular mechanisms.
Introduction to this compound and its Target, Cathepsin B
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[1][2] Its dysregulation is implicated in various pathological processes, including cancer metastasis, neurodegenerative disorders, and inflammation.[1][2][3] This makes Cathepsin B a significant target for therapeutic intervention.
This compound is a potent, highly selective, and irreversible inhibitor of Cathepsin B.[2][4][5] It is an epoxysuccinyl peptide that binds covalently to the active site of Cathepsin B, effectively inactivating the enzyme.[2][5] The inhibitor's efficacy is notably pH-dependent, exhibiting significantly higher potency at the acidic pH characteristic of lysosomes (pH 4.6) compared to neutral pH (pH 7.2).[5][6] For cellular applications, its cell-permeable methyl ester prodrug, CA-074Me, is often used, which is converted to the active this compound by intracellular esterases.[7][8][9] However, some studies suggest that CA-074Me may exhibit less selectivity than its parent compound within living cells, potentially inhibiting other cathepsins like Cathepsin L.[8] Therefore, validating the specific inhibitory effect on Cathepsin B is a critical experimental step.
Fluorescent Probes for Measuring Cathepsin B Activity
To confirm that this compound effectively inhibits Cathepsin B, fluorescent probes that report on the enzyme's activity are essential tools. These probes fall into two main categories: fluorogenic substrates and activity-based probes (ABPs).
-
Fluorogenic Substrates: These are peptides that are specifically recognized and cleaved by Cathepsin B. The peptide sequence is linked to a fluorophore that is quenched in the intact molecule. Upon cleavage by active Cathepsin B, the fluorophore is released, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the enzyme's activity. Examples include substrates like Z-Phe-Arg-AMC (7-amino-4-methylcoumarin) and probes designed for dual fluorescent/photoacoustic imaging such as HCy-Cit-Val.[5][10]
-
Activity-Based Probes (ABPs): These probes are designed to bind irreversibly and covalently to the active site of the enzyme. They typically consist of a recognition element, a reactive group (warhead), and a reporter tag, such as a fluorophore (e.g., Cy5).[3][7] When an ABP binds to an active enzyme, it becomes permanently attached, allowing for the visualization and quantification of active enzyme molecules. A highly selective ABP for Cathepsin B is the Cy5-labeled MP-CB-2.[7][11] A decrease in ABP labeling in the presence of an inhibitor like this compound provides direct evidence of target engagement and inhibition.
Comparative Performance Data
The selection of an appropriate inhibitor and probe combination is crucial for accurate experimental outcomes. The following table summarizes key quantitative data for this compound and a commonly used ABP.
| Compound | Target(s) | Parameter | Value | Reference Probe/Substrate | pH |
| This compound | Cathepsin B | Kᵢ | 2-5 nM | N/A | Not Specified |
| Cathepsin H & L | Kᵢ | 40-200 µM | N/A | Not Specified | |
| Cathepsin B | IC₅₀ | 6 nM | Z-Phe-Arg-AMC | 4.6 | |
| Cathepsin B | IC₅₀ | 723 nM | Z-Phe-Arg-AMC | 7.2 | |
| Cathepsin B | IC₅₀ | 0.188 nM | LysoLight Deep Red | Not Specified | |
| Cathepsin L | IC₅₀ | 2.0 µM | LysoLight Deep Red | Not Specified | |
| MP-CB-2 | Cathepsin B | N/A | Selective Labeling | N/A | Not Specified |
Kᵢ (Inhibition Constant): A measure of the inhibitor's binding affinity. A lower Kᵢ indicates a more potent inhibitor. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
This data highlights the high potency and selectivity of this compound for Cathepsin B, especially at acidic pH.[5] When comparing its effect on Cathepsin B versus Cathepsin L using a sensitive probe, the selectivity is nearly 10,000-fold.[6]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of Cathepsin B inhibition by this compound and a typical experimental workflow for its validation using a fluorescent probe.
Caption: Mechanism of this compound inhibition of Cathepsin B in the lysosome.
Caption: General workflow for validating this compound's effect in cultured cells.
Experimental Protocols
This section provides a detailed protocol for validating the inhibition of Cathepsin B by CA-074Me in a cell-based assay using a fluorescent activity-based probe.
Protocol: In-Cell Validation of Cathepsin B Inhibition using a Fluorescent ABP
Materials:
-
Cancer cell line known to express Cathepsin B (e.g., 4T1.2, MDA-MB-231)
-
Complete cell culture medium
-
CA-074Me (cell-permeable inhibitor)
-
E-64d (optional, broad-spectrum cysteine protease inhibitor control)
-
Fluorescent Cathepsin B-selective ABP (e.g., Cy5-labeled MP-CB-2)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Culture: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight under standard conditions (37°C, 5% CO₂).
-
Inhibitor Treatment:
-
Prepare stock solutions of CA-074Me and E-64d in DMSO.
-
For the experimental group, treat cells with the desired concentration of CA-074Me (e.g., 25 µM) in fresh culture medium.
-
For the negative control group, treat cells with an equivalent volume of DMSO vehicle.
-
For the positive inhibition control (optional), treat cells with E-64d (e.g., 25 µM).
-
Incubate the cells for 4 hours at 37°C.[7]
-
-
Probe Labeling:
-
Cell Lysis:
-
Remove the medium and wash the cells twice with cold DPBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Analysis:
-
Determine the protein concentration of each lysate.
-
Normalize the samples to equal protein amounts.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the fluorophore (e.g., Cy5).
-
-
Interpretation:
-
The lane corresponding to the vehicle-treated cells should show a fluorescent band at the molecular weight of Cathepsin B.
-
A significant reduction or complete absence of this band in the CA-074Me-treated lane indicates successful inhibition of Cathepsin B activity.[7] The E-64d lane should also show inhibition.
-
Conclusion
The validation of this compound's inhibitory effect on Cathepsin B is readily achievable through the use of specific fluorescent probes. Activity-based probes offer a direct method to visualize target engagement, while fluorogenic substrates provide a quantitative measure of enzyme activity. By following rigorous experimental protocols and comparing results to appropriate controls, researchers can confidently confirm the on-target efficacy of this compound in their specific experimental systems, paving the way for more accurate interpretations of its role in complex biological processes.
References
- 1. Design and evaluation of novel fluorescent molecular probes targeting cathepsin B [knowledgecommons.lakeheadu.ca]
- 2. bca-protein.com [bca-protein.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) [pubs.rsc.org]
CA-074: A Potent and Selective Inhibitor of Cathepsin B with pH-Dependent Activity
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of small molecules is paramount. This guide provides a comprehensive comparison of the inhibitory activity of CA-074, a potent epoxysuccinyl peptide inhibitor, against a panel of human cathepsins. The data presented herein, supported by detailed experimental protocols, highlights the selectivity of this compound for cathepsin B and explores the pH-dependent nature of its inhibitory action.
Inhibitory Profile of this compound and its Analogue, CA-074Me
This compound is a well-established inhibitor of cathepsin B, demonstrating high potency with Ki values in the low nanomolar range.[1][2] Its selectivity is a key feature, exhibiting significantly lower inhibitory activity against other cathepsins such as H and L, with Ki values in the micromolar range.[1][2] This selectivity, however, has been shown to be influenced by the experimental conditions, particularly the pH and the presence of reducing agents.
The inhibitory potency of this compound against cathepsin B is highly dependent on pH. At an acidic pH of 4.6, typical of the lysosomal environment where cathepsins are most active, this compound exhibits an IC50 value of 6 nM. As the pH increases to a more neutral 7.2, its potency decreases significantly, with a reported IC50 of 723 nM. This pH-dependent inhibition is a critical consideration for in vitro and in vivo studies.
The methyl ester prodrug of this compound, CA-074Me, is often used for cell-based assays due to its enhanced membrane permeability. However, it is a much weaker inhibitor of cathepsin B compared to this compound, with IC50 values in the micromolar range across different pH levels. It is important to note that under reducing conditions, both this compound and CA-074Me have been shown to inactivate cathepsin L, suggesting a potential for off-target effects in specific experimental settings.
The following table summarizes the inhibitory constants (Ki and IC50) of this compound and CA-074Me against various human cathepsins.
| Inhibitor | Cathepsin | Ki (nM) | IC50 (nM) | pH | Notes |
| This compound | Cathepsin B | 2 - 5[1][2] | 6 | 4.6 | Highly potent at acidic pH. |
| 22 | 44 | 5.5 | |||
| 1980 | 723 | 7.2 | Potency significantly decreases at neutral pH. | ||
| Cathepsin H | 40,000 - 200,000[1][2] | >16,000 | 5.5 | Significantly less potent compared to Cathepsin B. | |
| Cathepsin L | 40,000 - 200,000[1][2] | >16,000 | 5.5 | Selectivity may be reduced under reducing conditions. | |
| Cathepsin C | >16,000 | 5.5 | |||
| Cathepsin K | >16,000 | 5.5 | Minor inhibition observed at 16 µM. | ||
| Cathepsin S | 4,800 | 5.5 | |||
| Cathepsin V | >16,000 | 5.5 | Minor inhibition observed at 16 µM. | ||
| Cathepsin X | >16,000 | 5.5 | Minor inhibition observed at 16 µM. | ||
| CA-074Me | Cathepsin B | 8,900 | 4.6 | Significantly less potent than this compound. | |
| 13,700 | 5.5 | ||||
| 7,600 | 7.2 | ||||
| Cathepsin C | >16,000 | 5.5 | |||
| Cathepsin H | >16,000 | 5.5 | |||
| Cathepsin K | >16,000 | 5.5 | |||
| Cathepsin L | >16,000 | 5.5 | |||
| Cathepsin S | 5,500 | 5.5 | |||
| 3,800 | 7.2 | ||||
| Cathepsin V | >16,000 | 5.5 | |||
| Cathepsin X | >16,000 | 5.5 |
Experimental Protocols
Determination of Inhibitory Potency (IC50 values):
The inhibitory activity of this compound and its analogs against various cathepsins can be determined using a fluorometric assay. The general protocol is as follows:
-
Enzyme Activation: Recombinant human cathepsins are typically activated in an appropriate assay buffer. For most cysteine cathepsins, this involves a buffer at an acidic to neutral pH (e.g., 40 mM citrate (B86180) phosphate (B84403) buffer) containing a reducing agent like dithiothreitol (B142953) (DTT) and a chelating agent such as EDTA.
-
Inhibitor Preparation: A stock solution of the inhibitor (e.g., this compound in DMSO) is prepared and serially diluted to obtain a range of concentrations.
-
Incubation: The activated cathepsin is pre-incubated with the various concentrations of the inhibitor for a specified period (e.g., 30 minutes at 25°C) to allow for binding.
-
Substrate Addition: A fluorogenic substrate specific for the particular cathepsin being assayed is added to initiate the enzymatic reaction. A common substrate for cathepsin B is Z-Phe-Arg-AMC.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore of the substrate.
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated and compared to the control (no inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
Cathepsin B plays a crucial role in cancer progression, particularly in invasion and metastasis. It can degrade components of the extracellular matrix (ECM) and activate other proteases in a proteolytic cascade. This compound, by inhibiting cathepsin B, can interfere with these processes.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of CA-074
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of CA-074, a potent and selective inhibitor of cathepsin B. The information presented is curated from peer-reviewed scientific literature to support researchers in oncology, neurodegenerative diseases, and other fields where cathepsin B is a therapeutic target.
At a Glance: In Vitro vs. In Vivo Performance
| Feature | In Vitro Efficacy | In Vivo Efficacy |
| Primary Target | Cathepsin B | Cathepsin B |
| Potency | High (nanomolar range) | Effective at mg/kg doses |
| Selectivity | High for Cathepsin B over other cathepsins | Generally selective, though the prodrug CA-074Me may have off-target effects |
| Key Applications | Mechanistic studies of cathepsin B function, anti-cancer and neurotoxicity screening | Preclinical evaluation in cancer metastasis and Alzheimer's disease models |
| Limitations | Requires cellular uptake for activity | Pharmacokinetics and bioavailability can be challenging; prodrug strategies often employed |
Quantitative Efficacy Data
In Vitro Potency and Selectivity of this compound
This compound is a highly potent inhibitor of cathepsin B, with its efficacy being pH-dependent, showing greater potency in the acidic environment of the lysosome.
| Parameter | Condition | Value | Reference |
| Ki (Cathepsin B) | - | 2-5 nM | [1][2] |
| IC50 (Cathepsin B) | pH 4.6 | 6 nM | |
| IC50 (Cathepsin B) | pH 5.5 | 44 nM | |
| IC50 (Cathepsin B) | pH 7.2 | 723 nM | |
| Ki (Cathepsin H & L) | - | 40-200 µM | [1][2] |
In Vivo Efficacy of this compound and its Prodrug, CA-074Me
This compound and its cell-permeable methyl ester prodrug, CA-074Me, have demonstrated therapeutic potential in preclinical animal models.
| Animal Model | Compound | Dosing | Key Findings | Reference |
| Breast Cancer Metastasis (4T1.2 mouse model) | This compound | 50 mg/kg (intraperitoneal) | Reduced bone metastasis. Did not affect primary tumor volume. | [1] |
| Alzheimer's Disease (London APP mouse model) | CA-074Me | Not specified | Significantly improved memory deficits, reduced amyloid plaque load, and decreased Aβ40 and Aβ42 levels. | |
| Inflammation (Guinea Pig Model) | CA-074Me | 4 mg/kg/day (intramuscular) | Significantly decreased inflammation scores. | |
| Ischemic Brain Injury (Monkey Model) | This compound | Not specified (intravenous) | Saved 67% of CA1 neurons from delayed neuronal death. | [2] |
Experimental Protocols
In Vitro Cathepsin B Inhibition Assay
This protocol outlines a typical enzymatic assay to determine the inhibitory potency of this compound against purified cathepsin B.
-
Enzyme Activation: Recombinant human cathepsin B is activated in an assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5) containing a reducing agent like DTT (dithiothreitol).
-
Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.
-
Incubation: The activated cathepsin B is pre-incubated with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: A fluorogenic cathepsin B substrate (e.g., Z-RR-AMC) is added to the enzyme-inhibitor mixture.
-
Kinetic Reading: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the residual enzyme activity.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Orthotopic Breast Cancer Mouse Model
This protocol describes the establishment of an orthotopic breast cancer model in mice to evaluate the anti-metastatic effects of this compound.
-
Cell Culture: A metastatic breast cancer cell line (e.g., 4T1) is cultured under standard conditions.
-
Cell Preparation: On the day of injection, cells are harvested, washed, and resuspended in a sterile, serum-free medium or PBS at a specific concentration (e.g., 1 x 10^5 cells/50 µL).
-
Orthotopic Injection: Female immunodeficient mice (e.g., BALB/c) are anesthetized. A small incision is made to expose the mammary fat pad, and the cell suspension is injected into the fat pad. The incision is then closed with sutures or surgical clips.
-
Tumor Growth Monitoring: Primary tumor growth is monitored by caliper measurements.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 50 mg/kg, i.p.) according to a specific schedule, while the control group receives a vehicle control.
-
Metastasis Assessment: At the end of the study, mice are euthanized, and primary tumors and potential metastatic organs (e.g., lungs, liver, bones) are collected. Metastatic burden can be quantified by counting metastatic nodules on the organ surface, histological analysis, or through in vivo imaging if luciferase-expressing cancer cells are used.
Visualizing Mechanisms and Workflows
Cathepsin B's Role in Cancer Progression and Inhibition by this compound
Caption: this compound inhibits active Cathepsin B, preventing ECM degradation and cancer cell invasion.
Experimental Workflow: In Vitro Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory potency of this compound on Cathepsin B.
Experimental Workflow: In Vivo Breast Cancer Model
Caption: Workflow for evaluating the in vivo anti-metastatic efficacy of this compound.
Conclusion
This compound is a potent and selective inhibitor of cathepsin B with well-characterized in vitro activity. Its efficacy in preclinical in vivo models of cancer metastasis and neurodegenerative disease highlights its therapeutic potential. The provided data and protocols serve as a valuable resource for researchers investigating the role of cathepsin B in disease and developing novel therapeutic strategies targeting this enzyme. Further research is warranted to obtain more quantitative in vivo data to solidify the therapeutic rationale for this compound and its derivatives.
References
Safety Operating Guide
Proper Disposal of CA-074: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of CA-074, a potent and selective inhibitor of cathepsin B.
This compound is a valuable tool in studying the role of cathepsin B in various physiological and pathological processes. Adherence to correct disposal procedures is crucial to mitigate potential environmental and health risks. This document outlines the necessary steps for the safe disposal of this compound, in line with general laboratory safety protocols.
Quantitative Data of this compound
A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for understanding the compound's properties and for making informed decisions on its handling and disposal.
| Property | Value | Citations |
| Molecular Weight | 383.44 g/mol | |
| Molecular Formula | C₁₈H₂₉N₃O₆ | |
| CAS Number | 134448-10-5 | [1] |
| Purity | ≥95% - ≥98% (HPLC) | [1] |
| Solubility | - DMSO: 10 mg/mL- Methanol: 1 mg/mL | [1] |
| Storage Temperature | -20°C | |
| Appearance | Solid | [1] |
Experimental Protocols: Disposal of this compound
The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on general guidelines for the disposal of laboratory chemical waste. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and your institution's environmental health and safety (EHS) guidelines for detailed instructions, as they may vary.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as any materials contaminated with the solid compound (e.g., weighing papers, contaminated gloves, pipette tips), in a designated and clearly labeled hazardous waste container. The container should be compatible with chemical waste and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. If dissolved in a solvent, the waste should be segregated based on the solvent's hazardous characteristics (e.g., flammable, halogenated).
3. Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation. Follow your institution's specific labeling requirements.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to prevent spills.
5. Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their research endeavors. Always prioritize safety and consult official documentation for the most accurate and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
